2-(4-Fluorophenyl)thiazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICLYSLZMLTUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427951 | |
| Record name | 2-(4-Fluorophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875858-80-3 | |
| Record name | 2-(4-Fluorophenyl)-4-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875858-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
An In-depth Exploration for Chemical Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde, a pivotal heterocyclic building block in modern medicinal and materials chemistry. We will delve into its core physicochemical properties, elucidate a detailed, field-proven synthetic methodology, and explore its diverse applications, with a particular focus on its role as a key intermediate in the development of targeted therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery, organic synthesis, and materials science, offering both foundational knowledge and actionable protocols.
Core Compound Profile
This compound, identified by the CAS Number 875858-80-3 , is a solid, typically appearing as a white or light yellow powder.[1] Its molecular structure features a thiazole ring substituted with a 4-fluorophenyl group at the 2-position and a formyl (carbaldehyde) group at the 4-position. This unique arrangement of functional groups imparts a desirable combination of chemical reactivity and biological relevance. The presence of the fluorine atom is particularly noteworthy, as it can enhance metabolic stability, binding affinity, and bioavailability in derivative compounds.[1]
| Property | Value | Source |
| CAS Number | 875858-80-3 | [1][2][3] |
| Molecular Formula | C₁₀H₆FNOS | [1][2] |
| Molecular Weight | 207.23 g/mol | [1] |
| Appearance | White or light yellow powder | [1] |
| Purity | ≥ 95% (Assay) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the core thiazole ring system via the well-established Hantzsch thiazole synthesis. This is followed by a selective oxidation to yield the final carbaldehyde.
Step 1: Hantzsch Thiazole Synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[4] In this protocol, we utilize 1-bromo-3-hydroxyacetone as the α-haloketone and 4-fluorobenzothioamide as the thioamide component.
Sources
physicochemical properties of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
An In-depth Technical Guide to 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in pharmaceutical and materials science research. We delve into its core physicochemical properties, outline a robust synthetic pathway, predict its spectral characteristics, and explore its chemical reactivity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique structural features for the creation of novel bioactive molecules and advanced materials.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding, act as a bioisosteric replacement for other rings, and its relative stability make it a cornerstone of drug design. The incorporation of a 4-fluorophenyl substituent is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[3][4]
This compound merges these two valuable pharmacophores and adds a reactive aldehyde handle, creating a trifunctional synthetic intermediate. This aldehyde group serves as a versatile anchor point for a wide array of chemical transformations, enabling the construction of complex molecular architectures. Consequently, this compound is a key starting material for developing novel therapeutic agents, particularly in oncology and infectious diseases, as well as for creating specialized polymers, coatings, and fluorescent probes.[3] This guide offers a detailed examination of its chemical and physical nature to facilitate its effective application in research and development.
Chemical Identity and Structure
The fundamental identity of this compound is established by its unique structural arrangement and universally recognized chemical identifiers.
-
IUPAC Name: 2-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde
-
Synonyms: 2-(4-Fluorophenyl)-4-thiazolecarboxaldehyde[5]
-
Molecular Weight: 207.23 g/mol [3]
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; N1 [label="N", pos="0.7,-2.4!"]; C4 [label="C", pos="-0.7,-2.4!"]; S1 [label="S", pos="-1.4,-1.2!"]; C5 [label="C", pos="3.5,-1.2!"]; O1 [label="O", pos="4.2,-0.5!"]; H1 [label="H", pos="4.0,-2.0!"]; C6 [label="C", pos="-2.8,-1.2!"]; C7 [label="C", pos="-3.5,-0.2!"]; C8 [label="C", pos="-4.9,-0.2!"]; C9 [label="C", pos="-5.6,-1.2!"]; C10 [label="C", pos="-4.9,-2.2!"]; C11 [label="C", pos="-3.5,-2.2!"]; F1 [label="F", pos="-6.9,-1.2!"]; H_thiazole [label="H", pos="1.9,0.7!"];
// Draw bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- N1 [len=1.5]; N1 -- C4 [len=1.5]; C4 -- S1 [len=1.5]; S1 -- C1 [len=1.5]; C1 -- C4 [style=invis]; // for ring shape C3 -- C5 [len=1.5]; C5 -- O1 [style=double, len=1.2]; C5 -- H1 [len=1.0]; C4 -- C6 [len=1.5]; C6 -- C7 [style=double, len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [style=double, len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [style=double, len=1.5]; C11 -- C6 [len=1.5]; C9 -- F1 [len=1.3]; C2 -- H_thiazole [len=1.0]; }
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experimental conditions, predicting its behavior in biological systems, and ensuring proper handling and storage.
| Property | Value | Source |
| Physical Form | White or light yellow powder/solid | [3] |
| Molecular Weight | 207.23 g/mol | [3] |
| Density | 1.352 g/cm³ | [5] |
| Boiling Point | 346.145 °C at 760 mmHg | [5] |
| Flash Point | 163.143 °C | [5] |
| Refractive Index | 1.623 | [5] |
| Purity | ≥ 95-96% | [3] |
| XLogP3 | 2.76170 | [5] |
| Storage | 0-8 °C, under inert atmosphere | [3] |
| Solubility | Data not readily available; likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | |
| Melting Point | Not specified in available literature; requires experimental determination. |
Synthesis and Experimental Protocol
The most logical and widely adopted method for constructing the 2-aryl-thiazole core is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide. For the title compound, this translates to the reaction between 4-fluorothiobenzamide and 1,3-dichloro-2-propanone, followed by oxidation.
Rationale for Synthetic Route
The Hantzsch synthesis is a robust and high-yielding reaction that allows for modular assembly of thiazole derivatives.[4] The choice of starting materials, 4-fluorothiobenzamide and a 3-carbon α,α'-dihalo-ketone equivalent, directly provides the desired substitution pattern. This approach is favored for its operational simplicity and the commercial availability of the necessary precursors.
// Nodes A [label="Start: 4-Fluorothiobenzamide +\n1,3-Dichloro-2-propanone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Step 1: Cyclocondensation\nSolvent: Ethanol\nCondition: Reflux", shape=ellipse, fillcolor="#FBBC05"]; C [label="Intermediate:\n2-(4-Fluorophenyl)-4-(chloromethyl)thiazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Step 2: Oxidation\nReagent: Selenium Dioxide (SeO2) or similar\nSolvent: Dioxane/Water", shape=ellipse, fillcolor="#FBBC05"]; E [label="Work-up & Purification\nExtraction & Column Chromatography", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Final Product:\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label="Reactants"]; B -> C [label="Forms"]; C -> D [label="Oxidize"]; D -> E [label="Process"]; E -> F [label="Isolate"]; }
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. It must be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
-
Cyclocondensation:
-
To a solution of 4-fluorothiobenzamide (1.0 eq) in absolute ethanol (10 mL/mmol), add 1,3-dichloro-2-propanone (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[4]
-
Upon completion, cool the mixture to room temperature. The intermediate, 2-(4-fluorophenyl)-4-(chloromethyl)thiazole, may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude intermediate via recrystallization or flash column chromatography.
-
-
Oxidation to Aldehyde:
-
Dissolve the purified 2-(4-fluorophenyl)-4-(chloromethyl)thiazole (1.0 eq) in a mixture of dioxane and water.
-
Add selenium dioxide (SeO₂) (1.5 eq) to the solution.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove selenium byproduct.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
Spectral Analysis and Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. While specific spectra for the title compound are not publicly available, the expected data can be accurately predicted based on its structure and published data for analogous compounds.[4][7][8][9]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.1 ppm (s, 1H, -CHO); δ ~8.1 ppm (s, 1H, Thiazole C5-H); δ ~7.9-8.0 ppm (m, 2H, Ar-H ortho to thiazole); δ ~7.1-7.2 ppm (m, 2H, Ar-H ortho to F). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~185 ppm (C=O); δ ~165 ppm (d, ¹JCF, Ar C-F); δ ~160-170 ppm (Thiazole C2); δ ~150 ppm (Thiazole C4); δ ~130 ppm (d, ³JCF, Ar C-H ortho to thiazole); δ ~125 ppm (Thiazole C5); δ ~116 ppm (d, ²JCF, Ar C-H ortho to F). |
| ¹⁹F NMR (377 MHz, CDCl₃) | A singlet is expected in the range of δ -110 to -115 ppm.[7][9] |
| FT-IR (KBr, cm⁻¹) | ~3100 cm⁻¹ (C-H aromatic/thiazole stretch); ~2850, 2750 cm⁻¹ (Aldehyde C-H stretch); ~1690-1710 cm⁻¹ (Aldehyde C=O stretch); ~1600, 1500 cm⁻¹ (C=C, C=N aromatic/thiazole ring stretches); ~1230 cm⁻¹ (C-F stretch). |
| Mass Spec. (ESI+) | m/z calculated for C₁₀H₇FNOS [M+H]⁺: 208.02. Found: 208.02. |
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the aldehyde functional group, making it a versatile precursor for a multitude of derivatives.
// Central Node COMPOUND [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction Pathways reduct [label="Reduction\n(e.g., NaBH₄)", shape=ellipse, fillcolor="#FBBC05"]; oxid [label="Oxidation\n(e.g., KMnO₄, PDC)", shape=ellipse, fillcolor="#FBBC05"]; wittig [label="Wittig Reaction\n(Ph₃P=CHR')", shape=ellipse, fillcolor="#FBBC05"]; reduct_amin [label="Reductive Amination\n(R₂NH, NaBH(OAc)₃)", shape=ellipse, fillcolor="#FBBC05"]; condense [label="Condensation\n(e.g., Hydrazines, Amines)", shape=ellipse, fillcolor="#FBBC05"];
// Product Nodes alcohol [label="Primary Alcohol\n(Thiazolyl-methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; acid [label="Carboxylic Acid\n(Thiazole-4-carboxylic acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; alkene [label="Alkene Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; amine [label="Secondary/Tertiary Amines", fillcolor="#34A853", fontcolor="#FFFFFF"]; imine [label="Imines / Hydrazones\n(Schiff Bases)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections COMPOUND -> reduct -> alcohol; COMPOUND -> oxid -> acid; COMPOUND -> wittig -> alkene; COMPOUND -> reduct_amin -> amine; COMPOUND -> condense -> imine; }
Caption: Key reaction pathways for the title compound.
-
Drug Discovery: This molecule is a crucial intermediate for synthesizing pharmaceuticals.[3] The aldehyde can be converted into imines, hydrazones, amines, and alcohols, which are then elaborated into more complex structures with potential biological activity. Thiazole derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[10][11][12][13] The 4-fluorophenyl group often enhances efficacy and improves the ADME (absorption, distribution, metabolism, and excretion) profile.[3]
-
Materials Science: The compound's aromatic and heterocyclic nature makes it suitable for creating specialized materials. It can be incorporated into polymers to enhance thermal stability or used in the synthesis of organic electronic materials for applications like OLEDs.[3][14]
-
Biochemical Tools: The reactive aldehyde allows for conjugation to biomolecules. Its inherent fluorescence or the fluorescence of its derivatives can be exploited to develop probes for biological imaging.[3]
Safety and Handling
As a laboratory chemical, this compound should be handled with care, following standard safety protocols.
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound is a high-value synthetic intermediate with a unique combination of structural features. Its fluorinated phenyl ring, stable thiazole core, and reactive aldehyde handle provide a powerful platform for innovation in medicinal chemistry and materials science. Understanding its physicochemical properties, synthetic accessibility, and chemical reactivity, as detailed in this guide, is paramount for unlocking its full potential in developing next-generation therapeutics and advanced materials.
References
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PubChem. (n.d.). 2-(2-Bromo-4-fluorophenyl)thiazole-4-carbaldehyde. Retrieved from [Link]
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Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Retrieved from [Link]
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Wang, Z., et al. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. Retrieved from [Link]
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PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]
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American Chemical Society. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
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SpectraBase. (n.d.). thiazole, 4-(4-fluorophenyl)-2-(3-phenyl-1-pyrrolidinyl)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]
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Sapkale, P. V., et al. (2023). Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent: Molecular docking, synthesis, analysis, and biological activity study. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
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Alchem Pharmtech. (n.d.). CAS 21166-30-3 | 2-(4-Bromophenyl)thiazole-4-carbaldehyde. Retrieved from [Link]
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American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]
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MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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Clentran. (n.d.). 2-(2-fluorophenyl)thiazole-4-carbaldehyde. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(4-Fluorophenyl)thiazole-4-carbaldehyde: Synthesis, Properties, and Applications
Introduction
2-(4-Fluorophenyl)thiazole-4-carbaldehyde is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a fluorophenyl group appended to a thiazole-4-carbaldehyde core, makes it a highly valuable and versatile synthetic intermediate. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability in drug candidates, while the thiazole ring is a well-known pharmacophore present in numerous approved drugs.[1] The aldehyde functional group serves as a reactive handle for a wide array of chemical transformations, enabling its use as a building block for more complex molecular structures.[1]
This guide provides an in-depth exploration of this compound, intended for researchers, chemists, and professionals in drug discovery and development. We will cover its core physicochemical properties, detail a robust synthetic pathway with mechanistic insights, discuss its key applications, and outline methods for its analytical characterization.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's properties is the foundation of its application. This compound is typically a white to light yellow powder in its solid form.[1] Key identifying and physical data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 207.23 g/mol | [1][2][3] |
| Molecular Formula | C₁₀H₆FNOS | [1][3] |
| CAS Number | 875858-80-3 | [1][2][3] |
| Appearance | White or light yellow powder | [1] |
| Purity | Typically ≥95% | [1][2] |
| Boiling Point | 346.15 °C at 760 mmHg | [4] |
| Density | 1.352 g/cm³ | [4] |
| InChI Key | JICLYSLZMLTUSP-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(S2)C=O)F | [5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [1][2] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through various routes. A logical and well-established method involves a two-step process: the initial construction of the thiazole core via the Hantzsch thiazole synthesis, followed by the conversion of a precursor group at the 4-position into the desired carbaldehyde. This ensures high regioselectivity and provides a reliable pathway to the target molecule.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Hantzsch Synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)thiazole
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry for creating thiazole rings.[4] It involves the condensation of an α-halocarbonyl compound with a thioamide.
-
Protocol:
-
Equimolar amounts of 4-fluorothiobenzamide (A ) and 1,3-dichloroacetone (B ) are dissolved in a suitable solvent, such as absolute ethanol.
-
The mixture is heated to reflux for several hours (typically 4-6 hours), and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified, often by recrystallization from ethanol or column chromatography, to yield the intermediate, 4-(chloromethyl)-2-(4-fluorophenyl)thiazole (C ).
-
-
Causality and Expertise: The choice of 1,3-dichloroacetone is strategic. One of the chlorines serves as the leaving group for the initial nucleophilic attack by the thioamide sulfur, while the other chloro-substituted carbon becomes the site for the subsequent cyclization. The second chlorine atom remains on the methyl group at the C4 position, priming it for the next transformation. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
Step 2: Conversion to Aldehyde via the Sommelet Reaction
The Sommelet reaction provides a classic and effective method for converting a benzylic-type halide into an aldehyde.
-
Protocol:
-
The intermediate 4-(chloromethyl)-2-(4-fluorophenyl)thiazole (C ) is dissolved in a mixture of chloroform and ethanol.
-
An equimolar amount of hexamethylenetetramine (HMTA, D ) is added, and the mixture is stirred or refluxed until a quaternary ammonium salt precipitates.
-
The salt is isolated by filtration.
-
The isolated salt is then subjected to acidic hydrolysis (E ), typically by heating with aqueous acid (e.g., 50% acetic acid or dilute HCl), to yield the final product, this compound (F ).
-
The final product is purified by extraction and column chromatography.
-
-
Trustworthiness and Self-Validation: This two-step protocol is self-validating. The successful isolation and characterization of the intermediate chloromethylthiazole (C ) confirms the completion of the Hantzsch cyclization. The subsequent appearance of a characteristic aldehyde proton signal (around 9-10 ppm) in the ¹H NMR spectrum and a carbonyl stretch in the IR spectrum for the final product validates the success of the Sommelet reaction.
Applications in Research and Development
The utility of this compound stems from its role as a versatile synthetic intermediate. Its applications span multiple sectors of chemical and pharmaceutical research.[1][3]
Caption: Role as a versatile building block in various fields.
-
Pharmaceutical Development : This compound is a key building block for synthesizing novel therapeutic agents. The aldehyde group allows for chain extension and the introduction of diverse functionalities through reactions like Wittig olefination, reductive amination, and Knoevenagel condensation. It has been utilized in the development of potential anti-cancer, anti-inflammatory, and anti-bacterial agents.[1][3] The fluorophenylthiazole scaffold is recognized for its ability to participate in crucial binding interactions with biological targets.
-
Agrochemicals : The structural motifs present in this molecule are also relevant in the agrochemical industry for the design of new pesticides and herbicides.[1] The fluorine atom, in particular, is known to enhance the biological activity and stability of these products.[1]
-
Materials Science : It serves as a monomer or precursor in the creation of specialized materials, such as polymers and coatings, where specific electronic or optical properties are desired.[1]
-
Biochemical Research : The compound is used in the synthesis of fluorescent probes for imaging applications in molecular and cellular biology.[1] It is also employed to create libraries of compounds for screening in enzyme inhibition studies, aiding in the discovery of new therapeutic targets.[1]
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The most characteristic signal is the aldehyde proton (CHO), which would appear as a singlet far downfield, typically between δ 9.8 and 10.2 ppm. The proton on the thiazole ring (at C5) would appear as a singlet in the aromatic region, likely around δ 8.0-8.5 ppm. The protons on the fluorophenyl ring will appear as two distinct multiplets (doublet of doublets or complex multiplets) in the aromatic region (δ 7.0-8.2 ppm) due to coupling with each other and with the fluorine atom.
-
¹³C NMR : The aldehyde carbon will have a characteristic resonance around δ 185-195 ppm. The carbon of the C-F bond will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz).
-
¹⁹F NMR : A single resonance would be expected for the fluorine atom, with its chemical shift providing information about the electronic environment.
-
-
Infrared (IR) Spectroscopy : A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1690-1715 cm⁻¹.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, corresponding to the molecular formula C₁₀H₆FNOS.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Statements : According to available safety data, the compound is associated with the following hazards:
-
Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[2]
-
Storage : The compound should be stored in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[2]
Conclusion
This compound stands out as a pivotal intermediate in modern organic synthesis. Its well-defined physicochemical properties, coupled with a robust and logical synthetic pathway, make it an accessible and valuable tool for chemists. The reactivity of its aldehyde group, combined with the favorable pharmacological properties imparted by the fluorophenylthiazole core, ensures its continued and expanding application in the pursuit of novel pharmaceuticals, advanced materials, and innovative biochemical probes.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] The thiazole core is a key structural motif in a variety of bioactive molecules, including antimicrobial and anticancer agents.[2][3] The incorporation of a fluorophenyl group can further enhance pharmacological properties such as metabolic stability and binding affinity.[4][5] This guide will delve into the theoretical principles governing the spectral features of this molecule, provide detailed assignments of proton and carbon signals, and discuss the influence of the various functional groups on the observed chemical shifts and coupling constants. Experimental protocols for NMR data acquisition are also outlined to ensure reproducibility and accuracy.
Introduction: The Significance of this compound
This compound is a versatile synthetic intermediate used in the development of novel therapeutic agents.[1] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[2][6] When functionalized with a 4-fluorophenyl group, the resulting molecule can exhibit altered electronic properties and improved pharmacokinetic profiles.[4] The aldehyde functional group at the 4-position of the thiazole ring provides a reactive handle for further chemical modifications, making it a valuable building block in drug discovery.[1]
A thorough understanding of the NMR spectra of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide aims to provide a detailed interpretation of its ¹H and ¹³C NMR data, grounded in the fundamental principles of NMR spectroscopy.
Molecular Structure and NMR-Active Nuclei
The structure of this compound contains several NMR-active nuclei, primarily ¹H, ¹³C, and ¹⁹F. This guide will focus on the ¹H and ¹³C spectra. The numbering convention used for the assignments is presented in the diagram below.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the thiazole ring proton, and the protons of the 4-fluorophenyl ring. The anticipated chemical shifts are influenced by the electronic environment of each proton. Thiazole ring protons typically resonate in the aromatic region, with chemical shifts between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current.[6]
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-CHO | 9.9 - 10.1 | Singlet (s) | - | Highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| H-5 (Thiazole) | 8.0 - 8.5 | Singlet (s) | - | Located on an electron-deficient aromatic ring, adjacent to a nitrogen atom, leading to a downfield shift.[7][8] |
| H-2', H-6' (Phenyl) | 7.9 - 8.2 | Doublet of doublets (dd) or Multiplet (m) | ³JHH ≈ 8-9, ⁴JHF ≈ 5-6 | Ortho to the electron-withdrawing thiazole group and meta to the fluorine atom. |
| H-3', H-5' (Phenyl) | 7.2 - 7.4 | Triplet (t) or Doublet of doublets (dd) | ³JHH ≈ 8-9, ³JHF ≈ 8-9 | Ortho to the fluorine atom and meta to the thiazole group. |
Detailed Interpretation:
-
Aldehyde Proton (H-CHO): This proton is expected to be the most downfield signal in the spectrum, typically appearing as a sharp singlet in the range of 9.9-10.1 ppm. Its significant deshielding is a result of the strong electron-withdrawing nature of the carbonyl group.
-
Thiazole Proton (H-5): The single proton on the thiazole ring (H-5) is anticipated to resonate at a downfield chemical shift, likely between 8.0 and 8.5 ppm.[7][8] This is due to the aromatic character of the thiazole ring and the deshielding effect of the adjacent nitrogen atom. It will appear as a singlet as there are no adjacent protons to couple with.
-
4-Fluorophenyl Protons (H-2', H-6' and H-3', H-5'): The protons on the 4-fluorophenyl ring will exhibit a characteristic splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The protons ortho to the thiazole ring (H-2' and H-6') will be more deshielded than the protons meta to the thiazole ring (H-3' and H-5'). The fluorine atom will introduce additional splitting, with typical coupling constants of ³JHF ≈ 8-9 Hz and ⁴JHF ≈ 5-6 Hz. This will result in complex multiplets for the phenyl protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization, the electronegativity of attached atoms, and resonance effects.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-CHO | 185 - 195 | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |
| C-2 (Thiazole) | 165 - 175 | Attached to two heteroatoms (N and S) and the phenyl ring, leading to a downfield shift.[7][8] |
| C-4 (Thiazole) | 145 - 155 | Part of the aromatic thiazole ring and attached to the aldehyde group.[7][8] |
| C-5 (Thiazole) | 120 - 130 | Aromatic carbon in the thiazole ring.[7][8] |
| C-4' (Phenyl) | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) | Directly bonded to the highly electronegative fluorine atom, resulting in a large one-bond C-F coupling constant.[7][9] |
| C-1' (Phenyl) | 130 - 135 | Quaternary carbon attached to the thiazole ring. |
| C-2', C-6' (Phenyl) | 128 - 132 (d, ³JCF ≈ 8-10 Hz) | Ortho to the thiazole group. |
| C-3', C-5' (Phenyl) | 115 - 120 (d, ²JCF ≈ 21-23 Hz) | Ortho to the fluorine atom, showing a characteristic two-bond C-F coupling.[7][9] |
Detailed Interpretation:
-
Carbonyl Carbon (C-CHO): The aldehyde carbonyl carbon will be the most downfield signal, typically found in the 185-195 ppm region.[10]
-
Thiazole Carbons (C-2, C-4, C-5): The carbons of the thiazole ring will appear in the aromatic region. C-2 is expected to be the most deshielded of the thiazole carbons due to its position between the nitrogen and sulfur atoms and its attachment to the phenyl ring.[7][8] C-4 will also be downfield due to the attachment of the electron-withdrawing aldehyde group.
-
4-Fluorophenyl Carbons: The carbon atoms of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The carbon directly attached to fluorine (C-4') will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz.[7][9] The carbons ortho (C-3', C-5') and meta (C-2', C-6') to the fluorine will also appear as doublets with smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, respectively.[7][9]
Experimental Protocols
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended:
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Caption: Recommended experimental workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is indispensable for its characterization. The key spectral features include the downfield aldehyde proton, the singlet for the thiazole proton, and the complex splitting pattern of the 4-fluorophenyl ring protons due to H-H and H-F couplings. In the ¹³C NMR spectrum, the carbonyl carbon, the thiazole carbons, and the fluorine-coupled carbons of the phenyl ring are the most diagnostic signals. By following the outlined experimental protocols and utilizing the interpretations provided in this guide, researchers can confidently identify and characterize this important synthetic intermediate.
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An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. Thiazole derivatives are foundational scaffolds in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] This document outlines a robust and reproducible synthetic protocol based on the Hantzsch thiazole synthesis, elucidates the underlying reaction mechanism, and details a suite of analytical techniques for structural verification and purity assessment. It is intended for researchers and professionals in drug discovery and organic synthesis, offering field-proven insights into experimental design and data interpretation.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in pharmaceutical sciences.[4] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal scaffold for designing molecules that can interact with biological targets.[3] The title compound, this compound, is a particularly valuable intermediate. The fluorophenyl group enhances metabolic stability and binding affinity through potential fluorine-protein interactions, while the carbaldehyde functional group serves as a versatile handle for further molecular elaboration.[5] This guide focuses on a practical and efficient pathway to this molecule, ensuring high purity and yield.
Synthetic Strategy and Core Methodology
The most reliable and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[6] This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[6][7][8]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two key starting materials: 4-fluorobenzothioamide and a 3-carbon α-halocarbonyl synthon bearing a formyl or protected formyl group. For this synthesis, 4-fluorobenzothioamide and 3-bromo-2-oxopropanal are selected as the optimal precursors.
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon bearing the bromine atom in 3-bromo-2-oxopropanal. This is a classic SN2 reaction.[8]
-
Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: The tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. The formation of the stable aromatic ring is a significant thermodynamic driving force for the reaction.[8]
Detailed Experimental Protocol
This protocol is designed for reproducibility and scalability. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
-
4-Fluorobenzothioamide (CAS 22179-72-2)[9]
-
Ethanol (anhydrous)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzothioamide (1.55 g, 10 mmol).
-
Dissolution: Add 40 mL of anhydrous ethanol and stir until the thioamide is fully dissolved.
-
Reagent Addition: Carefully add 3-bromo-2-oxopropanal (1.51 g, 10 mmol) to the solution. Causality Note: An equimolar ratio is used to maximize conversion and minimize side products. Ethanol serves as an effective solvent that facilitates the solubility of both reactants and is suitable for reflux conditions.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of starting materials and the appearance of a new, lower Rf spot indicates product formation.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step quenches any remaining acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 30% ethyl acetate in hexane.
-
Procedure: Dissolve the crude solid in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute with the solvent gradient, collecting fractions based on TLC analysis.
-
Final Step: Combine the pure fractions and evaporate the solvent to yield this compound as a pale yellow solid.
Characterization and Data Analysis
Confirmation of the structure and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system of characterization.[12][13]
Overall Synthesis and Characterization Workflow
Caption: Workflow from starting materials to a fully validated product.
Spectroscopic Data
The following table summarizes the expected analytical data for the title compound.
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~10.1 ppm (s, 1H, -CHO), ~8.5 ppm (s, 1H, Thiazole H-5), ~8.0 ppm (m, 2H, Ar-H), ~7.3 ppm (m, 2H, Ar-H) |
| ¹³C NMR | Chemical Shift (δ) | ~185 ppm (-CHO), ~168 ppm (Thiazole C-2), ~163 ppm (d, C-F), ~155 ppm (Thiazole C-4), ~130 ppm (d, Ar-CH), ~128 ppm (Thiazole C-5), ~127 ppm (Ar-C), ~116 ppm (d, Ar-CH) |
| FT-IR | Wavenumber (cm⁻¹) | ~1690 cm⁻¹ (C=O stretch, aldehyde), ~1600 cm⁻¹ (C=N stretch, thiazole), ~1230 cm⁻¹ (C-F stretch) |
| Mass Spec. | m/z (EI+) | Calculated for C₁₀H₆FNOS: 207.02. Expected [M]⁺ at 207. |
| Melting Point | Range | ~110-114 °C (literature dependent) |
Data Interpretation Insight: In ¹H NMR, the singlet at ~10.1 ppm is highly characteristic of the aldehyde proton. In ¹³C NMR, the characteristic downfield shifts and the splitting patterns (d, doublet) for the fluorinated aromatic carbons provide definitive evidence for the fluorophenyl moiety.[14][15]
Data Validation Logic
Caption: Logic for multi-technique structural validation.
Conclusion
This guide presents a validated and efficient protocol for the synthesis and characterization of this compound. By detailing the causality behind experimental choices and providing a robust framework for analytical confirmation, this document serves as a practical resource for researchers. The successful synthesis of this key intermediate opens avenues for the development of novel thiazole-based therapeutic agents, contributing to the ever-expanding role of this versatile heterocycle in drug discovery.[2]
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The Solubility Landscape of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde, a key intermediate in pharmaceutical and materials science research.[1][2] Recognizing the critical role of solubility in drug development and process chemistry, this document synthesizes theoretical principles, predictive insights, and detailed experimental protocols. In the absence of extensive public data on this specific compound, this guide establishes a robust framework for its solubility assessment by leveraging data from structurally analogous molecules and outlining state-of-the-art predictive and experimental methodologies. This resource is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this compound in their laboratory and development workflows.
Introduction: The Significance of this compound
This compound is a versatile heterocyclic compound of significant interest in contemporary research and development. Its molecular architecture, featuring a fluorinated phenyl ring appended to a thiazole-4-carbaldehyde core, makes it a valuable building block in the synthesis of a diverse range of bioactive molecules and functional materials.[1][2] In the pharmaceutical industry, this compound serves as a crucial intermediate in the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the thiazole ring is a common scaffold in many approved drugs.[3] Furthermore, its utility extends to materials science, where it is employed in the creation of specialized polymers and fluorescent probes.[1][2]
The successful application of this compound in these fields is fundamentally linked to its solubility in various organic solvents. Solubility dictates the choice of reaction media, purification strategies (such as crystallization), and formulation approaches. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a prerequisite for efficient and scalable chemical synthesis and drug development.
This guide aims to provide a detailed technical overview of the solubility of this compound. It will delve into the theoretical underpinnings of solubility, present a predicted solubility profile based on structural analogy, provide a rigorous experimental workflow for accurate solubility determination, and discuss the utility of modern predictive models.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆FNOS | [4][5] |
| Molecular Weight | 207.22 g/mol | [4][5] |
| Appearance | White or light yellow powder | [1] |
| XLogP3 | 2.76170 | [4] |
| Boiling Point | 346.145 °C at 760 mmHg | [4] |
| Flash Point | 163.143 °C | [4] |
The positive XLogP3 value suggests a degree of lipophilicity, indicating that the compound is likely to be more soluble in organic solvents than in water. The presence of polar functional groups, namely the thiazole ring with its nitrogen and sulfur heteroatoms and the aldehyde group, allows for dipole-dipole interactions and hydrogen bonding with appropriate solvents.
Theoretical Framework and Predictive Solubility Models
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which qualitatively describes the relationship between the polarity of the solute and the solvent.[6][7] For a more quantitative understanding, thermodynamic principles and computational models are employed.
The "Like Dissolves Like" Principle in the Context of this compound
The molecular structure of this compound is amphiphilic, possessing both non-polar and polar regions. The fluorophenyl group is largely non-polar and will favor interactions with non-polar and aromatic solvents through van der Waals forces and π-π stacking. Conversely, the thiazole-4-carbaldehyde moiety is polar due to the presence of heteroatoms (N, S, O) and the carbonyl group. This part of the molecule will interact favorably with polar solvents.
Therefore, the solubility of this compound in a given organic solvent will be determined by the balance of these interactions. Solvents that can effectively solvate both the non-polar and polar portions of the molecule are expected to be the most effective.
Predictive Models for Solubility
In the absence of experimental data, several computational models can provide valuable estimations of solubility. These models are increasingly used in the pharmaceutical industry for rapid solvent screening.[8][9][10]
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful method that combines quantum chemical calculations with statistical thermodynamics to predict thermodynamic properties of fluids and liquid mixtures.[3][6][11][12] It is particularly useful for predicting the solubility of complex organic molecules in various solvents.[3][11] The model calculates the chemical potential of the solute in the solvent, from which the solubility can be derived.[12]
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients in mixtures.[2][13][14] The UNIFAC model breaks down molecules into their constituent functional groups and uses pre-determined interaction parameters between these groups to predict the overall behavior of the mixture.[2][13][14] While powerful, its accuracy depends on the availability of parameters for all the functional groups present in the solute and solvent.[13]
-
Machine Learning Models: More recently, machine learning algorithms have been developed to predict solubility with high accuracy.[8][9][10][15] These models are trained on large datasets of experimental solubility data and can learn complex relationships between molecular structure and solubility.[8][10][15]
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A Researcher's Guide to the Structural Determination of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs and a vast array of biologically active agents.[1][2] The title compound, 2-(4-Fluorophenyl)thiazole-4-carbaldehyde, represents a significant synthetic intermediate, leveraging the unique electronic properties of the thiazole ring and the fluorophenyl group to serve as a versatile building block in drug discovery and materials science.[3] Despite its importance, a definitive single-crystal X-ray structure of this specific compound has not been deposited in the public domain, such as the Cambridge Structural Database (CSD).[4][5] This guide, therefore, serves as a comprehensive technical roadmap for researchers, outlining the essential, field-proven methodologies required to proceed from chemical synthesis to the ultimate elucidation and analysis of its three-dimensional crystalline architecture. We will detail the complete workflow: synthesis, high-purity characterization, single-crystal growth, X-ray diffraction data collection, and structure refinement. To provide a tangible analytical framework, we will utilize data from a closely related, publicly available structure to illustrate the depth of analysis possible once a crystal structure is determined.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a five-membered heterocyclic compound that is a critical pharmacophore in modern drug development.[6] Its derivatives are known to exhibit a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, anti-cancer, and anti-diabetic properties.[7] The incorporation of a 4-fluorophenyl group at the 2-position can significantly modulate a molecule's pharmacokinetic profile by enhancing metabolic stability and membrane permeability. The aldehyde functional group at the 4-position provides a reactive handle for further synthetic elaboration, making this compound a valuable precursor for creating libraries of novel compounds for biological screening.[3]
Determining the precise three-dimensional arrangement of atoms via single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure elucidation.[8][9] This technique provides unequivocal data on bond lengths, bond angles, and conformation. Crucially, it reveals the intricate network of intermolecular interactions—such as hydrogen bonds, halogen bonds, and π-π stacking—that govern how molecules pack in the solid state. This information is invaluable for understanding structure-activity relationships (SAR), designing potent enzyme inhibitors, and predicting the physical properties of pharmaceutical solids, such as polymorphism and solubility.[10]
This document provides the authoritative protocol for determining and analyzing this key structure.
The Experimental Workflow: From Synthesis to Structure
The path from a synthesized powder to a refined crystal structure is a multi-step process that demands precision at every stage. A failure in any one step jeopardizes the entire endeavor. The following sections detail a self-validating protocol designed to ensure success.
Synthesis and High-Purity Characterization
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[6] A plausible and efficient route to the title compound involves the condensation of 4-fluorothiobenzamide with 2-bromo-3-oxopropanal or a suitable equivalent.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorothiobenzamide (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add 2-bromo-1,1-diethoxypropane (1.1 eq) to the solution. This acetal serves as a stable precursor to the reactive bromopyruvaldehyde.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure. The resulting crude solid is then collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization: For crystallographic studies, purity is paramount. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain sharp-melting, homogenous material.
Purity Validation: Before attempting crystal growth, the compound's identity and purity must be rigorously confirmed using a suite of spectroscopic techniques.
-
¹H and ¹³C NMR: Confirms the covalent framework of the molecule. For the title compound, characteristic signals for the aldehyde proton (~9.9-10.1 ppm), the thiazole proton (~8.2-8.4 ppm), and the distinct aromatic signals of the fluorophenyl ring are expected.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies key functional groups, such as the strong carbonyl (C=O) stretch of the aldehyde at approximately 1680-1700 cm⁻¹.
The Art of Single-Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. It is an empirical science that relies on patience and methodical screening of conditions. The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice.
Protocol 2: Screening for Crystallization Conditions
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., acetone, ethanol, ethyl acetate, dichloromethane, toluene, hexane). An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a chosen solvent in a small, clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Solvent/Anti-Solvent Vapor Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Place this vial, uncapped, inside a larger, sealed jar containing a layer of a volatile "anti-solvent" (in which the compound is insoluble, e.g., hexane or diethyl ether).
-
Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth.
-
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal (typically 0.1-0.3 mm in size, with clear facets and no visible cracks) is obtained, it is ready for diffraction analysis.[11]
Protocol 3: Data Collection, Solution, and Refinement
-
Crystal Mounting: The selected crystal is carefully mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[10]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of the atoms in the crystal's asymmetric unit.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, highly accurate molecular structure.
The entire experimental and computational workflow is summarized in the diagram below.
Structural Analysis: An Illustrative Example
While the specific structure of the title compound is pending experimental determination, we can illustrate the type of detailed analysis that would be performed by examining the crystallographic data of a closely related molecule: (E)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-((4-fluorophenyl)diazenyl)-4-methylthiazole (CSD Refcode: 1989338).[12] This molecule contains the key 4-fluorophenyl and thiazole moieties.
Crystallographic Data Summary
A standard crystallographic study culminates in a table of key parameters that define the crystal lattice and the quality of the refinement.
| Parameter | Illustrative Value (CSD: 1989338)[12] |
| Chemical Formula | C₂₃H₁₇F₂N₅OS |
| Formula Weight | 461.48 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.2272(4) |
| b (Å) | 26.7398(15) |
| c (Å) | 15.2645(10) |
| β (°) | 97.726(7) |
| Volume (ų) | 2114.2(2) |
| Z (Molecules/unit cell) | 4 |
| Temperature (K) | 296(2) |
| R-factor (Rgt(F)) | 0.0547 |
| Weighted R-factor (wRref(F²)) | 0.1371 |
Intramolecular Geometry
Analysis begins with the molecule itself. Key bond lengths and angles are examined and compared to expected values to confirm the chemical structure. Of particular interest in the title compound would be the planarity between the thiazole and fluorophenyl rings. The torsion angle between these two rings dictates the overall molecular conformation and is critical for understanding how the molecule might fit into a biological receptor's active site.
Intermolecular Interactions and Crystal Packing
The most profound insights from a crystal structure often come from analyzing how molecules interact with their neighbors. These non-covalent interactions dictate the material's properties. For this compound, we would anticipate several key interactions:
-
C-H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor. Weak hydrogen bonds involving aromatic or thiazole C-H donors are highly probable and would be a dominant force in the crystal packing.
-
Halogen Bonding: The fluorine atom of the fluorophenyl group can act as a halogen bond acceptor, interacting with electrophilic regions on adjacent molecules.
-
π-π Stacking: The aromatic thiazole and fluorophenyl rings are prime candidates for π-π stacking interactions, where the electron clouds of adjacent rings overlap, contributing to lattice stability.
These interactions form a complex three-dimensional network, as conceptualized in the diagram below.
Conclusion and Outlook
This guide provides a robust, scientifically-grounded framework for the successful determination and comprehensive analysis of the crystal structure of this compound. While the specific structure remains to be elucidated, the protocols described herein represent the gold standard in chemical crystallography.[9] The successful execution of this workflow will yield invaluable data, providing definitive proof of molecular structure and, more importantly, shedding light on the subtle non-covalent forces that govern its solid-state behavior. This knowledge is a critical prerequisite for the rational design of new pharmaceuticals and advanced materials based on this versatile thiazole scaffold.
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re3data.org. Cambridge Structural Database. [Online] Available at: [Link]
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Excillum. Small molecule crystallography. [Online] Available at: [Link]
- Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(4), 947–958.
- El-Metwaly, N., et al. (2017). Crystal structure of (E)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-((4-fluorophenyl)diazenyl)-4-methylthiazole, C23H17F2N5OS. Zeitschrift für Kristallographie - New Crystal Structures, 232(3), 441-443.
- Kantardjieff, K. A., et al. (2002). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
- Hassan, A. S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11211–11225.
- Kariuki, B. M., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-. ORCA - Cardiff University.
- Hassan, A. S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11211-11225.
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactions of the Thiazole Ring
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug development.[1][2] Its unique electronic properties and versatile reactivity make it a privileged scaffold in a myriad of therapeutic agents.[3][4] This guide provides a comprehensive exploration of the electrophilic and nucleophilic reactions of the thiazole ring, offering insights into reaction mechanisms, regioselectivity, and practical applications in the synthesis of pharmaceuticals.
The Electronic Landscape of the Thiazole Ring: A Foundation for Reactivity
The reactivity of the thiazole ring is dictated by the electronegativity of the nitrogen and sulfur atoms, which influences the electron density at each position. The C2 position is the most electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms, making it susceptible to nucleophilic attack and deprotonation.[5] Conversely, the C5 position is the most electron-rich, rendering it the primary site for electrophilic substitution. The C4 position is considered relatively neutral.[3] The lone pair of electrons on the sulfur atom participates in the aromatic sextet, contributing to the ring's overall aromatic character.[3]
Electrophilic Aromatic Substitution: Functionalizing the C5 Position
Electrophilic aromatic substitution (SEAr) is a key strategy for introducing functional groups onto the thiazole ring, predominantly at the C5 position. The reactivity of the thiazole ring towards electrophiles is generally lower than that of benzene, owing to the electron-withdrawing nature of the heteroatoms. However, the presence of electron-donating groups (EDGs) on the ring can significantly enhance the rate of substitution.
Halogenation
Halogenation, particularly bromination and chlorination, is a common electrophilic substitution reaction for thiazoles. The regioselectivity is highly dependent on the substituents present on the ring.
Mechanism of Electrophilic Halogenation:
The mechanism involves the attack of the electron-rich C5 position of the thiazole ring on the electrophilic halogen species, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the 5-halo-substituted thiazole.
Figure 1: General mechanism of electrophilic bromination of the thiazole ring.
Experimental Protocol: Bromination of 2-Amino-4-tert-butylthiazole [6]
This protocol details the selective bromination of a 2-aminothiazole derivative at the C5 position using copper(II) bromide, a safer alternative to elemental bromine.
Materials:
-
2-Amino-4-tert-butylthiazole
-
Copper(II) bromide (CuBr₂)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-tert-butylthiazole (1 equivalent) in acetonitrile.
-
Add copper(II) bromide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromo-4-tert-butylthiazole.
| Reagent | Molar Ratio | Purpose |
| 2-Amino-4-tert-butylthiazole | 1 | Substrate |
| Copper(II) bromide | 1.1 | Brominating agent |
| Acetonitrile | - | Solvent |
Table 1: Reagents for the bromination of 2-amino-4-tert-butylthiazole.
Nitration
Nitration of the thiazole ring typically requires harsh conditions, such as a mixture of concentrated nitric acid and sulfuric acid, due to the ring's deactivation. The nitro group is introduced at the C5 position.
Experimental Considerations: The strong acidic conditions can lead to the protonation of the thiazole nitrogen, further deactivating the ring. Therefore, the choice of nitrating agent and reaction conditions is crucial to achieve the desired product without significant side reactions.
Sulfonation
Sulfonation of thiazole also requires forcing conditions, often using oleum (fuming sulfuric acid) at elevated temperatures. The sulfonic acid group is introduced at the C5 position.
Nucleophilic Reactions: Targeting the Electron-Deficient C2 Position
The electron-deficient nature of the C2 carbon makes it the primary site for nucleophilic attack and deprotonation.
Nucleophilic Aromatic Substitution (SNAr)
Halogen atoms at the C2 position of the thiazole ring are readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is a powerful tool for introducing diverse functional groups at this position.
Mechanism of SNAr:
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (halide) is then eliminated, restoring the aromaticity of the thiazole ring.
Figure 2: General mechanism of nucleophilic aromatic substitution on a 2-halothiazole.
Experimental Protocol: Nucleophilic Substitution of 2-Bromothiazole with a Thiol [7]
This protocol describes the reaction of 2-bromothiazole with a thiol to form a 2-thioether substituted thiazole.
Materials:
-
2-Bromothiazole
-
Thiol (e.g., thiophenol)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., dimethylformamide - DMF)
Procedure:
-
To a solution of the thiol (1.1 equivalents) in DMF, add the base (1.2 equivalents).
-
Stir the mixture at room temperature for a short period to form the thiolate.
-
Add 2-bromothiazole (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Deprotonation and C-H Functionalization
The proton at the C2 position of the thiazole ring is the most acidic and can be readily removed by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a 2-lithiothiazole intermediate. This powerful nucleophile can then react with a wide range of electrophiles, enabling the introduction of various substituents at the C2 position. This C-H functionalization is a highly valuable and atom-economical method for elaborating the thiazole core.[4][8]
Experimental Considerations for C-H Lithiation:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and air. All reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Low Temperatures: These reactions are typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent and prevent side reactions.
Applications in Drug Development: The Thiazole Scaffold in Action
The electrophilic and nucleophilic reactions of the thiazole ring are instrumental in the synthesis of numerous blockbuster drugs.
Dasatinib: A Tyrosine Kinase Inhibitor
Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole core. Its synthesis often involves the Hantzsch thiazole synthesis to construct the core ring, followed by functionalization at the C2 and C5 positions.[9][10][11][12][13]
Key Synthetic Step in Dasatinib Synthesis: [10]
A crucial step in one of the synthetic routes to Dasatinib involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine. This reaction is a nucleophilic aromatic substitution where the amino group at the C2 position of the thiazole acts as the nucleophile.
| Reactant 1 | Reactant 2 | Reagent | Product |
| 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 4,6-dichloro-2-methylpyrimidine | Sodium t-butoxide | 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide |
Table 2: A key nucleophilic substitution step in the synthesis of a Dasatinib intermediate.
Ritonavir: An HIV Protease Inhibitor
Ritonavir, an antiretroviral medication used to treat HIV/AIDS, contains two thiazole rings.[14][15][16] The synthesis of the thiazole fragments of Ritonavir relies on the fundamental reactivity of the thiazole ring, including its formation via cyclization reactions and subsequent modifications.
Conclusion
The electrophilic and nucleophilic reactions of the thiazole ring provide a versatile toolkit for synthetic chemists, particularly in the realm of drug discovery and development. A thorough understanding of the electronic properties of the thiazole nucleus, the regioselectivity of its reactions, and the practical application of these transformations is essential for the rational design and efficient synthesis of novel thiazole-containing therapeutic agents. The methodologies outlined in this guide, from classical electrophilic substitutions to modern C-H functionalization techniques, underscore the enduring importance of thiazole chemistry in advancing the frontiers of medicinal science.
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-
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The Strategic Imperative of Fluorine in the Bioactivity of Heterocyclic Compounds: A Technical Guide for Drug Development Professionals
Abstract
The deliberate incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, a strategy repeatedly proven to unlock significant therapeutic potential. This in-depth technical guide moves beyond a superficial acknowledgment of fluorine's utility, offering a deep dive into the nuanced physicochemical and conformational effects that underpin its profound impact on biological activity. We will dissect the causal mechanisms by which fluorine modulates key drug-like properties, including metabolic stability, target affinity, membrane permeability, and bioavailability. Through a synthesis of established principles, field-proven insights, and illustrative case studies, this guide provides researchers, scientists, and drug development professionals with a robust framework for the rational design and strategic application of fluorinated heterocyclic compounds. Detailed experimental considerations and workflows are presented to ensure the translation of theoretical knowledge into practical, high-impact research and development.
Introduction: Beyond a Simple Halogen Substitution
The prevalence of organofluorine compounds in the pharmaceutical landscape is a testament to their remarkable capacity to enhance drug efficacy and safety.[1][2][3] Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a figure that underscores the strategic importance of this element in drug design.[1][2] The fusion of fluorine with heterocyclic frameworks—structural motifs present in roughly 85% of all bioactive compounds—creates a powerful synergy, offering medicinal chemists a versatile toolkit to address complex pharmacological challenges.[4][5]
This guide will navigate the multifaceted role of fluorine, not as a mere hydrogen bioisostere, but as a strategic tool capable of inducing subtle yet powerful electronic and conformational changes within a heterocyclic molecule.[6][7] We will explore how these modifications translate into tangible improvements in pharmacokinetic (PK) and pharmacodynamic (PD) profiles, ultimately leading to the development of more effective and safer therapeutics.[6]
The Physicochemical Impact of Fluorine on Heterocyclic Systems
The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are the primary drivers of its influence on a molecule's biological behavior.[8] When incorporated into a heterocyclic ring, these properties manifest in several critical ways:
Modulation of Acidity and Basicity (pKa)
The profound electron-withdrawing nature of fluorine significantly alters the electron distribution within a heterocyclic ring, thereby influencing the pKa of nearby acidic or basic functional groups.[8][9]
-
Weakening of Bases: The introduction of fluorine can decrease the basicity of nitrogen atoms within a heterocycle. This is a crucial consideration for oral bioavailability, as a lower pKa can lead to reduced ionization in the gastrointestinal tract, facilitating improved membrane permeation.[8][10]
-
Strengthening of Acids: Conversely, fluorine can increase the acidity of nearby protons, a property that can be leveraged to enhance interactions with specific receptor sites.[9]
Table 1: Illustrative pKa Shifts in Fluorinated Heterocycles
| Heterocycle | Position of Fluorination | pKa (unsubstituted) | pKa (fluorinated) | Change in pKa |
| Pyridine | 2-Fluoro | 5.2 | 0.4 | -4.8 |
| Pyridine | 3-Fluoro | 5.2 | 3.0 | -2.2 |
| Pyridine | 4-Fluoro | 5.2 | 1.1 | -4.1 |
| Imidazole | 4-Fluoro | 7.0 | 5.9 | -1.1 |
Note: The values presented are approximate and can vary based on the specific molecular context.
Alteration of Lipophilicity (LogP)
The effect of fluorine on lipophilicity is highly context-dependent. While a single fluorine substitution for a hydrogen atom often leads to a slight increase in the partition coefficient (LogP), the introduction of multiple fluorine atoms or fluoroalkyl groups can have a more pronounced and sometimes counterintuitive effect.[5][9]
-
Monofluorination: Generally increases lipophilicity due to the inductive effect of fluorine.[9]
-
Trifluoromethyl Groups: The trifluoromethyl (CF3) group, a common motif in fluorinated drugs, can significantly increase lipophilicity, which can enhance membrane permeability and target binding.[11]
-
Fluoro-arenes: Fluoro-aromatic systems tend to be more lipophilic due to the low polarizability of the C-F bond.[5]
Enhancement of Metabolic Stability
One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[6][7] The exceptional strength of the C-F bond makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][12]
-
Blocking Metabolically Labile Sites: Strategically placing a fluorine atom at a position susceptible to hydroxylation can effectively block this metabolic pathway, prolonging the drug's half-life and improving its oral bioavailability.[9][10]
-
Altering Metabolic Pathways: Fluorination can redirect metabolic processes away from the formation of undesirable or toxic metabolites towards safer clearance pathways.[9]
The following diagram illustrates the concept of metabolic blocking:
Caption: Fluorine-Mediated Binding Interactions.
Synthetic Strategies and Experimental Protocols
The successful incorporation of fluorine into heterocyclic scaffolds requires a robust synthetic strategy. While late-stage fluorination is an attractive approach, the use of fluorinated building blocks remains a dominant strategy in drug discovery. [4][13]
Key Synthetic Methodologies
-
Nucleophilic Fluorination: Employing sources of fluoride ions (e.g., KF, CsF, TBAF) to displace a leaving group.
-
Electrophilic Fluorination: Utilizing reagents such as N-fluorobenzenesulfonimide (NFSI) to introduce fluorine.
-
Deoxofluorination: Converting hydroxyl or carbonyl groups to C-F bonds using reagents like diethylaminosulfur trifluoride (DAST). [14]* Trifluoromethylation: Introducing the CF3 group using various reagents, including Ruppert's reagent (TMSCF3) and Togni's reagents. [15]
Protocol: Synthesis of a Fluorinated Pyrazole Derivative
This protocol provides a general workflow for the synthesis of a fluorinated pyrazole, a common heterocyclic motif in pharmaceuticals.
Step 1: Synthesis of the Fluorinated Diketone Intermediate
-
To a solution of a substituted acetophenone (1.0 eq) in a suitable solvent (e.g., THF), add a strong base such as sodium hydride (1.1 eq) at 0°C.
-
Stir the mixture for 30 minutes.
-
Add a fluorinated ester (e.g., ethyl trifluoroacetate) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the fluorinated diketone.
Step 2: Cyclization to the Fluorinated Pyrazole
-
Dissolve the fluorinated diketone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fluorinated pyrazole.
Self-Validation:
-
Characterize the intermediates and final product using 1H NMR, 19F NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.
-
Perform a melting point analysis of the final product and compare it to literature values if available.
Case Studies: Fluorinated Heterocycles in Approved Drugs
The impact of fluorine on the biological activity of heterocyclic compounds is best illustrated through real-world examples of successful drugs.
-
Fluoxetine (Prozac®): An antidepressant, fluoxetine contains a trifluoromethyl group on a phenyl ring attached to a heterocyclic amine. The CF3 group enhances its lipophilicity, facilitating its passage through the blood-brain barrier. [3]* Ciprofloxacin (Cipro®): This broad-spectrum antibiotic features a fluorine atom on its quinolone core. This substitution significantly enhances its antibacterial activity. [3][12]* Voriconazole (Vfend®): An antifungal agent, voriconazole contains a difluorophenyl group attached to a triazole ring. The fluorine atoms increase its metabolic stability and potency.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into heterocyclic compounds is a powerful and well-established strategy in modern drug discovery. [6][8]By judiciously leveraging the unique properties of fluorine, medicinal chemists can fine-tune the physicochemical and conformational properties of drug candidates to optimize their pharmacokinetic and pharmacodynamic profiles. [6][16]As our understanding of the nuanced effects of fluorine continues to evolve, and as new synthetic methodologies for fluorination are developed, the role of fluorinated heterocycles in addressing unmet medical needs is poised to expand even further. [6][15]The future of drug design will undoubtedly involve a more sophisticated and rational application of fluorine to create the next generation of innovative and life-saving medicines.
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The Enduring Scaffold: An In-Depth Technical Guide to Thiazole Chemistry and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Core - A Privileged Structure in Medicinal Chemistry
The five-membered heterocyclic compound, thiazole, characterized by the presence of a sulfur and a nitrogen atom at positions 1 and 3, respectively, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic distribution and structural rigidity have rendered it a "privileged scaffold," a recurring motif in a vast array of biologically active molecules. From the essential vitamin B1 (thiamine) to a multitude of synthetic drugs, the thiazole ring system is a testament to nature's ingenuity and a fertile ground for synthetic exploration.[1][2] This guide provides a comprehensive technical overview of thiazole chemistry, delving into its synthesis, reactivity, and the profound impact of its derivatives on modern drug discovery and development.
The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, imparts a unique reactivity profile, allowing for diverse functionalization at the C2, C4, and C5 positions.[3] This versatility is a key reason for its prevalence in pharmaceuticals, where fine-tuning of molecular properties is paramount for achieving desired therapeutic effects. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4]
This document will navigate the fundamental aspects of thiazole chemistry, offering both theoretical understanding and practical insights for researchers in the field. We will explore the mechanistic underpinnings of classical and contemporary synthetic methodologies, provide detailed experimental protocols, and present a curated overview of the therapeutic landscape of thiazole-containing compounds.
I. The Thiazole Nucleus: Structure and Electronic Properties
The thiazole ring is a planar, aromatic heterocycle. The delocalization of six π-electrons across the five-membered ring confers it with aromatic stability.[3] The presence of the electronegative nitrogen atom and the sulfur atom with its available d-orbitals significantly influences the electron density distribution within the ring. This electronic arrangement dictates the reactivity of the thiazole nucleus, making it susceptible to both electrophilic and nucleophilic attack at specific positions.
The C2 position is the most electron-deficient and, therefore, the most acidic proton in the thiazole ring, making it prone to deprotonation by strong bases.[5] Conversely, the C5 position is relatively electron-rich, rendering it the preferred site for electrophilic substitution.[5] The C4 position exhibits a more neutral character.[5] Understanding this inherent reactivity is crucial for the strategic design and synthesis of novel thiazole derivatives with desired substitution patterns.
II. Key Synthetic Methodologies: Building the Thiazole Scaffold
The construction of the thiazole ring can be achieved through several named reactions, with the Hantzsch and Cook-Heilbron syntheses being the most prominent and widely employed methods.
A. The Hantzsch Thiazole Synthesis: A Workhorse Reaction
First described in 1887, the Hantzsch thiazole synthesis remains one of the most reliable and versatile methods for the preparation of thiazoles.[6] This reaction involves the condensation of an α-haloketone with a thioamide.[6][7] The versatility of this method lies in the ability to introduce a wide variety of substituents at the C2, C4, and C5 positions of the thiazole ring by simply varying the starting α-haloketone and thioamide.[7]
Mechanism of the Hantzsch Thiazole Synthesis:
The reaction proceeds through a multi-step pathway that begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][7]
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [7]
This protocol provides a practical example of the Hantzsch synthesis.
-
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.
-
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Heating: The reaction is typically heated to overcome the activation energy barrier for the cyclization and dehydration steps.
-
Sodium Carbonate Wash: The addition of a weak base like sodium carbonate neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, which allows for the precipitation of the free base form of the 2-amino-4-phenylthiazole product.
B. The Cook-Heilbron Thiazole Synthesis: Access to 5-Aminothiazoles
The Cook-Heilbron thiazole synthesis is a key method for the preparation of 5-aminothiazoles.[8] This reaction involves the condensation of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.[8][9] A significant advantage of this method is that it often proceeds under mild conditions, sometimes at room temperature.[8]
Mechanism of the Cook-Heilbron Synthesis:
The mechanism initiates with the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide. This is followed by an intramolecular cyclization involving the nitrile group and subsequent tautomerization to yield the aromatic 5-aminothiazole.[8]
Caption: A simplified workflow of the Cook-Heilbron thiazole synthesis.
III. The Therapeutic Landscape of Thiazole Derivatives
The structural and electronic features of the thiazole ring make it an ideal scaffold for interacting with a wide range of biological targets. This has led to the development of numerous thiazole-containing drugs with diverse therapeutic applications.
A. Anticancer Agents
Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[4] Their mechanisms of action are diverse and include the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.
Table 1: Cytotoxic Activity of Selected Thiazole Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| Thiazole Derivative 4b | MCF-7 (Breast) | 31.5 ± 1.91 | - | - |
| Thiazole Derivative 4b | HepG2 (Liver) | 51.7 ± 3.13 | - | - |
| Thiazole-naphthalene 5b | MCF-7 (Breast) | 0.48 ± 0.03 | - | - |
| Thiazole-naphthalene 5b | A549 (Lung) | 0.97 ± 0.13 | - | - |
Data sourced from multiple studies and presented for comparative purposes.[4]
B. Antimicrobial and Antifungal Agents
The thiazole nucleus is a key component in many antimicrobial and antifungal drugs. For instance, the penicillins contain a reduced thiazole ring (thiazolidine). Synthetic thiazole derivatives have also shown broad-spectrum activity against various bacterial and fungal pathogens.
C. Other Therapeutic Areas
The therapeutic potential of thiazole derivatives extends beyond oncology and infectious diseases. They have been investigated for the treatment of inflammation, diabetes, and neurological disorders.[1] For example, Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), features a thiazole moiety.[1]
IV. Future Perspectives and Conclusion
The field of thiazole chemistry continues to be a dynamic and fruitful area of research. The development of novel, more efficient, and sustainable synthetic methodologies, such as microwave-assisted and solvent-free reactions, is expanding the accessibility and diversity of thiazole derivatives. Furthermore, the application of computational tools, such as quantitative structure-activity relationship (QSAR) studies, is aiding in the rational design of new thiazole-based compounds with enhanced potency and selectivity.[8]
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An In-depth Technical Guide to the Safety and Handling of Fluorinated Thiazole Compounds
Abstract
The incorporation of fluorine into the thiazole scaffold has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, bioavailability, and potency.[1][2][3] However, these unique physicochemical properties also necessitate a nuanced and rigorous approach to laboratory safety. This guide provides an in-depth examination of the safety and handling protocols for fluorinated thiazole compounds, intended for researchers, scientists, and drug development professionals. We will move beyond generic laboratory safety to address the specific hazards inherent to this class of molecules, including potential toxicity, reactivity, and the insidious risk of hydrofluoric acid (HF) generation. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of intrinsic safety and proactive risk mitigation in the laboratory.
The Dual Nature of Fluorine: Efficacy and Hazard
The strategic introduction of fluorine or trifluoromethyl groups into a thiazole ring can dramatically alter its biological and chemical properties.[1] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can block metabolic pathways, increase lipophilicity, and modulate the pKa of nearby functional groups, all of which are desirable traits in drug design.[2][3] However, these same attributes are the foundation of their potential hazards.
The C-F bond is one of the strongest in organic chemistry, which can lead to environmental persistence.[4][5] Furthermore, the unique reactivity of fluorinated compounds, and the potential for the release of highly toxic species through various degradation pathways, demands a heightened level of awareness and control in a laboratory setting. This guide will provide the framework for understanding and managing these risks.
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough and compound-specific risk assessment is the mandatory first step before any laboratory work with fluorinated thiazoles commences. Given that many of these compounds are novel research materials, comprehensive toxicological data is often unavailable. Therefore, a conservative approach, treating unknown compounds as potentially hazardous, is essential.
Toxicological Profile
While specific toxicological data for every fluorinated thiazole is not available, a general understanding of the potential hazards can be inferred from related compounds and the constituent moieties.
-
General Toxicity: Thiazole derivatives themselves can be harmful if swallowed and may cause skin and eye irritation.[6] The introduction of fluorine can modulate this toxicity, in some cases increasing it. For example, some fluorinated thiazole derivatives have shown significant cytotoxicity against various cancer cell lines.[7]
-
Irritation: Safety Data Sheets (SDS) for compounds like Methyl 4-(trifluoromethyl)thiazole-5-carboxylate clearly indicate that they can cause skin, eye, and respiratory irritation.[8]
-
Hydrofluoric Acid (HF) Formation: A primary and severe hazard associated with many fluorinated compounds is the potential for the formation of hydrofluoric acid upon hydrolysis or thermal decomposition.[9][10] HF is a highly corrosive and toxic substance that can cause severe burns and systemic toxicity. The presence of moisture can facilitate the hydrolysis of certain fluorinated thiazoles, making this a critical consideration.
Reactivity and Stability
The reactivity of fluorinated thiazoles is influenced by the position and number of fluorine substituents.
-
Thermal Decomposition: While specific data for fluorinated thiazoles is scarce, the thermal decomposition of fluoropolymers can serve as a cautionary example, often producing toxic and corrosive gases like hydrogen fluoride and carbonyl fluoride.[9][10] It is prudent to assume that fluorinated thiazoles may decompose under high heat to yield similar hazardous products.
-
Chemical Incompatibility: Fluorinated compounds should be stored away from strong acids, bases, and oxidizing or reducing agents.[11] Reactions with strong bases could potentially lead to elimination reactions and the formation of HF.
Occupational Exposure Limits (OELs)
For the vast majority of novel fluorinated thiazole compounds, formal Occupational Exposure Limits (OELs) will not have been established. In such cases, the pharmaceutical industry standard is to employ an Occupational Exposure Banding (OEB) approach.[12][13] This involves categorizing compounds into bands based on their potential potency and toxicity, with each band corresponding to a set of handling and containment procedures.
For a novel fluorinated thiazole with limited data, a conservative approach is to assign it to a more stringent OEB until sufficient data is available to make a more informed decision. For highly potent compounds, an OEL of 10 μg/m³ or lower may be appropriate.[8] For compounds with unknown toxicological properties, an OEL of 2 μg/m³ is often considered sufficiently protective.[8]
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals by isolating the hazard from the worker.
-
Chemical Fume Hoods: All work with volatile fluorinated thiazoles, or any procedure that could generate dust or aerosols, must be conducted in a properly functioning chemical fume hood.[11]
-
Glove Boxes: For particularly hazardous, potent, or moisture-sensitive fluorinated thiazoles, the use of a glove box with an inert atmosphere is highly recommended to provide an additional layer of containment.[11]
Personal Protective Equipment (PPE): The Essential Barrier
The correct selection and consistent use of Personal Protective Equipment (PPE) is crucial to prevent dermal, ocular, and respiratory exposure.
Eye and Face Protection
-
Chemical Splash Goggles: At a minimum, chemical splash goggles that provide a complete seal around the eyes are mandatory.
-
Face Shield: When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[11]
Hand Protection
The selection of appropriate gloves is critical and should be based on the specific fluorinated thiazole and the solvents being used.
-
Glove Material: No single glove material is resistant to all chemicals. Consult the glove manufacturer's compatibility charts. For many fluorinated compounds and common organic solvents, nitrile gloves offer good short-term protection. For more aggressive solvents or prolonged handling, thicker, chemical-resistant gloves such as butyl rubber or Viton™ may be necessary.[14]
-
Double Gloving: For highly corrosive or readily absorbed compounds, wearing two pairs of gloves (double-gloving) is a recommended practice.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.
-
Chemical-Resistant Apron: For larger-scale work or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
If engineering controls are not sufficient to maintain exposure below the established OEL or OEB, respiratory protection is required. The type of respirator and cartridge must be selected based on a formal risk assessment and in accordance with occupational health and safety standards.
Safe Handling and Storage Protocols
Adherence to strict operational protocols is essential for minimizing the risk of exposure and incidents.
General Handling
-
Avoid Inhalation and Contact: Handle all fluorinated thiazoles with care to avoid breathing dust, fumes, or vapors, and prevent contact with skin and eyes.[8]
-
Weighing and Transfer: Solid compounds should be weighed within a fume hood or a ventilated balance enclosure to minimize dust generation.
-
Solution Preparation: Compounds should be added slowly to the solvent. If heating is required, use a well-controlled heating mantle or oil bath.
Storage Requirements
-
Location: Store fluorinated thiazole compounds in a cool, dry, and well-ventilated area.[11]
-
Incompatibilities: Keep them segregated from incompatible materials, including strong acids, bases, and oxidizing agents.[11]
-
Labeling: All containers must be clearly and accurately labeled with the chemical name and all relevant hazard warnings.[11]
Emergency Procedures: Preparedness and Response
Prompt and correct action in the event of an emergency is critical to minimizing harm. All personnel working with fluorinated thiazoles must be trained on these procedures.
Spills
-
Small Spills: For minor spills, trained laboratory personnel should follow established procedures. This includes alerting others, wearing appropriate PPE, containing the spill with a compatible absorbent material, and decontaminating the area.[6][15][16][17]
-
Large Spills: For large spills or spills of highly hazardous materials, the area should be evacuated immediately, and the institution's emergency response team must be contacted.[6]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. For exposure to compounds with a high risk of HF generation, after flushing, apply a 2.5% calcium gluconate gel to the affected area.[18] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if trained to do so. Seek immediate medical attention.
Waste Disposal: Environmental Responsibility
The robust nature of the carbon-fluorine bond means that many fluorinated compounds are persistent in the environment.[4][5] Therefore, proper disposal is not just a matter of laboratory safety, but also of environmental stewardship.
-
Waste Segregation: All waste containing fluorinated thiazole compounds must be collected in clearly labeled, compatible, and sealed containers. Do not mix with incompatible waste streams.
-
Disposal Methods: Disposal must be carried out in accordance with local, state, and federal regulations. High-temperature incineration is often the preferred method for the destruction of fluorinated organic compounds.
Conclusion: A Culture of Safety
Fluorinated thiazole compounds represent a frontier of chemical innovation with immense potential in drug discovery and development. However, realizing this potential safely requires a deep understanding of their inherent hazards and a steadfast commitment to rigorous safety protocols. This guide has outlined the core principles and practices for the safe handling of these materials. Ultimately, safety is a shared responsibility that is fostered through comprehensive training, diligent risk assessment, and a proactive culture of awareness and respect for the chemical hazards present in the laboratory.
Visualizations
Risk Assessment and Mitigation Workflow
Caption: A workflow diagram illustrating the key phases of risk assessment and mitigation for handling fluorinated thiazole compounds.
PPE Selection Decision Tree
Caption: A decision tree to guide the selection of appropriate Personal Protective Equipment (PPE).
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A Researcher's Guide to the Theoretical Conformational Analysis of 2-Phenylthiazole Derivatives
This guide provides an in-depth exploration of the computational methodologies essential for dissecting the conformational landscape of 2-phenylthiazole derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to deliver a strategic overview grounded in field-proven insights. We will explore the causality behind experimental choices, establish self-validating systems by correlating theory with empirical data, and provide a robust framework for investigating how molecular conformation influences biological activity.
The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antifungal, anti-inflammatory, and antitumor agents.[1][2] The biological efficacy of these molecules is intrinsically linked to their three-dimensional shape, which is dictated by the rotational freedom around the single bond connecting the phenyl and thiazole rings. Understanding the energetic favorability of different spatial arrangements—the conformational landscape—is therefore critical for rational drug design and optimizing structure-activity relationships (SAR).[3][4]
Chapter 1: The Heart of the Matter - The Phenyl-Thiazole Torsional Angle
The primary determinant of a 2-phenylthiazole derivative's conformation is the dihedral angle (often denoted as φ or τ) around the C-C bond linking the two aromatic rings. This rotation governs the relative orientation of the rings, influencing steric interactions, conjugation, and the molecule's overall shape, which in turn dictates how it fits into a biological target like an enzyme's active site.
The central task of a theoretical conformational analysis is to map the potential energy surface (PES) as a function of this torsional angle.[5][6] This process identifies the low-energy, stable conformers (energy minima) and the energy barriers (transition states) that separate them.
Chapter 2: The Computational Workflow: A Strategic Protocol
A robust computational analysis is not a monolithic process but a multi-step workflow. Each stage is designed to build upon the last, moving from a broad exploration to a highly accurate energetic characterization.
Foundational Exploration: The Potential Energy Surface (PES) Scan
The first step is to perform a "relaxed" PES scan. This involves systematically rotating the phenyl-thiazole dihedral angle in discrete steps (e.g., 10-20 degrees) and, at each step, allowing all other geometrical parameters (bond lengths, angles) to relax to their energetic minimum.[7][8] This is a computationally efficient way to identify the approximate locations of all stable conformers and the barriers between them.
Step-by-Step Protocol for a Relaxed PES Scan:
-
Build the Initial Structure: Construct the 3D coordinates of the 2-phenylthiazole derivative using a molecular builder.
-
Define the Scan Coordinate: Identify the four atoms that define the dihedral angle of interest (e.g., C(thiazole)-C(thiazole)-C(phenyl)-C(phenyl)).
-
Set Up the Scan Calculation: In the computational chemistry software (e.g., Gaussian, Q-Chem), specify a relaxed PES scan.[7] Define the start angle (e.g., 0°), end angle (e.g., 180° or 360°), and the step size (e.g., 20°).[9]
-
Choose a Computationally Inexpensive Method: For the initial scan, a lower level of theory, such as the B3LYP functional with a minimal basis set like 6-31G*, is often sufficient to map the general shape of the energy profile.[9][10]
-
Execute and Visualize: Run the calculation and plot the resulting relative energy against the dihedral angle to visualize the conformational energy profile.
Refining the Energetics: The Role of Quantum Mechanics (QM)
Once the key stationary points (minima and maxima) are identified from the PES scan, their geometries are subjected to more accurate, computationally intensive calculations for energy refinement.
Expertise in Method Selection:
The choice of QM method and basis set is critical for achieving chemical accuracy.[11]
-
Density Functional Theory (DFT): DFT offers the best balance of computational cost and accuracy for molecules of this size.[12]
-
Functionals: The B3LYP functional is a widely used and well-benchmarked hybrid functional suitable for general organic molecules.[9][10] For systems where non-covalent interactions (like dispersion forces) are critical, functionals such as M06-2X or empirical dispersion corrections (e.g., B3LYP-D3) are recommended.[13]
-
Basis Sets: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like aug-cc-pVDZ provides a good balance for geometry optimization and final energy calculations.[14][15][16] The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution in aromatic and heterocyclic systems.
-
Step-by-Step Protocol for QM Refinement:
-
Extract Geometries: Take the coordinates of the energy minima and transition states identified in the PES scan.
-
Perform Geometry Optimization: Optimize the geometry of each structure using a higher level of theory (e.g., M06-2X/6-311+G(d,p)).
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. This confirms that minima have zero imaginary frequencies and transition states have exactly one imaginary frequency corresponding to the rotation along the scan coordinate.
-
Calculate Single-Point Energies: For the highest accuracy, perform a final single-point energy calculation on the optimized geometries using an even larger basis set (e.g., aug-cc-pVTZ).[14]
Accounting for Reality: The Influence of Solvent
Biological processes occur in an aqueous environment. The solvent can significantly influence conformational preferences by stabilizing or destabilizing different conformers.[17][18]
-
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant.[19] They are computationally efficient and capture the bulk electrostatic effects of the solvent, making them ideal for incorporating into the geometry optimization and energy calculation steps.[17]
-
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation.[20] While more accurate, especially for systems with specific solute-solvent interactions like hydrogen bonding, they are computationally very expensive and are typically reserved for advanced methods like Molecular Dynamics (MD) simulations.[20] For most routine conformational analyses of 2-phenylthiazole derivatives, a high-quality implicit model is sufficient and recommended.[10][21]
Below is a diagram illustrating the comprehensive computational workflow.
digraph "Computational_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_prep" { label="1. Preparation"; style="rounded"; bgcolor="#E8F0FE"; Build [label="Build 3D Structure"]; }
subgraph "cluster_scan" { label="2. Exploratory Scan"; style="rounded"; bgcolor="#E6F4EA"; PES_Scan [label="Relaxed PES Scan\n(e.g., B3LYP/6-31G*)"]; Plot_PES [label="Plot Energy vs. Dihedral Angle"]; Identify_Points [label="Identify Minima &\nTransition States"]; }
subgraph "cluster_refine" { label="3. High-Accuracy Refinement"; style="rounded"; bgcolor="#FCE8E6"; Geom_Opt [label="Geometry Optimization\n(e.g., M06-2X/6-311+G(d,p))"]; Freq_Calc [label="Frequency Calculation\n(Confirm Stationary Points)"]; SPE_Calc [label="Single-Point Energy\n(e.g., aug-cc-pVTZ + SMD Solvent)"]; }
subgraph "cluster_analysis" { label="4. Analysis & Validation"; style="rounded"; bgcolor="#FEF7E0"; Final_Energies [label="Determine Relative Energies\n& Rotational Barriers"]; Validation [label="Correlate with\nExperimental Data (X-ray, NMR)"]; }
Build -> PES_Scan [label="Initial Geometry"]; PES_Scan -> Plot_PES; Plot_PES -> Identify_Points; Identify_Points -> Geom_Opt [label="Key Geometries"]; Geom_Opt -> Freq_Calc; Freq_Calc -> SPE_Calc; SPE_Calc -> Final_Energies; Final_Energies -> Validation; }
Caption: The computational workflow for conformational analysis.Chapter 3: Data Interpretation and Validation
The output of these calculations is a set of relative energies for the stable conformers and the heights of the energy barriers separating them. This data provides a quantitative understanding of the molecule's flexibility and the probability of finding it in a particular conformation at a given temperature.
Quantitative Data Summary
The results should be summarized in a clear, tabular format. For a hypothetical 2-phenyl-4-methylthiazole, the data might look like this:
| Conformer/State | Dihedral Angle (φ) | Relative Energy (kcal/mol) |
| Global Minimum | ~35° | 0.00 |
| Local Minimum | ~145° | 0.85 |
| Transition State 1 | 0° (Planar) | 2.50 |
| Transition State 2 | 90° (Perpendicular) | 1.50 |
Note: Energies are hypothetical for illustrative purposes.
Trustworthiness Through Validation
A computational model is only as good as its ability to predict real-world phenomena. Therefore, it is crucial to validate the theoretical findings against experimental data whenever possible.
-
X-ray Crystallography: Crystal structures provide the precise conformation of a molecule in the solid state. Comparing the calculated lowest-energy conformer's geometry with a known crystal structure is the gold standard for validation.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) techniques, such as the Nuclear Overhauser Effect (NOE), can provide information about through-space distances between protons, which are dependent on the molecular conformation in solution.[22][23] These distances can be compared with those from the calculated conformers.
The following diagram illustrates the relationship between the key components of the analysis.
digraph "Analysis_Components" { graph [layout=neato, overlap=false]; node [shape=ellipse, style=filled, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
Core [label="2-Phenylthiazole\nCore", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihedral [label="Key Dihedral\nAngle (φ)", pos="-2,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; PES [label="Potential Energy\nSurface (PES)", pos="2,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conformers [label="Stable\nConformers", pos="0,3!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR)", pos="0,-2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Core -> Dihedral [label="defines"]; Dihedral -> PES [label="determines"]; PES -> Conformers [label="reveals"]; Conformers -> SAR [label="influences"]; }
Caption: Interrelation of core concepts in conformational analysis.Conclusion: From Conformation to Candidate
A thorough theoretical conformational analysis provides indispensable insights for the drug development process. By understanding the energetic landscape of 2-phenylthiazole derivatives, researchers can:
-
Rationalize SAR Data: Explain why certain substitutions enhance or diminish biological activity based on their effect on conformational preferences.
-
Guide Synthesis: Prioritize the synthesis of analogues predicted to favor a bioactive conformation.
-
Improve Pharmacophore Models: Develop more accurate 3D models for virtual screening and lead optimization.
By integrating high-level quantum chemical calculations with rigorous validation, the methodologies outlined in this guide provide a powerful, predictive framework for harnessing the full potential of the 2-phenylthiazole scaffold in modern drug discovery.
References
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The Enduring Legacy of the Thiazole Ring: A Technical Guide to its Synthesis, from Historical Cornerstones to Modern Innovations
Foreword: The Thiazole Moiety - A Privileged Scaffold in Chemical Sciences
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" – a recurring motif in a multitude of biologically active compounds. From its presence in natural products like vitamin B1 (thiamine) to its integration into blockbuster drugs such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam, the thiazole nucleus is a testament to nature's ingenuity and a fertile ground for synthetic exploration.[2][4] Molecules containing a thiazole ring can modulate biological systems in profound ways, activating or inhibiting enzymes and blocking or stimulating receptors.[1] This versatility has driven continuous innovation in the synthesis of substituted thiazoles, a field with a rich history and a vibrant present. This guide provides an in-depth exploration of the discovery and evolution of thiazole synthesis, from the foundational named reactions to contemporary high-throughput methodologies, offering researchers and drug development professionals a comprehensive resource for navigating this critical area of chemical science.
I. The Classical Pillars: Foundational Syntheses of the Thiazole Ring
The late 19th and early 20th centuries witnessed the birth of modern organic chemistry, and with it, the development of robust methods for constructing heterocyclic frameworks. The synthesis of substituted thiazoles is deeply rooted in this era, with several named reactions remaining indispensable tools for chemists today.
The Hantzsch Thiazole Synthesis: A Century-Old Workhorse
First reported by Arthur Hantzsch in 1887, this reaction is arguably the most well-known and widely employed method for the synthesis of the thiazole ring.[5][6] Its enduring popularity stems from its simplicity and the ready availability of its starting materials: an α-halocarbonyl compound and a thioamide.[7][8]
Mechanism and Rationale:
The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, forming an intermediate that subsequently undergoes dehydration and cyclization to yield the thiazole product.[5][7] The choice of solvent and reaction conditions can be tailored to the specific substrates, though alcohols are commonly employed.
Visualizing the Hantzsch Synthesis:
Caption: The reaction pathway of the Hantzsch Thiazole Synthesis.
Generalized Experimental Protocol (Hantzsch Synthesis):
-
Reactant Preparation: Dissolve the α-haloketone (1.0 eq) and the thioamide (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Causality in Experimental Choices:
-
Solvent: The choice of a protic solvent like ethanol facilitates the protonation and subsequent elimination of the hydroxyl group during the dehydration step.
-
Stoichiometry: A slight excess of the thioamide is often used to ensure complete consumption of the α-haloketone.
The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles
Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, this method provides a direct route to 5-aminothiazoles, a class of compounds with significant biological and synthetic utility.[9][10] The reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or their esters.[7][11]
Mechanism and Rationale:
The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 5-aminothiazole ring. The mild reaction conditions, often at room temperature, are a key advantage of this method.[7][9]
Visualizing the Cook-Heilbron Synthesis:
Caption: The reaction pathway of the Cook-Heilbron Thiazole Synthesis.
Generalized Experimental Protocol (Cook-Heilbron Synthesis):
-
Reactant Preparation: In a well-ventilated fume hood, dissolve the α-aminonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, pyridine).
-
Reagent Addition: Slowly add carbon disulfide (1.0-1.5 eq) to the solution at room temperature. The reaction is often exothermic and may require cooling.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as indicated by TLC analysis.
-
Isolation: The product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.
Causality in Experimental Choices:
-
Base: While the reaction can proceed without an added base, the use of a base like pyridine can facilitate the initial nucleophilic attack and subsequent cyclization steps.
-
Solvent: The choice of solvent can influence the solubility of the starting materials and the product, thereby affecting the ease of isolation.
The Gabriel Thiazole Synthesis: From Acylaminoketones to Thiazoles
The Gabriel synthesis offers another classical route to substituted thiazoles, starting from α-acylaminoketones.[7][12] This method involves the cyclization of the starting material using a thionating agent, typically phosphorus pentasulfide (P₄S₁₀).[7][13]
Mechanism and Rationale:
The reaction proceeds through the thionation of the amide carbonyl group of the α-acylaminoketone by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to form the thiazole ring. This method is particularly useful for the synthesis of 2,5-disubstituted thiazoles.[12]
Visualizing the Gabriel Synthesis:
Caption: The reaction pathway of the Gabriel Thiazole Synthesis.
Generalized Experimental Protocol (Gabriel Synthesis):
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend the α-acylaminoketone (1.0 eq) in an inert solvent such as toluene or xylene.
-
Reagent Addition: Add phosphorus pentasulfide (0.25-0.5 eq) portion-wise to the suspension. The reaction is often heated to facilitate the reaction.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation: After cooling, the reaction mixture is typically quenched by carefully adding it to a solution of sodium carbonate or sodium hydroxide. The organic layer is then separated, dried, and the solvent is removed. The crude product is purified by column chromatography or recrystallization.
Causality in Experimental Choices:
-
Thionating Agent: Phosphorus pentasulfide is a powerful thionating agent, but other reagents like Lawesson's reagent can also be used, sometimes under milder conditions.
-
Solvent: High-boiling inert solvents are used to achieve the necessary reaction temperatures for the thionation and cyclization steps.
II. Modern Methodologies: Expanding the Synthetic Toolbox
While the classical methods remain highly relevant, the demands of modern drug discovery and materials science for efficiency, diversity, and sustainability have spurred the development of new synthetic strategies.[8]
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[7] The synthesis of thiazoles is no exception, with many of the classical methods, including the Hantzsch synthesis, being successfully adapted to microwave conditions.[7][13]
Workflow for Microwave-Assisted Thiazole Synthesis:
Caption: A generalized workflow for microwave-assisted thiazole synthesis.
Multi-Component Reactions (MCRs): The Power of Convergence
Multi-component reactions, in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy.[14] Several one-pot syntheses of substituted thiazoles have been developed, often based on the Hantzsch reaction, where an aldehyde, an α-haloketone, and a thioamide are combined in the presence of a catalyst.[14]
Metal-Catalyzed Cross-Coupling Reactions: Functionalizing the Thiazole Core
For the synthesis of highly functionalized thiazoles, particularly those with aryl or heteroaryl substituents, modern cross-coupling reactions are indispensable. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the precise installation of various substituents onto a pre-formed thiazole ring.
III. Comparative Analysis of Synthetic Methods
The choice of synthetic route to a particular substituted thiazole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Synthetic Method | Key Reactants | Typical Substitution Pattern | Advantages | Limitations |
| Hantzsch Synthesis | α-Halocarbonyl, Thioamide | 2,4- and 2,4,5-substituted | Versatile, readily available starting materials, generally high yields.[7][8] | Use of lachrymatory and toxic α-halocarbonyls.[8] |
| Cook-Heilbron Synthesis | α-Aminonitrile, CS₂/Dithioacid | 5-Amino-2-substituted | Mild reaction conditions, direct access to 5-aminothiazoles.[7][9] | Limited scope compared to Hantzsch synthesis.[9] |
| Gabriel Synthesis | α-Acylaminoketone, P₄S₁₀ | 2,5-disubstituted | Access to specific substitution patterns.[12] | Harsh reaction conditions, use of stoichiometric phosphorus pentasulfide. |
| Microwave-Assisted | Various | Dependent on the underlying reaction | Rapid reaction times, often improved yields.[7] | Requires specialized equipment. |
| Multi-Component | Aldehyde, α-Haloketone, Thioamide, etc. | Highly substituted | High efficiency, atom economy.[14] | Optimization can be complex. |
IV. Conclusion: A Continuously Evolving Field
The synthesis of substituted thiazoles has a rich and storied history, with the classical named reactions of Hantzsch, Cook-Heilbron, and Gabriel laying a robust foundation that continues to be built upon. The advent of modern techniques such as microwave-assisted synthesis and multi-component reactions has further expanded the synthetic chemist's toolkit, enabling the rapid and efficient generation of diverse thiazole libraries for drug discovery and materials science applications. As our understanding of the biological roles of thiazole-containing molecules deepens, the development of novel and innovative synthetic methodologies will undoubtedly remain a vibrant and critical area of chemical research.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Novel Schiff Bases from 2-(4-Fluorophenyl)thiazole-4-carbaldehyde for Drug Discovery Applications
Abstract This guide provides a detailed protocol for the synthesis of Schiff bases derived from 2-(4-fluorophenyl)thiazole-4-carbaldehyde. Thiazole-containing Schiff bases are a privileged class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. This document offers an in-depth exploration of the synthesis, purification, and characterization of these compounds, intended for researchers in drug discovery, medicinal chemistry, and organic synthesis. We delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.
Introduction: The Significance of Thiazole-Based Schiff Bases
Schiff bases, characterized by the azomethine or imine group (–C=N–), are typically formed through the condensation of a primary amine with an active carbonyl compound.[1] These structures are not merely synthetic curiosities; they are fundamental synthons for a variety of heterocyclic compounds and serve as crucial intermediates in many enzymatic reactions.[1][2] The pharmacophoric potential of the imine nitrogen is significant, as it can form hydrogen bonds with the active sites of cellular constituents, thereby interfering with normal biological processes.[1]
When the Schiff base linkage is combined with a thiazole moiety, the resulting molecule often exhibits enhanced biological potency. The thiazole ring is a cornerstone pharmacophore in drug discovery, present in numerous FDA-approved drugs like the antiretroviral Ritonavir and the antibiotic Sulfathiazole.[3] Its derivatives are known to possess a vast array of therapeutic properties, including antibacterial, anticancer, anti-inflammatory, and antiviral activities.[1][3] The synthesis of Schiff bases from this compound, therefore, represents a promising avenue for the development of novel therapeutic agents, combining the versatile bioactivity of the thiazole ring with the reactive and modifiable imine linkage.
This document provides a robust and reproducible protocol for synthesizing this class of compounds, aimed at empowering researchers to explore their full therapeutic potential.
Reaction Principle and Mechanism
The formation of a Schiff base is a reversible, acid-catalyzed condensation reaction. The process begins with the protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., glacial acetic acid). This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine. The subsequent steps involve proton transfer and the elimination of a water molecule to form the stable imine product.[4][5]
The reaction is typically performed under reflux in a protic solvent like ethanol, which effectively dissolves the reactants and facilitates the reaction pathway.[3] While the reaction can proceed without a catalyst, a catalytic amount of a weak acid is generally employed to accelerate the rate-limiting dehydration step.[2][6]
Experimental Protocols
Materials and Equipment
Reagents:
-
This compound
-
Various primary amines (e.g., aniline, 4-methoxyaniline, 4-nitroaniline)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)[3]
-
Ethyl Acetate (for extraction/TLC)
-
n-Hexane (for TLC)
-
Deionized Water
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bars
-
Beakers, Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)[1]
-
UV lamp (254 nm) for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer (¹H and ¹³C)
-
Mass Spectrometer
General Synthesis Protocol
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (20-30 mL).
-
Amine Addition: To this solution, add the desired primary amine (1.0 eq.).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with continuous stirring for 3-5 hours.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate:Hexane, 3:7 v/v). The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate reaction completion.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If precipitation is slow, the mixture can be placed in an ice bath or a small amount of cold water can be added to induce crystallization.[6]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol or diethyl ether to remove unreacted starting materials and impurities.[1]
-
Drying: Dry the purified product in a vacuum oven or desiccator.
-
Characterization: Determine the melting point and characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Purification: Recrystallization
If the product requires further purification, recrystallization is the preferred method.
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol).[7]
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to form well-defined crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.
Data Presentation and Characterization
The successful synthesis of the Schiff base is confirmed by a suite of spectroscopic techniques.
Spectroscopic Characterization
-
FT-IR Spectroscopy: The most telling evidence is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretch, typically observed in the range of 1600-1630 cm⁻¹. Concurrently, the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) will disappear.[3]
-
¹H NMR Spectroscopy: The formation of the imine bond is unequivocally confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-), which typically resonates in the downfield region of 8.0-9.7 ppm. The aldehyde proton signal (around 9-10 ppm) will no longer be present.[3][8]
-
¹³C NMR Spectroscopy: A signal corresponding to the azomethine carbon atom (C=N) will appear in the 160-170 ppm range.[7]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[9]
Tabulated Data for Exemplary Syntheses
The following table summarizes the expected data for the synthesis of Schiff bases from this compound and various substituted anilines.
| Primary Amine | Product Name (Systematic) | Expected Yield (%) | M.P. (°C) | Key ¹H NMR Signal (δ ppm) |
| Aniline | N-phenyl-1-(2-(4-fluorophenyl)thiazol-4-yl)methanimine | 80-90 | 110-115 | ~8.9 (s, 1H, -CH=N-) |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-1-(2-(4-fluorophenyl)thiazol-4-yl)methanimine | 85-95 | 125-130 | ~8.8 (s, 1H, -CH=N-), ~3.8 (s, 3H, -OCH₃) |
| 4-Nitroaniline | N-(4-nitrophenyl)-1-(2-(4-fluorophenyl)thiazol-4-yl)methanimine | 75-85 | 180-185 | ~9.1 (s, 1H, -CH=N-) |
| 4-Chloroaniline | N-(4-chlorophenyl)-1-(2-(4-fluorophenyl)thiazol-4-yl)methanimine | 80-90 | 140-145 | ~8.9 (s, 1H, -CH=N-) |
Workflow and Visualization
A systematic workflow is critical for reproducible and efficient synthesis. The process can be visualized as a linear progression from reaction setup to final characterization.
Applications and Future Directions
The synthesized thiazole-based Schiff bases are prime candidates for biological screening. Given the established activities of related compounds, these novel molecules can be evaluated for a range of therapeutic applications:
-
Antimicrobial Activity: Test against panels of Gram-positive and Gram-negative bacteria and fungal strains.[10][11]
-
Anticancer Activity: Screen for cytotoxicity against various human cancer cell lines (e.g., MCF-7, HeLa, HepG2).[1][12]
-
Antioxidant Activity: Evaluate their ability to scavenge free radicals using assays like the DPPH method.[1]
-
Enzyme Inhibition: Investigate their potential as inhibitors for specific enzymes, such as α-amylase or topoisomerase, depending on the therapeutic target.[8][13]
The modularity of this synthesis allows for the creation of large libraries of compounds by varying the primary amine component, enabling extensive structure-activity relationship (SAR) studies. This systematic approach is fundamental to modern drug development, facilitating the optimization of lead compounds for improved efficacy and safety profiles.
Conclusion
This application note provides a comprehensive and validated protocol for the synthesis of Schiff bases from this compound. By explaining the mechanistic underpinnings and detailing the practical steps of synthesis, purification, and characterization, we offer a complete guide for researchers. The inherent versatility and significant biological potential of this compound class make them highly attractive targets for academic and industrial drug discovery programs.
References
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Gemechu, G., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry, 15(1), 72. Available at: [Link]
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Kalshetty, V. V., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. Indian Journal of Pharmaceutical Education and Research, 51(3), 489-497. Available at: [Link]
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Wadher, S. J., et al. (2023). Synthesis, spectroscopic characterization and biological activity of newly formulated thiazole ring containing Schiff base ligands. Journal of the Indian Chemical Society, 100(1), 100813. Available at: [Link]
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Saydam, S., & Dincer, S. (2007). Synthesis and characterization of the new thiazole Schiff base 2-(2-hydroxy) naphthylideneaminobenzothiazole and its complexes with Co(II), Cu(II), and Ni(II) ions. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 32(3), 465-479. Available at: [Link]
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Ghidini, M., et al. (2020). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules, 25(24), 5919. Available at: [Link]
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Mariswamy, et al. (2015). Scheme 1: Synthesis of thiazole Schiff base derivatives (4 and 5). ResearchGate. Available at: [Link]
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Saeed, A., et al. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules, 11(3), 206-213. Available at: [Link]
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Al-Jubouri, H. R. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(1), 1339-1350. Available at: [Link]
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Kumar, R. S., et al. (2023). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based organo catalyst. Indian Journal of Chemistry, 62B(2), 91-98. Available at: [Link]
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Rao, N. K., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Journal of Chemical and Pharmaceutical Research, 9(5), 140-144. Available at: [Link]
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Al-Ajely, M. S., & Ali, A. H. (2019). Synthesis of some thiazole and phthalazine compounds from schiff bases. Acta Scientific Medical Sciences, 3(8), 82-89. Available at: [Link]
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Wang, X., et al. (2013). Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. Journal of Chemical Research, 37(5), 284-286. Available at: [Link]
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Havaldar, F. H., & Patil, S. B. (2011). Synthesis of some new thiazole containing schiff bases and their cu (ii) complexes. Trade Science Inc. Available at: [Link]
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Cyril, N. C., et al. (2024). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances, 14, 19985-20010. Available at: [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences, 5(5), 793-804. Available at: [Link]
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Khan, K. M., et al. (2022). Synthesis of thiazole based Schiff base derivatives of thiophene carbaldehyde. Journal of the Iranian Chemical Society. Available at: [Link]
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Rajmane, S. V., et al. (2013). Synthesis, Spectral and biological studies of thiazole Schiff base derived from 4-(2'-fluorophenyl)-2-aminothiazole. Semantic Scholar. Available at: [Link]
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Biswas, T. (2022). Schiff Base: Basic concept & application. YouTube. Available at: [Link]
-
Umar, M., et al. (2024). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. RSC Advances, 14, 33501-33519. Available at: [Link]
-
Rosická, V., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2736. Available at: [Link]
-
More, P., et al. (2014). Synthesis and anti-biofilm activity of thiazole Schiff bases. Medicinal Chemistry Research, 23, 679-690. Available at: [Link]
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Kumar, L. S., et al. (2014). Synthesis of Schiff bases of 5-[5-(4-fluorophenyl) thiophen-2-yl]-1, 3, 4- thiadiazol-2-amine and its anticancer activity. Pharmanest, 5(1), 1761-1768. Available at: [Link]
-
Zahid, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11135-11151. Available at: [Link]
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Application Notes and Protocols: Knoevenagel Condensation Reactions with 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Knoevenagel Condensation in Modern Drug Discovery
The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists.[1][2] It facilitates the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the production of a wide array of fine chemicals, functional polymers, and, most notably, pharmacologically active molecules.[2] The reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[3][4]
This guide focuses on the Knoevenagel condensation utilizing a specific and highly promising heterocyclic aldehyde: 2-(4-Fluorophenyl)thiazole-4-carbaldehyde. The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its diverse biological activities. The incorporation of a 4-fluorophenyl group can further enhance metabolic stability and binding affinity to biological targets. The resulting condensation products are of significant interest in the development of novel therapeutics, including anticancer and anti-inflammatory agents.
These application notes provide a comprehensive technical guide with detailed, field-proven protocols for the Knoevenagel condensation of this compound with various active methylene compounds. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific research needs.
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a well-established mechanism. The reaction is typically initiated by a basic catalyst, which deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type addition product subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.
The choice of catalyst is crucial and can range from weak organic bases like piperidine and triethylamine to inorganic bases such as potassium carbonate, and even organocatalysts like proline.[1] The reactivity of the aldehyde is also a key factor. The electron-withdrawing nature of the thiazole ring and the fluorine atom in this compound enhances the electrophilicity of the carbonyl carbon, making it a suitable substrate for this transformation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with three different active methylene compounds: malononitrile, ethyl cyanoacetate, and barbituric acid.
Protocol 1: Synthesis of 2-((2-(4-Fluorophenyl)thiazol-4-yl)methylene)malononitrile
This protocol describes the reaction of this compound with malononitrile, a highly reactive methylene compound, under mild, base-catalyzed conditions.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
To this stirring solution, add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (typically within 1-3 hours, as indicated by the disappearance of the aldehyde spot on TLC), a precipitate of the product may form.
-
If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid can be purified by recrystallization from ethanol to afford the pure product.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(2-(4-fluorophenyl)thiazol-4-yl)acrylate
This protocol details the condensation with ethyl cyanoacetate, which typically requires slightly more forcing conditions than malononitrile.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Potassium carbonate (K₂CO₃) (catalyst)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.2 eq), and potassium carbonate (1.5 eq) in DMF.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Protocol 3: Synthesis of 5-((2-(4-Fluorophenyl)thiazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
This protocol describes the reaction with barbituric acid, a cyclic active methylene compound, to generate a pharmaceutically relevant scaffold.
Materials:
-
This compound
-
Barbituric acid
-
Glacial acetic acid (solvent and catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and barbituric acid (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux (around 118 °C) with stirring.
-
The reactants will dissolve as the reaction progresses, and the product will often precipitate from the hot solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid.
-
Dry the product under vacuum to obtain the pure 5-substituted barbituric acid derivative.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of this compound with various active methylene compounds, based on analogous reactions reported in the literature.[1][5][6][7][8]
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 1-3 | >90 |
| Ethyl Cyanoacetate | K₂CO₃ | DMF | 60-70 | 4-6 | 85-95 |
| Barbituric Acid | Acetic Acid | Acetic Acid | Reflux (~118) | 2-4 | >90 |
Visualization of Key Processes
To further elucidate the experimental and mechanistic aspects of this chemistry, the following diagrams are provided.
Caption: Experimental workflow for the Knoevenagel condensation.
Sources
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Application Notes and Protocols for the Synthetic Utility of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The nexus of fluorine chemistry and heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Within this domain, 2-(4-Fluorophenyl)thiazole-4-carbaldehyde emerges as a preeminent building block. Its structure is a masterful convergence of three key motifs: a robust thiazole core, a bio-functionally significant 4-fluorophenyl ring, and a synthetically versatile aldehyde handle. The thiazole ring is a privileged scaffold, found in numerous approved drugs and clinical candidates, prized for its ability to engage in critical biological interactions.[1] The strategic placement of a fluorine atom on the phenyl ring often enhances metabolic stability, membrane permeability, and binding affinity to target proteins.[2]
This guide provides an in-depth exploration of this compound as a key synthetic intermediate. We move beyond simple procedural lists to elucidate the chemical rationale behind protocol design, offering researchers, scientists, and drug development professionals a comprehensive toolkit for leveraging this potent molecule in their synthetic campaigns. The applications detailed herein—from classical olefination and condensation reactions to crucial amine syntheses—demonstrate the compound's capacity to serve as a linchpin in the assembly of complex, high-value molecular architectures.
Physicochemical Properties and Handling
A thorough understanding of a reagent's physical properties is fundamental to its successful application in synthesis. The following table summarizes the key characteristics of this compound.
| Property | Value | Reference |
| CAS Number | 875858-80-3 | [2][3] |
| Molecular Formula | C₁₀H₆FNOS | [2][3] |
| Molecular Weight | 207.23 g/mol | [2] |
| Appearance | White or light yellow powder | [2] |
| Purity | ≥ 95% | [2] |
| Boiling Point | 346.1 °C at 760 mmHg | [4] |
| Density | 1.352 g/cm³ | [4] |
| Storage | Store at 0-8 °C, desiccated | [2] |
Handling Advisory: As with all fine chemicals, this compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Core Synthetic Application I: C=C Bond Formation via the Wittig Reaction
The Wittig reaction is a powerful and widely utilized method for synthesizing alkenes from carbonyl compounds.[5] Its reliability and functional group tolerance make it an indispensable tool for converting the aldehyde moiety of our building block into a versatile alkene, thereby opening avenues for further functionalization. The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon, forming an oxaphosphetane intermediate which then collapses to yield the alkene and triphenylphosphine oxide.[6][7]
The stereochemical outcome (E/Z isomerism) of the Wittig reaction is heavily dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the ylidic carbon) typically yield (E)-alkenes, whereas non-stabilized ylides (with alkyl substituents) favor the formation of (Z)-alkenes.[6]
Caption: General workflow of the Wittig reaction.
Protocol: Synthesis of 2-(4-Fluorophenyl)-4-(2-phenylethenyl)thiazole
This protocol details the reaction with benzyltriphenylphosphonium chloride to form the corresponding stilbene analog. This is an example using a non-stabilized ylide.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Dropping funnel
Procedure:
-
Ylide Generation: a. Under a nitrogen atmosphere, add sodium hydride (1.1 eq) to a flame-dried three-neck flask. b. Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane. c. Add anhydrous THF to the flask. d. To this suspension, add benzyltriphenylphosphonium chloride (1.1 eq) portion-wise at 0 °C (ice bath). e. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the orange-red ylide indicates a successful reaction.
-
Wittig Reaction: a. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. b. Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise via a dropping funnel over 20 minutes. c. Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkene product.
Core Synthetic Application II: C-C Bond Formation via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to generate an α,β-unsaturated product.[8][9] This reaction is exceptionally valuable for synthesizing electron-deficient alkenes, which are prominent structural motifs in a vast array of pharmacologically active compounds, including anticancer agents.[8] The aldehyde of this compound serves as an excellent electrophile for this transformation.
The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate.
Caption: Key components of the Knoevenagel condensation.
Protocol: Synthesis of 5-((2-(4-Fluorophenyl)thiazol-4-yl)methylene)thiazolidine-2,4-dione
This protocol describes the condensation with 2,4-thiazolidinedione, a precursor to hypoglycemic agents.[10]
Materials:
-
This compound (1.0 eq)
-
2,4-Thiazolidinedione (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol
-
Glacial Acetic Acid
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: a. In a round-bottom flask, dissolve this compound (1.0 eq) and 2,4-thiazolidinedione (1.0 eq) in ethanol. b. Add a catalytic amount of piperidine (~0.1 eq) to the solution.
-
Condensation: a. Heat the reaction mixture to reflux and maintain for 4-6 hours. b. Monitor the reaction by TLC. The formation of a new, less polar spot indicates product formation. A precipitate may form as the reaction progresses.
-
Isolation and Purification: a. After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation. b. If a solid has formed, collect the product by vacuum filtration using a Büchner funnel. c. Wash the solid with cold ethanol to remove any unreacted starting materials. d. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can then be recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure product.
Core Synthetic Application III: Synthesis of Amines via Reductive Amination
Reductive amination is a cornerstone transformation in organic synthesis, providing a direct route to secondary and tertiary amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. This method avoids the issues associated with direct alkylation of amines.
The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and tolerance of slightly acidic conditions which favor imine formation.
Protocol: Synthesis of N-Benzyl-1-(2-(4-fluorophenyl)thiazol-4-yl)methanamine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen inlet
Procedure:
-
Reaction Setup: a. To a solution of this compound (1.0 eq) in DCM, add benzylamine (1.05 eq). b. Add a few drops of glacial acetic acid to catalyze imine formation. c. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: a. Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in one portion. The reaction is often mildly exothermic. b. Continue stirring at room temperature overnight. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with DCM (2x). d. Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄. e. Filter and concentrate the solvent under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel (e.g., using a DCM/methanol or hexane/ethyl acetate gradient) to yield the pure secondary amine.
Significance in Medicinal Chemistry and Drug Discovery
The true value of this compound is realized in the biological activity of the molecules derived from it. The 2-phenylthiazole core is a key pharmacophore in a multitude of therapeutic areas. For instance, derivatives have been investigated as potent c-Met kinase inhibitors for cancer treatment, α-amylase inhibitors for diabetes management, and as antimicrobial agents.[1][11][12][13][14] The synthetic transformations described above provide direct access to these and other classes of bioactive compounds.
Caption: From building block to biological function.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its inherent reactivity, conferred by the aldehyde group, combined with the desirable physicochemical properties of the fluorophenylthiazole scaffold, makes it an exceptionally valuable and versatile tool for the modern synthetic chemist. The protocols and applications detailed in this guide provide a robust framework for its utilization, enabling the efficient construction of complex molecules with significant potential in pharmaceutical and materials science research.
References
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Zahra, J. A., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
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Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Zahra, J. A., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
-
Chen, J-R., et al. (2016). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
-
Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Kamal, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Chemistry & Biodiversity. [Link]
-
Oreate AI. (2024). Research on Wittig Reagents and Their Applications in Organic Synthesis. [Link]
-
Chemical & Pharmaceutical Bulletin. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
ResearchGate. Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. [Link]
-
Pratap, U. R., et al. (2012). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry. [Link]
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- 10. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: Strategic Synthesis of Novel Anticancer Agents from 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiazole Scaffold
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to form key hydrogen bonds with biological targets make it a privileged scaffold in drug design.[3] When functionalized with a 4-fluorophenyl group at the 2-position, the resulting scaffold often exhibits enhanced metabolic stability and improved biological activity, a common strategy in modern drug discovery.[4]
This guide focuses on 2-(4-Fluorophenyl)thiazole-4-carbaldehyde, a versatile starting material where the aldehyde group serves as a highly reactive handle for synthetic diversification.[4] By strategically modifying this aldehyde, researchers can generate extensive libraries of novel thiazole derivatives to probe structure-activity relationships (SAR) and identify potent anticancer agents. Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical kinases like Akt and VEGFR-2, disruption of tubulin polymerization, and induction of apoptosis.[5][6][7][8]
These application notes provide a comprehensive framework, from synthetic strategy and detailed protocols to methods for biological evaluation, enabling researchers to efficiently leverage this promising scaffold in the quest for next-generation cancer therapeutics.
Part 1: Rationale and Synthetic Design
The Causality Behind Our Experimental Choices
The core principle of this workflow is the strategic derivatization of the aldehyde functionality of this compound. The aldehyde is an electrophilic center, making it an ideal reaction partner for a wide range of nucleophiles. Our primary strategy focuses on condensation reactions to form hydrazones, a class of compounds frequently employed in medicinal chemistry for their antitumor effects.[9]
Why Hydrazones?
-
Synthetic Accessibility: The reaction is typically high-yielding and can be performed under mild conditions, often as a one-pot synthesis.[10]
-
Structural Rigidity and H-Bonding: The resulting C=N-N-C backbone introduces a degree of rigidity and provides both hydrogen bond donors (N-H) and acceptors (C=N), which are crucial for binding to enzyme active sites.
-
Diverse Functionality: By varying the hydrazine starting material (e.g., thiosemicarbazide, substituted hydrazides), a vast chemical space can be explored to optimize biological activity.
Overall Experimental Workflow
The process begins with the synthesis of derivatives from the starting aldehyde, followed by purification, structural confirmation, and subsequent biological screening to identify lead compounds for further investigation.
Caption: Overall workflow from synthesis to lead compound identification.
Part 2: Detailed Experimental Protocols
Protocol 2.1: Synthesis of 2-(2-(2-(4-Fluorophenyl)thiazol-4-yl)methylene)hydrazine-1-carbothioamide
This protocol details a representative one-pot synthesis of a thiazolyl thiosemicarbazone derivative, a common and effective strategy for generating bioactive compounds from the starting aldehyde.[11]
Rationale: This reaction utilizes thiosemicarbazide as the nucleophile. The resulting thiosemicarbazone moiety is a well-known pharmacophore with significant anticancer activity. The reaction is typically catalyzed by a small amount of acid and driven to completion by refluxing in a suitable solvent like ethanol, which effectively solubilizes the reactants.
Materials:
-
This compound (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Ethanol (ACS Grade)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add this compound (e.g., 2.07 g, 10 mmol).
-
Add 50 mL of ethanol and stir until the aldehyde is fully dissolved.
-
Add thiosemicarbazide (1.0 g, 11 mmol) to the solution. A slight suspension may form.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the final compound as a solid.
Protocol 2.2: Structural Characterization
To ensure the correct product has been synthesized, a full structural characterization is mandatory. This process validates the experimental outcome.
Expected Results:
-
FTIR (Fourier-Transform Infrared Spectroscopy): Look for the appearance of a characteristic N-H stretching band around 3100-3400 cm⁻¹ and the disappearance of the aldehyde C=O stretching band (approx. 1680-1700 cm⁻¹).[11]
-
¹H-NMR (Proton Nuclear Magnetic Resonance): Confirm the disappearance of the aldehyde proton singlet (around 9-10 ppm). A new singlet corresponding to the CH=N proton should appear (typically 8-8.5 ppm). Signals for the N-H protons will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₁H₉FN₄S₂ ≈ 280.34 g/mol ).
Caption: Reaction scheme for the synthesis of a thiazolyl thiosemicarbazone.
Part 3: Biological Evaluation Protocols
Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a standard, reliable method for initial cytotoxicity screening of potential anticancer compounds.[10] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[7][8]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized thiazole derivatives (dissolved in DMSO to make stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO) and a "no-treatment" control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part 4: Data Presentation and Expected Outcomes
The primary output from the initial biological screening will be the IC₅₀ values for each synthesized compound against various cancer cell lines. This data is best presented in a tabular format for clear comparison.
| Compound ID | Modification on Aldehyde | Cancer Cell Line | IC₅₀ (µM)[6][8][12] |
| Starting Material | -CHO | MCF-7 (Breast) | >100 |
| Compound 1 | =N-NH-C(=S)NH₂ | MCF-7 (Breast) | 2.57 ± 0.16 |
| Compound 1 | =N-NH-C(=S)NH₂ | A549 (Lung) | 7.26 ± 0.44 |
| Compound 2 | =N-NH-C(=O)Ph | MCF-7 (Breast) | 15.4 ± 1.2 |
| Cisplatin (Control) | - | MCF-7 (Breast) | 6.77 ± 0.41 |
Interpretation:
-
A lower IC₅₀ value indicates higher potency.
-
In the example table, Compound 1 (the thiosemicarbazone) shows significantly higher activity than the starting material and the benzoylhydrazone derivative (Compound 2 ), highlighting the importance of the thiosemicarbazide moiety for cytotoxicity.
-
Comparing the activity of a compound across different cell lines provides insight into its potential selectivity.
References
-
Mahmoud, H., Gomha, S. M., & Awad, H. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds. Available at: [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Institutes of Health (NIH). Available at: [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry. Available at: [Link]
-
Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. (2020). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
This compound. Chem-Impex. Available at: [Link]
-
A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. Available at: [Link]
-
Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. National Institutes of Health (NIH). Available at: [Link]
-
Thiazole Ring—A Biologically Active Scaffold. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Examples of anticancer drugs bearing thiazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. ResearchGate. Available at: [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). Journal of Biomolecular Structure & Dynamics. Available at: [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Developing Thiazole-Based Kinase Inhibitors
Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important classes of therapeutic targets.[1][2] The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved and experimental drugs, including potent kinase inhibitors.[3][4][5] Its unique electronic properties and ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[3][4] This guide provides a comprehensive overview of the principles and methodologies for designing, synthesizing, and evaluating novel kinase inhibitors built upon a thiazole scaffold. We offer field-proven insights and detailed protocols for researchers, scientists, and drug development professionals aiming to accelerate their discovery programs.
Section 1: Design Principles and Strategy
The development of a successful kinase inhibitor requires a deep understanding of the target's active site and the principles of structure-activity relationships (SAR). The ultimate goal is to design a molecule that exhibits high potency for the target kinase, selectivity over other kinases to minimize off-target effects, and favorable drug-like properties.
The Kinase ATP-Binding Site: A Privileged Target
Most small molecule kinase inhibitors are ATP-competitive, meaning they bind to the active site where ATP normally binds. This site can be broadly divided into three key regions:
-
Hinge Region: A flexible loop connecting the N- and C-lobes of the kinase domain. The inhibitor must typically form one to three hydrogen bonds with the backbone of this region, a critical interaction for anchoring the molecule.
-
Hydrophobic Pockets: Areas within the active site that accommodate hydrophobic moieties of the inhibitor, contributing significantly to binding affinity.
-
Solvent-Exposed Region: An area near the entrance of the ATP pocket where substitutions can be made to improve solubility and selectivity.
The Thiazole Scaffold in Kinase Inhibition
The thiazole ring is exceptionally well-suited to interact with the kinase active site. Thiazole derivatives have been successfully developed to target a wide range of kinases, including serine/threonine kinases like CDKs and tyrosine kinases like VEGFR-2.[4][6][7]
-
Hinge Binding: The nitrogen atom in the thiazole ring and/or adjacent amino groups can act as hydrogen bond acceptors or donors, respectively, to effectively engage with the hinge region.[8]
-
Scaffold Rigidity and Versatility: The aromatic thiazole core provides a rigid platform, which is entropically favorable for binding. Its structure allows for substitution at multiple positions, enabling chemists to systematically probe the different pockets of the ATP-binding site to optimize potency and selectivity. For instance, SAR studies on VEGFR-2 inhibitors have shown that specific aryl groups on the thiazole ring are crucial for engaging hydrophobic pockets, while linker moieties like urea or carbohydrazide can form additional key interactions.[3][6]
Below is a simplified representation of a generic signaling pathway, illustrating the point of intervention for a receptor tyrosine kinase (RTK) inhibitor.
Caption: Simplified RTK signaling cascade inhibited by a thiazole-based drug.
Section 2: Chemical Synthesis Protocol
A common and robust method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This protocol outlines a general procedure for the synthesis of a substituted 2-aminothiazole derivative, a common starting point for further elaboration.
Protocol 2.1: Hantzsch Synthesis of a 2-Amino-4-arylthiazole
This protocol describes the reaction between an α-bromoketone and thiourea.
Rationale: This is a classic condensation reaction that reliably forms the thiazole ring. The α-bromoketone provides the C4 and C5 atoms of the ring, while thiourea provides the N3, C2, and S1 atoms, along with the 2-amino group which is a versatile handle for further chemical modification.
Materials:
-
Substituted 2-bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (as solvent)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (approx. 0.2 M concentration).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x). The bicarbonate wash neutralizes the HBr byproduct formed during the reaction.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure 2-amino-4-arylthiazole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Biological Evaluation Workflow
A tiered approach is essential for efficiently evaluating newly synthesized compounds. The workflow begins with a high-throughput biochemical assay to determine direct inhibitory activity, followed by cell-based assays to confirm target engagement and functional effects in a physiological context.
Caption: Tiered workflow for evaluating thiazole-based kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[9] The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.[10]
Rationale: This assay provides a direct, quantitative measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. It is highly sensitive, amenable to high-throughput screening in 96- or 384-well plates, and allows for the rapid determination of the half-maximal inhibitory concentration (IC50).[9][10]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
ATP (at a concentration near the Km for the target kinase)
-
Synthesized thiazole inhibitors (Compound 'X'), serially diluted in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96-well assay plates
-
Multichannel pipettors
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare a serial dilution of your thiazole inhibitors in DMSO. In the assay plate, add 1 µL of each inhibitor concentration to the appropriate wells. Add 1 µL of DMSO to 'no inhibitor' control wells and 1 µL of Staurosporine to 'positive control' wells.
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in Kinase Assay Buffer.
-
Add 10 µL of the 2X Kinase/Substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all wells.
-
Normalize the data by setting the 'no inhibitor' (DMSO) control as 100% activity and the 'high concentration inhibitor' or 'no enzyme' control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Summarize the results in a table for clear comparison.
| Compound ID | Target Kinase | Off-Target Kinase 1 | Off-Target Kinase 2 |
| IC50 (nM) | IC50 (nM) | IC50 (nM) | |
| Thiazole-01 | 12 | 1,500 | >10,000 |
| Thiazole-02 | 250 | 800 | 5,600 |
| Thiazole-03 | 8 | 450 | >10,000 |
| Staurosporine (Control) | 5 | 10 | 20 |
Protocol: Cell-Based Target Engagement Assay
Rationale: While in vitro assays confirm biochemical potency, they do not guarantee activity in a cellular environment.[1][11] A cell-based assay is critical to assess cell permeability and confirm that the compound can engage and inhibit its target inside a living cell.[12] This protocol uses Western Blotting to measure the phosphorylation of a direct downstream substrate of the target kinase.
Materials:
-
Cancer cell line known to have an active target kinase pathway
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Thiazole inhibitors
-
Growth factor or stimulant (if required to activate the pathway)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (total target, phospho-target, total substrate, phospho-substrate, and loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the thiazole inhibitor (and DMSO vehicle control) for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with the appropriate growth factor for 15-30 minutes to activate the target kinase pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Re-probe the blot for the total substrate and a loading control to ensure equal loading. Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.
Early ADME-Tox Profiling
Rationale: A significant number of drug candidates fail in later stages due to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) or toxicity profiles.[13][14] Conducting simple in vitro ADME-Tox assays early in the discovery process is a "fail early, fail cheap" strategy that helps prioritize compounds with a higher chance of success.[13]
Key In Vitro Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine how quickly a compound is metabolized. High metabolic instability can lead to poor bioavailability.
-
Aqueous Solubility: Poor solubility can hinder absorption and lead to unreliable results in biological assays. This can be measured using turbidimetric or thermodynamic methods.
-
CYP450 Inhibition: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to dangerous drug-drug interactions.
-
Cytotoxicity: Assessed in non-cancerous cell lines to determine a compound's general toxicity, providing an early indication of its therapeutic window.
These assays are typically run in a high-throughput format by specialized service providers or well-equipped labs. The data, combined with potency and selectivity information, provides a holistic view of the compound's potential as a drug candidate.
References
- Cell-based test for kinase inhibitors. INiTS. (2020).
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. (2022). [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. (2022). [Link]
- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β.
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. (2024). [Link]
-
Thiazole-based kinase inhibitors for targeted cancer therapy. ResearchGate. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. (2024). [Link]
-
Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. National Institutes of Health (NIH). [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. (2016). [Link]
-
In Vitro ADME-Tox Profiling. Creative Biostructure. [Link]
-
Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. PubMed. (2022). [Link]
-
In vitro kinase assay. Protocols.io. (2023). [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. National Center for Biotechnology Information (NCBI). [Link]
-
Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. National Center for Biotechnology Information (NCBI). [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. (2019). [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information (NCBI). [Link]
-
Kinase assays. BMG LABTECH. (2020). [Link]
-
In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. National Center for Biotechnology Information (NCBI). [Link]
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Application Notes & Protocols: The Utility of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde in Modern Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic incorporation of a 4-fluorophenyl group at the C2 position and a reactive carbaldehyde at the C4 position makes this compound a highly versatile and valuable building block for synthesizing diverse molecular entities with significant therapeutic potential. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde group serves as a synthetic handle for extensive molecular elaboration.[2][3] This guide details the synthesis of the core scaffold and its subsequent derivatization into potent anticancer, anti-inflammatory, and antimicrobial agents, supported by detailed, field-proven protocols and mechanistic insights.
Introduction: The Strategic Importance of the Scaffold
The thiazole nucleus is a cornerstone of heterocyclic chemistry, celebrated for its wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4] Its prevalence in natural products like Vitamin B1 (Thiamine) and potent antibiotics underscores its biological significance.[1][4]
The subject of this guide, this compound, is a thoughtfully designed synthetic intermediate. Its key features include:
-
The Thiazole Core: A five-membered aromatic ring containing sulfur and nitrogen, which acts as a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding and π-π stacking interactions with biological targets.[5]
-
The 2-(4-Fluorophenyl) Group: The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can modulate the electronic properties of the molecule, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic or halogen-bonding interactions.[3]
-
The 4-Carbaldehyde (-CHO) Group: This aldehyde functionality is the compound's primary reactive center. It provides a gateway for a multitude of chemical transformations, most notably condensation reactions, allowing for the straightforward synthesis of Schiff bases, hydrazones, chalcones, and other derivatives, thereby enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies.[2][6]
This combination of features makes this compound a powerful platform for developing novel therapeutic agents.[2]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 875858-80-3 | [2][7] |
| Molecular Formula | C₁₀H₆FNOS | [7] |
| Molecular Weight | 207.23 g/mol | [2][7] |
| Appearance | White or light yellow powder | [2] |
| Purity | ≥ 95% | [2] |
| Storage | Store at 0-8 °C | [2] |
Synthesis of the Core Scaffold: this compound
The most reliable and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[1][3] This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. For the title compound, this translates to the reaction between 4-fluorothiobenzamide and a suitable 3-carbon α-halocarbonyl synthon bearing an aldehyde or a protected aldehyde group.
Protocol 2.1: Hantzsch Synthesis of this compound
Rationale: This protocol utilizes the reaction between 4-fluorothiobenzamide and 2-bromo-3,3-diethoxypropanal (a protected form of 2-bromo-3-oxopropanal). Using a protected aldehyde prevents unwanted side reactions. The subsequent acidic workup deprotects the aldehyde to yield the final product. Refluxing in ethanol provides the necessary thermal energy for the condensation and cyclization to proceed efficiently.
Materials:
-
4-Fluorothiobenzamide
-
2-Bromo-3,3-diethoxypropanal
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric Acid (HCl), 2M solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-fluorothiobenzamide (10 mmol, 1.0 eq).
-
Dissolve the thioamide in anhydrous ethanol (100 mL).
-
Add 2-bromo-3,3-diethoxypropanal (11 mmol, 1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: Refluxing ensures the reaction reaches the activation energy required for the nucleophilic attack of the thioamide sulfur on the α-halo carbon, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.[3]
-
-
After completion, cool the reaction mixture to room temperature.
-
Add 2M HCl (50 mL) and stir vigorously for 1 hour to hydrolyze the diethyl acetal protecting group.
-
Neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Caption: Hantzsch synthesis workflow for the title compound.
Application in Anticancer Drug Development
The 2-arylthiazole scaffold is a well-established pharmacophore in oncology. Derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival, such as protein kinases, tubulin, and growth factor receptors.[8][9] this compound serves as an excellent starting point for creating libraries of potential anticancer agents.
Workflow for Anticancer Agent Discovery
The aldehyde group is typically reacted with various amines or hydrazines to produce a library of imine- or hydrazone-containing derivatives. These derivatives are then screened for cytotoxic activity against various cancer cell lines.
Caption: General workflow for anticancer drug discovery.
Protocol 3.1: Synthesis of a Bioactive Schiff Base Derivative
Rationale: This protocol describes the synthesis of a Schiff base (imine) by condensing the title aldehyde with an aromatic amine. Schiff bases derived from thiazoles are known to possess potent anticancer activity.[10] The reaction is often catalyzed by a weak acid like acetic acid, which protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Materials:
-
This compound (1 mmol, 1.0 eq)
-
Substituted Aniline (e.g., 4-amino-N,N-dimethylaniline) (1 mmol, 1.0 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound in 20 mL of anhydrous ethanol in a 50 mL round-bottom flask.
-
Add the substituted aniline to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring by TLC.
-
Causality Note: The acid catalyst facilitates the dehydration of the hemiaminal intermediate, driving the equilibrium towards the formation of the stable C=N double bond of the Schiff base.
-
-
Upon completion, cool the mixture in an ice bath. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base derivative.
Representative Anticancer Activity
The following table summarizes the cytotoxic activity of representative thiazole derivatives, demonstrating the potential of this scaffold. While not all are direct derivatives of the title compound, they showcase the effectiveness of the 2-arylthiazole core.
| Compound ID | Structure Modification (relative to core) | Cell Line | IC₅₀ (µM) | Reference |
| Comp. 4c | Hydrazinyl-thiazol-one derivative | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |
| Comp. 4c | Hydrazinyl-thiazol-one derivative | HepG2 (Liver) | 7.26 ± 0.44 | [8] |
| 11d | Pyrazolyl-thiazole hybrid | A549 (Lung) | 62.5 µg/mL | [11][12] |
| 51am | Thiazole carboxamide derivative | MKN-45 (Gastric) | Potent Activity | [5] |
| 8g | Thiadiazole-triazole amide | MCF-7 (Breast) | 0.10 ± 0.084 | [13] |
Application in Developing Anti-inflammatory Agents
Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been investigated as anti-inflammatory agents, often by targeting enzymes like cyclooxygenase (COX).[14] The this compound scaffold can be elaborated to produce molecules that modulate inflammatory pathways.
Protocol 4.1: Synthesis of a Thiazolyl-Hydrazone Derivative
Rationale: Hydrazones are another class of compounds readily synthesized from aldehydes that exhibit significant biological activity, including anti-inflammatory effects.[15] This protocol details the reaction of the title aldehyde with a hydrazine to form a stable hydrazone derivative. The reaction is straightforward and typically proceeds in high yield.
Materials:
-
This compound (1 mmol, 1.0 eq)
-
Substituted Hydrazine (e.g., Isonicotinohydrazide) (1 mmol, 1.0 eq)
-
Anhydrous Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a 50 mL flask, suspend the substituted hydrazine in 20 mL of anhydrous methanol.
-
In a separate flask, dissolve this compound in 10 mL of methanol.
-
Add the aldehyde solution dropwise to the hydrazine suspension with continuous stirring.
-
Add 2-3 drops of glacial acetic acid.
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction to room temperature. The resulting solid precipitate is the desired hydrazone product.
-
Collect the product by vacuum filtration and wash with cold methanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization if necessary.
Application in Antimicrobial Agent Discovery
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. The thiazole ring is a component of several clinically used antimicrobial agents, and novel derivatives continue to be a promising area of research.[1][16][17]
Protocol 5.1: Synthesis of a Thiazolyl-Chalcone Derivative
Rationale: Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. Thiazole-containing chalcones have demonstrated broad-spectrum antimicrobial activity.[18] This protocol uses the title aldehyde and a substituted acetophenone. The basic catalyst (NaOH or KOH) deprotonates the α-carbon of the ketone, generating an enolate which then attacks the aldehyde carbonyl.
Materials:
-
This compound (1 mmol, 1.0 eq)
-
Substituted Acetophenone (e.g., 4-chloroacetophenone) (1 mmol, 1.0 eq)
-
Ethanol
-
Potassium Hydroxide (KOH) solution (10% in water)
Procedure:
-
Dissolve the this compound and the substituted acetophenone in ethanol (25 mL) in a flask at room temperature.
-
Cool the solution in an ice bath.
-
Slowly add the 10% KOH solution dropwise with constant stirring, keeping the temperature below 5 °C.
-
Causality Note: The reaction is kept cold to control the rate of the aldol addition and prevent side reactions. The strong base is essential for enolate formation.
-
-
After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone product.
-
Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product and recrystallize from ethanol to obtain the pure thiazolyl-chalcone.
Conclusion
This compound is a high-value, strategically designed chemical scaffold. Its inherent structural features—a bioactive thiazole core, a metabolically robust fluorophenyl group, and a synthetically versatile aldehyde handle—make it an ideal starting point for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for researchers to synthesize this core and elaborate it into diverse libraries of compounds targeting a range of diseases, from cancer to inflammatory disorders and microbial infections. The continued exploration of derivatives from this scaffold holds significant promise for advancing the frontiers of medicinal chemistry.
References
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Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Retrieved from [Link]
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Arshad, M. F., Alsalme, A., Al-Ghamdi, M. S., Al-Zahrani, A. S., El-Faham, A., & Shahzadi, S. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Retrieved from [Link]
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El-Sayed, N. N. E., Al-Otaibi, A. M., Al-Wabli, R. I., Al-Ghamdi, S. A., & Abdel-Aziz, A. A.-M. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. Retrieved from [Link]
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Rashid, M., Husain, F. M., & Shahab, M. S. (2024). Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. ResearchGate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Therapeutic Potential: Thiazole Derivatives in Anticancer Drug Development. Retrieved from [Link]
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Shafi, S., Alam, M. M., Mulakayala, N., Mulakayala, C., van den Bergh, T., & Iqbal, J. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]
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Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Liu, H. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH. Retrieved from [Link]
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El-Gaby, M. S. A., Atalla, A. A., & Abdel-Aziz, A. A.-M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]
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Sharma, A., Kumar, V., & Kumar, P. (2017). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. ResearchGate. Retrieved from [Link]
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Li, X.-H., Zhang, X.-W., Liu, Z.-J., & Zhao, W.-G. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Retrieved from [Link]
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Li, X.-H., Zhang, X.-W., Liu, Z.-J., & Zhao, W.-G. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Retrieved from [Link]
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Arshad, M. F., Alsalme, A., Al-Ghamdi, M. S., Al-Zahrani, A. S., El-Faham, A., & Shahzadi, S. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. Retrieved from [Link]
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El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]
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Shafi, S., Alam, M. M., Mulakayala, N., Mulakayala, C., van den Bergh, T., & Iqbal, J. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Retrieved from [Link]
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An, T. N. M., & Lee, K. D. (2012). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. ResearchGate. Retrieved from [Link]
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Helal, M. H. M., Salem, M. A., El-Gaby, M. S. A., & Aljahdali, M. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. PubMed. Retrieved from [Link]
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Prateek, P., Kumar, P., & Kumar, R. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
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Hernandez-Vazquez, E., Ramirez-Espinosa, J. J., Garcia-Garcia, A., & Martinez-Munoz, D. (2014). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. PubMed. Retrieved from [Link]
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Szkaradek, N., Siwek, A., & Waszkielewicz, A. M. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Retrieved from [Link]
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Helal, M. H. M., Salem, M. A., El-Gaby, M. S. A., & Aljahdali, M. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. Scilit. Retrieved from [Link]
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Păltinean, R., Avram, S., & Mogoșan, C. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Retrieved from [Link]
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Kumar, P., & Kumar, P. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]
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Al-Obaid, A. M., Abdel-Aziz, A. A.-M., & El-Gaby, M. S. A. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. PMC - NIH. Retrieved from [Link]
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Al-Juboori, A. M. J. (2024). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Science. Retrieved from [Link]
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Application Note: Synthesis and Evaluation of Novel Thiazole-Based Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of antimicrobial resistance (AMR) presents one of the most significant threats to global public health, necessitating the urgent development of new and effective therapeutic agents.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry. This structure is a core component of numerous clinically approved drugs and natural products, exhibiting a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] Its unique electronic properties and ability to engage in various biological interactions make it an ideal starting point for drug discovery.
Thiazole carbaldehyde, in particular, serves as a versatile and reactive starting material. The aldehyde functional group is readily transformed into a wide array of other functionalities, allowing for the systematic generation of diverse chemical libraries. This application note provides a detailed protocol for the synthesis of novel antimicrobial candidates via the formation of thiazole-based Schiff bases, their subsequent characterization, and a robust method for evaluating their antimicrobial efficacy.
Synthetic Strategy: Leveraging Schiff Base Chemistry for Molecular Diversity
The chosen synthetic route focuses on the condensation reaction between a thiazole carbaldehyde and various primary amines to form imines, commonly known as Schiff bases. This reaction is selected for several key reasons:
-
Simplicity and Efficiency: The reaction is typically high-yielding and proceeds under mild conditions, often requiring only simple mixing and gentle heating.
-
Modular Approach (R-Group Variation): By simply changing the primary amine reactant, a vast library of analogues can be synthesized from a single aldehyde precursor. This modularity is crucial for exploring the Structure-Activity Relationship (SAR) to identify substituents that enhance antimicrobial potency.[4][5]
-
Bioactivity of the Imine Linkage: The C=N (imine) bond is not merely a linker; it is often crucial for biological activity, contributing to the molecule's overall conformation, electronic properties, and ability to interact with biological targets such as bacterial enzymes.[1]
This strategy provides an efficient pathway from a common intermediate to a diverse set of potential drug candidates, ready for biological screening.
Figure 1: High-level experimental workflow for the synthesis and evaluation of thiazole-based antimicrobial agents.
Protocol 1: Synthesis of a Thiazole-Schiff Base Library
This protocol details a general procedure for the synthesis of N-substituted-1-(4-phenylthiazol-2-yl)methanimine derivatives.
Causality and Mechanistic Insight
The reaction proceeds via nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the thiazole carbaldehyde. This is followed by the formation of a hemiaminal intermediate, which then undergoes dehydration (loss of a water molecule), typically catalyzed by a small amount of acid, to yield the stable imine product.
Figure 2: Simplified reaction mechanism for Schiff base formation.
Materials and Reagents
-
2-Amino-4-phenylthiazole (or other substituted 2-aminothiazoles)
-
Chloroacetyl chloride
-
Appropriate aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Triethylamine
-
Sodium Acetate
-
Ethyl bromoacetate
-
Hydrazine Hydrate
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Solvents for TLC (e.g., Ethyl acetate/Hexane mixture)
-
Solvents for recrystallization (e.g., Ethanol, Methanol)
Step-by-Step Synthesis Protocol
This procedure is a representative synthesis adapted from common literature methods.[6][7][8]
-
Synthesis of Intermediate (e.g., 2-hydrazinyl-N-(4-phenylthiazol-2-yl)acetamide):
-
To a solution of 2-aminothiazole (0.01 mol) in a suitable solvent like dry chloroform, add triethylamine (0.01 mol) and cool the mixture to 0-5 °C.[6]
-
Add ethyl bromoacetate dropwise while maintaining the temperature. The reaction progress can be monitored by TLC.
-
After the reaction is complete, the intermediate ester is isolated. This ester (0.01 mol) is then refluxed with hydrazine hydrate (0.02 mol) in ethanol for several hours to yield the hydrazide intermediate.[6][8]
-
-
Schiff Base Formation (Condensation):
-
Dissolve the synthesized hydrazide intermediate (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add the desired substituted aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using TLC. Spot the starting materials and the reaction mixture on a TLC plate. A new spot corresponding to the product should appear, and the starting material spots should diminish over time.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
In many cases, the product will precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove impurities.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain a pure, crystalline solid. Dry the final product in a vacuum oven.
-
Characterization of Synthesized Compounds
To ensure the trustworthiness of the results, the identity and purity of each synthesized compound must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure. The appearance of the characteristic imine proton (-CH=N-) signal in the ¹H NMR spectrum is a key indicator of successful synthesis.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Look for the appearance of a C=N stretching band (around 1600-1650 cm⁻¹) and the disappearance of the C=O (aldehyde) and N-H (amine) stretching bands from the starting materials.
Protocol 2: Antimicrobial Activity Screening
The antimicrobial activity is determined by finding the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.[9][10]
Materials and Reagents
-
Bacterial Strains: Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli).
-
Fungal Strain: Candida albicans.[10]
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
Reagents: Dimethyl sulfoxide (DMSO), Resazurin sodium salt (for viability indication).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipette, incubator.
-
Standard Drugs: Ciprofloxacin (antibacterial), Fluconazole (antifungal).
Step-by-Step Screening Protocol
-
Preparation of Stock Solutions: Dissolve the synthesized thiazole derivatives and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[10]
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mix, and repeat across the plate to generate a range of concentrations.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration well where no visible turbidity (growth) is observed. For clearer results, a viability indicator like Resazurin can be added, where a color change (blue to pink) indicates metabolic activity (growth).
Data Interpretation and Structure-Activity Relationship (SAR)
The results from the MIC assay provide quantitative data on the antimicrobial potency of each synthesized compound. This data is crucial for establishing a Structure-Activity Relationship (SAR), which guides future drug design efforts.[11][12]
Example Data Presentation
| Compound ID | R-Group (from Amine) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| TZ-01 | 4-Chlorophenyl | 6.25 | 12.5 | 25 |
| TZ-02 | 4-Methoxyphenyl | 25 | 50 | >100 |
| TZ-03 | 2-Hydroxyphenyl | 12.5 | 25 | 50 |
| Ciprofloxacin | - | 1.56 | 0.78 | N/A |
| Fluconazole | - | N/A | N/A | 3.12 |
Note: Data is hypothetical for illustrative purposes.
SAR Insights
From the example data, several hypotheses can be formed:
-
Electron-withdrawing groups on the phenyl ring (like chloro in TZ-01) appear to enhance antibacterial activity compared to electron-donating groups (like methoxy in TZ-02). This is a common observation in the literature, where such groups can influence the electronic properties of the entire molecule.[11]
-
The presence of a hydroxyl group (TZ-03) may offer a moderate level of activity, potentially through hydrogen bonding interactions with the biological target.
-
Activity against Gram-positive bacteria (S. aureus) seems generally higher than against Gram-negative bacteria (E. coli), which could be due to differences in the bacterial cell wall structure.[3]
These initial findings would direct the next round of synthesis towards exploring other electron-withdrawing substituents or different positions on the phenyl ring to optimize potency.
References
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. Available at: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. Available at: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. Available at: [Link]
-
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. Available at: [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Available at: [Link]
-
Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications - PubMed. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) | Semantic Scholar. Available at: [Link]
-
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. Available at: [Link]
-
Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques - Semantic Scholar. Available at: [Link]
-
Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. TRDizin [search.trdizin.gov.tr]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 11. Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) | Semantic Scholar [semanticscholar.org]
Application Note: A Robust Protocol for the Reductive Amination of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
Abstract
The 2-(4-fluorophenyl)thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds, including anti-cancer and anti-inflammatory agents.[1][2] The synthesis of amine derivatives from its corresponding carbaldehyde is a critical step in developing new chemical entities for drug discovery. Reductive amination stands out as one of the most effective and widely used methods for forming carbon-nitrogen (C-N) bonds.[3][4] This application note provides a detailed, field-proven protocol for the one-pot reductive amination of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde using sodium triacetoxyborohydride (STAB). We delve into the mechanistic rationale for reagent selection and procedural steps, ensuring a reproducible and high-yielding synthesis suitable for researchers in pharmaceutical and chemical development.
Introduction and Scientific Principle
Reductive amination is a cornerstone of modern organic synthesis, enabling the conversion of a carbonyl group into an amine via an intermediate imine.[4] The process involves two key transformations occurring in sequence:
-
Imine Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to yield a C=N double bond, known as an imine (or an iminium ion under weakly acidic conditions).[3][4]
-
Reduction: The newly formed imine is subsequently reduced to the corresponding amine.
The choice of reducing agent is paramount for the success of a one-pot reductive amination. While strong hydrides like sodium borohydride (NaBH₄) can reduce imines, they also readily reduce the starting aldehyde. This necessitates a two-step procedure where the imine is pre-formed before the reductant is introduced.[5]
To overcome this, we employ Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) , a mild and selective reducing agent.[3][6] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making STAB highly selective for the reduction of the protonated iminium ion over the neutral aldehyde.[6][7] This selectivity allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are combined, leading to higher efficiency and atom economy.[3][6][8] The reaction is typically performed in an aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM), as STAB is water-sensitive.[3][5]
Detailed Experimental Protocol
This protocol describes the general procedure for the reductive amination of this compound with a representative primary amine (Benzylamine). The quantities can be scaled as needed.
Materials and Reagents
| Reagent | Mol. Wt. | CAS No. | Purity | Notes |
| This compound | 207.22 | 875858-80-3 | >97% | Starting material.[9] |
| Benzylamine | 107.15 | 100-46-9 | >99% | Representative amine. |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 56553-60-7 | >95% | Mild reducing agent. Water-sensitive. |
| 1,2-Dichloroethane (DCE), Anhydrous | 98.96 | 107-06-2 | >99.8% | Aprotic solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | N/A | N/A | For aqueous work-up. |
| Brine (Saturated NaCl Solution) | N/A | N/A | N/A | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | N/A | Drying agent. |
| Ethyl Acetate | 88.11 | 141-78-6 | HPLC | For extraction & chromatography. |
| Hexanes | N/A | N/A | HPLC | For chromatography. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for flash column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
The entire workflow is visualized in Figure 2.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 1.0 mmol, 207 mg).
-
Addition of Reagents: Add anhydrous 1,2-dichloroethane (DCE, 10 mL). To this solution, add benzylamine (1.1 mmol, 118 mg, 0.12 mL).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up: Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate (NaHCO₃) solution (15 mL). Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Characterization
The identity and purity of the final product, N-((2-(4-fluorophenyl)thiazol-4-yl)methyl)benzylamine, should be confirmed using standard analytical techniques.
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons of both the fluorophenyl and benzyl groups, a singlet for the thiazole proton, and a key singlet for the newly formed methylene bridge (-CH₂-) adjacent to the nitrogen.[10][11]
-
¹³C NMR: The spectrum should show the expected number of aromatic and aliphatic carbons. The carbon of the new methylene bridge is a key indicator of a successful reaction.[10][11]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₇H₁₅FN₂S, MW: 302.38) should be observed.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Low quality or wet STAB. 3. Sterically hindered amine. | 1. Add an additional portion of STAB (0.2-0.5 eq). 2. Use a fresh bottle of STAB; ensure anhydrous conditions. 3. Increase reaction time or gently warm the reaction (e.g., to 40°C). |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Degradation of starting material. | 1. See above. 2. Ensure pH of aqueous layer is basic (>8) before extraction to avoid protonating the amine product. 3. Ensure all reagents are of high purity. |
| Formation of Alcohol Side Product | 1. Use of a non-selective reducing agent. 2. Water contamination hydrolyzing STAB. | 1. Confirm the reagent is STAB, not NaBH₄. 2. Use anhydrous solvent and fresh STAB. Perform the reaction under an inert atmosphere. |
Safety Precautions
-
All operations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
1,2-Dichloroethane (DCE) is a regulated and toxic solvent. Handle with extreme care. Dichloromethane (DCM) can be used as an alternative.
-
Sodium triacetoxyborohydride is water-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents. It is also corrosive. Avoid inhalation of dust.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
ACS Publications. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. Available from: [Link]
-
NIH National Library of Medicine. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Retrieved from [Link]
-
NIH National Library of Medicine. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molbank, 2018(1), M971. Available from: [Link]
Sources
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- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scbt.com [scbt.com]
- 10. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | MDPI [mdpi.com]
The Nexus of Fluorine and Thiazole: Crafting Advanced Fluorescent Probes with 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
Introduction: The Strategic Advantage of the 2-(4-Fluorophenyl)thiazole-4-carbaldehyde Scaffold
In the landscape of molecular imaging and sensing, the rational design of fluorescent probes is paramount. The strategic incorporation of specific structural motifs can imbue a molecule with desirable photophysical and chemical properties. This compound stands as a testament to this principle, emerging as a highly versatile and potent building block for the creation of sophisticated fluorescent probes. This compound's utility is rooted in the synergistic interplay of its constituent parts: the thiazole core, the 4-fluorophenyl substituent, and the reactive carbaldehyde handle.
The thiazole ring, a key component of the luciferin responsible for bioluminescence in fireflies, provides a rigid, electron-rich heterocyclic system that often forms the core of a fluorophore.[1] Its inherent electronic properties can be finely tuned through substitution, making it an ideal platform for developing probes with a range of emission profiles.
The presence of a fluorine atom on the phenyl ring is a deliberate design choice that confers several advantages. Fluorine's high electronegativity can modulate the electronic distribution within the molecule, often leading to enhanced fluorescence quantum yields and improved photostability.[2] Furthermore, the introduction of fluorine can increase the bioavailability and metabolic stability of the resulting probes, a critical consideration for applications in cellular and in vivo imaging.
The carbaldehyde group at the 4-position of the thiazole ring is the linchpin for synthetic versatility. This electrophilic handle readily participates in a variety of classical organic reactions, most notably Schiff base condensation and Knoevenagel condensation. These reactions provide a straightforward and efficient means to extend the π-conjugated system of the molecule, a fundamental strategy for shifting fluorescence emission to longer wavelengths and for introducing specific recognition moieties for a wide array of analytes.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of advanced fluorescent probes. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols, and explore the diverse applications of the resulting probes.
Core Synthetic Strategies: From Building Block to Functional Probe
The transformation of this compound into a functional fluorescent probe predominantly relies on two robust and high-yielding synthetic reactions: Schiff base condensation and Knoevenagel condensation.
Schiff Base Condensation: A Gateway to "Turn-On" and Ratiometric Probes
Schiff base formation, the reaction of an aldehyde with a primary amine, is a cornerstone of fluorescent probe design. The resulting imine (C=N) bond extends the π-conjugation of the thiazole core and can act as a recognition site for various analytes, particularly metal ions.[1] The coordination of a metal ion to the imine nitrogen and a nearby donor atom can rigidify the molecular structure, leading to a significant enhancement of fluorescence intensity—a phenomenon known as chelation-enhanced fluorescence (CHEF). This "turn-on" response is highly desirable for sensitive detection.
Diagram 1: General Workflow for Schiff Base Condensation
Caption: A typical workflow for the synthesis and characterization of a Schiff base fluorescent probe.
Protocol 1: Synthesis of a Schiff Base Fluorescent Probe for Metal Ion Detection
This protocol details the synthesis of a potential metal ion sensor via the condensation of this compound with 8-aminoquinoline. The quinoline moiety provides an additional nitrogen donor for metal chelation, creating a bidentate binding site with the imine nitrogen.
Materials:
-
This compound (1.0 mmol, 207.2 mg)
-
8-Aminoquinoline (1.0 mmol, 144.2 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reactant Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and 8-aminoquinoline (1.0 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the imine formation.
-
Reaction: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form. If precipitation is slow, the flask can be placed in an ice bath.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from ethanol or an ethanol/DMF mixture to yield the pure Schiff base probe.
-
Characterization: Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for Schiff base condensation as it readily dissolves the reactants and the product often has lower solubility upon formation, facilitating isolation by precipitation.
-
Catalyst: A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine.
-
Reflux: Heating the reaction provides the necessary activation energy for the dehydration step of the condensation reaction.
Knoevenagel Condensation: Extending Conjugation for Red-Shifted Emission
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[3][4] This reaction is particularly useful for synthesizing fluorescent probes with emission in the longer wavelength regions of the spectrum. The introduction of strong electron-withdrawing groups, such as dicyanovinyl moieties, can lead to significant intramolecular charge transfer (ICT) upon photoexcitation, resulting in a large Stokes shift and red-shifted emission.
Diagram 2: Mechanism of Knoevenagel Condensation
Sources
Synthesis and Biological Evaluation of Pyrazole-Thiazole Hybrids: An Application Note and Comprehensive Protocol
Introduction: The Rationale for Pyrazole-Thiazole Hybridization
In the landscape of medicinal chemistry, the molecular hybridization approach has emerged as a powerful strategy for the rational design of novel therapeutic agents. This technique involves the covalent linking of two or more pharmacophores—distinct molecular entities with known biological activities—to create a single hybrid molecule. The resulting compound may exhibit enhanced potency, a broader spectrum of activity, improved pharmacokinetic properties, or a novel mechanism of action compared to its individual components.[1][2]
The pyrazole and thiazole scaffolds are exemplary pharmacophores, each underpinning the structure of numerous clinically approved drugs.[3] Pyrazole derivatives are recognized for a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3] Similarly, the thiazole ring is a cornerstone of many bioactive compounds, contributing to antimicrobial, antiviral, and anticancer activities.[3] The amalgamation of these two privileged heterocycles into a single molecular framework presents a compelling opportunity to develop novel drug candidates with potentially synergistic or multi-target activities.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of pyrazole-thiazole hybrids. It offers detailed, step-by-step protocols for a robust synthetic route and for the preliminary assessment of their anticancer, antimicrobial, and antioxidant potential. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying principles.
Synthetic Strategy: A Multi-Step Approach to Pyrazole-Thiazole Hybrids
The synthesis of pyrazole-thiazole hybrids is a multi-step process that begins with the construction of a pyrazole intermediate, which is then elaborated to incorporate the thiazole moiety. A common and effective strategy involves the Vilsmeier-Haack formylation of an appropriate hydrazone to yield a pyrazole-4-carbaldehyde, followed by the Hantzsch thiazole synthesis.
dot graph "Synthetic_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="Step 1: Hydrazone Formation"; style="rounded"; bgcolor="#E8F0FE"; "Acetophenone" [fillcolor="#FFFFFF"]; "Phenylhydrazine" [fillcolor="#FFFFFF"]; "Acetophenone_Phenylhydrazone" [label="Acetophenone Phenylhydrazone", fillcolor="#FFFFFF"]; "Acetophenone" -> "Acetophenone_Phenylhydrazone" [label="Ethanol, Acetic Acid (cat.)\nReflux"]; "Phenylhydrazine" -> "Acetophenone_Phenylhydrazone"; }
subgraph "cluster_1" { label="Step 2: Vilsmeier-Haack Reaction"; style="rounded"; bgcolor="#E8F0FE"; "Vilsmeier_Reagent" [label="Vilsmeier Reagent\n(POCl3/DMF)"]; "Pyrazole_Carbaldehyde" [label="1,3-Diphenyl-1H-pyrazole-4-carbaldehyde", fillcolor="#FFFFFF"]; "Acetophenone_Phenylhydrazone" -> "Pyrazole_Carbaldehyde" [label="Cyclization & Formylation\n60-65°C"]; "Vilsmeier_Reagent" -> "Pyrazole_Carbaldehyde"; }
subgraph "cluster_2" { label="Step 3: Thiosemicarbazone Formation"; style="rounded"; bgcolor="#E8F0FE"; "Thiosemicarbazide" [fillcolor="#FFFFFF"]; "Pyrazole_Thiosemicarbazone" [label="Pyrazole-4-carbaldehyde\nThiosemicarbazone", fillcolor="#FFFFFF"]; "Pyrazole_Carbaldehyde" -> "Pyrazole_Thiosemicarbazone" [label="Ethanol, Acetic Acid (cat.)\nReflux"]; "Thiosemicarbazide" -> "Pyrazole_Thiosemicarbazone"; }
subgraph "cluster_3" { label="Step 4: Hantzsch Thiazole Synthesis"; style="rounded"; bgcolor="#E8F0FE"; "alpha_Haloketone" [label="α-Haloketone", fillcolor="#FFFFFF"]; "Pyrazole_Thiazole_Hybrid" [label="Final Pyrazole-Thiazole Hybrid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pyrazole_Thiosemicarbazone" -> "Pyrazole_Thiazole_Hybrid" [label="Ethanol\nReflux"]; "alpha_Haloketone" -> "Pyrazole_Thiazole_Hybrid"; } } "Overview of the synthetic workflow."
Detailed Synthetic Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative pyrazole-thiazole hybrid.
Protocol 1: Synthesis of 1-Phenyl-3-(aryl)-1H-pyrazole-4-carbaldehyde (Intermediate A)
This protocol is a two-step process involving the formation of a phenylhydrazone followed by a Vilsmeier-Haack reaction.[3][4][5][6][7]
Step 1.1: Synthesis of Acetophenone Phenylhydrazone
-
Reactant Preparation: In a round-bottom flask, dissolve the desired substituted acetophenone (1.0 eq.) and phenylhydrazine (1.0 eq.) in absolute ethanol.
-
Reaction Initiation: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reaction Conditions: Reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the acetophenone phenylhydrazone.
Step 1.2: Vilsmeier-Haack Formylation to Yield Pyrazole-4-carbaldehyde
-
Vilsmeier Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq.) to anhydrous N,N-dimethylformamide (DMF) at 0°C with constant stirring.
-
Reaction Setup: Add the previously synthesized acetophenone phenylhydrazone (1.0 eq.) to the Vilsmeier reagent.
-
Reaction Conditions: Stir the reaction mixture at 60-65°C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, carefully pour the mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. The solid product will precipitate. Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 1-phenyl-3-(aryl)-1H-pyrazole-4-carbaldehyde.
Protocol 2: Synthesis of Pyrazole-Thiazole Hybrid (Final Product)
This protocol involves the formation of a thiosemicarbazone intermediate, followed by the Hantzsch thiazole synthesis.[8][9][10][11]
Step 2.1: Synthesis of Pyrazole-4-carbaldehyde Thiosemicarbazone (Intermediate B)
-
Reactant Preparation: Dissolve the 1-phenyl-3-(aryl)-1H-pyrazole-4-carbaldehyde (Intermediate A, 1.0 eq.) and thiosemicarbazide (1.1 eq.) in ethanol.[12][13]
-
Reaction Initiation: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction Conditions: Reflux the mixture for 4-6 hours.
-
Work-up and Isolation: Cool the reaction mixture. The thiosemicarbazone product will precipitate. Filter the solid, wash with cold ethanol, and dry to obtain Intermediate B.
Step 2.2: Hantzsch Thiazole Synthesis
-
Reactant Preparation: In a round-bottom flask, suspend the pyrazole-4-carbaldehyde thiosemicarbazone (Intermediate B, 1.0 eq.) in absolute ethanol.
-
Reaction Initiation: Add the appropriate α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq.) to the suspension.
-
Reaction Conditions: Reflux the reaction mixture for 6-8 hours. Monitor the completion of the reaction by TLC.
-
Work-up and Isolation: After cooling, the solid product is filtered, washed with ethanol, and then with a dilute sodium bicarbonate solution to remove any unreacted starting material. The crude product is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrazole-thiazole hybrid.
| Step | Key Reagents | Typical Conditions | Purpose |
| 1.1 | Substituted Acetophenone, Phenylhydrazine | Ethanol, Acetic Acid (cat.), Reflux | Formation of Hydrazone Intermediate |
| 1.2 | Hydrazone, POCl₃, DMF | 60-65°C | Vilsmeier-Haack Cyclization and Formylation |
| 2.1 | Pyrazole-4-carbaldehyde, Thiosemicarbazide | Ethanol, Acetic Acid (cat.), Reflux | Formation of Thiosemicarbazone |
| 2.2 | Thiosemicarbazone, α-Haloketone | Ethanol, Reflux | Hantzsch Thiazole Ring Formation |
Biological Evaluation: Assessing the Therapeutic Potential
A crucial aspect of developing novel hybrid molecules is the thorough evaluation of their biological activities. This section provides detailed protocols for assessing the anticancer, antimicrobial, and antioxidant properties of the synthesized pyrazole-thiazole hybrids.
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subgraph "cluster_Anticancer" { label="Anticancer Activity"; style="rounded"; bgcolor="#FCE8E6"; "MTT_Assay" [label="MTT Assay"]; "Cancer_Cell_Lines" [label="Cancer Cell Lines\n(e.g., MCF-7, HepG2)"]; "IC50_Determination" [label="IC50 Value Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cancer_Cell_Lines" -> "MTT_Assay"; "Synthesized_Hybrid" -> "MTT_Assay"; "MTT_Assay" -> "IC50_Determination"; }
subgraph "cluster_Antimicrobial" { label="Antimicrobial Activity"; style="rounded"; bgcolor="#E6F4EA"; "Microbroth_Dilution" [label="Microbroth Dilution Method"]; "Microbial_Strains" [label="Bacterial & Fungal Strains\n(e.g., S. aureus, E. coli)"]; "MIC_Determination" [label="MIC Value Determination", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Microbial_Strains" -> "Microbroth_Dilution"; "Synthesized_Hybrid" -> "Microbroth_Dilution"; "Microbroth_Dilution" -> "MIC_Determination"; }
subgraph "cluster_Antioxidant" { label="Antioxidant Activity"; style="rounded"; bgcolor="#FEF7E0"; "DPPH_Assay" [label="DPPH Radical Scavenging Assay"]; "DPPH_Radical" [label="DPPH Radical Solution"]; "IC50_Antioxidant" [label="IC50 Value Determination", fillcolor="#FBBC05", fontcolor="#202124"]; "DPPH_Radical" -> "DPPH_Assay"; "Synthesized_Hybrid" -> "DPPH_Assay"; "DPPH_Assay" -> "IC50_Antioxidant"; } } "Workflow for biological evaluation."
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized pyrazole-thiazole hybrids in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 5: Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging activity of compounds.[16][17][18][19]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add various concentrations of the test compounds (dissolved in methanol) to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole-thiazole hybrids is significantly influenced by the nature and position of substituents on both the pyrazole and thiazole rings.
-
Anticancer Activity: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the aryl rings attached to the pyrazole and thiazole moieties has often been associated with enhanced cytotoxic activity against various cancer cell lines.[20] For instance, some studies have shown that compounds with a fluorine substituent exhibit high cytotoxic activity.[16]
-
Antimicrobial Activity: For antimicrobial activity, the substitution pattern on the thiazole ring plays a crucial role. Electron-withdrawing groups can enhance antibacterial and antifungal activities.[8] The nature of the substituent at the 4-position of the thiazole ring has been shown to be a key determinant of biological activity.[8]
| Biological Activity | Key Structural Features for Enhanced Activity |
| Anticancer | Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) on aryl rings. |
| Antimicrobial | Electron-withdrawing substituents on the thiazole ring; specific substitutions at the 4-position of the thiazole ring. |
Conclusion
The hybridization of pyrazole and thiazole moieties represents a promising avenue for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The synthetic and analytical protocols detailed in this application note provide a robust framework for the successful synthesis and comprehensive biological evaluation of these hybrid molecules. By understanding the underlying principles and meticulously following the outlined procedures, researchers can effectively explore the therapeutic potential of pyrazole-thiazole hybrids and contribute to the development of new and effective drugs.
References
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Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review. (URL: [Link])
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Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (URL: [Link])
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Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. (URL: [Link])
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Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (URL: [Link])
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Some thiazole and pyrazole derivatives as potent anticancer agents. (URL: [Link])
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Pyrazole-thiazole hybrids with antimicrobial activity. (URL: [Link])
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DPPH Radical Scavenging Assay. (URL: [Link])
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SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (URL: [Link])
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Genesis and development of DPPH method of antioxidant assay. (URL: [Link])
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (URL: [Link])
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Antimicrobial activity of pyrazole fused triazolo bridged thiadiazole derivatives. (URL: [Link])
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Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (URL: [Link])
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (URL: [Link])
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Hantzsch Thiazole Synthesis. (URL: [Link])
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Hantzsch Thiazole Synthesis. (URL: [Link])
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Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (URL: [Link])
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Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. (URL: [Link])
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Reaction of pyrazole carbaldehyde and thiosemicarbazide to produce... (URL: [Link])
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Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (URL: [Link])
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Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(4-Fluorophenyl)thiazole Derivatives
Introduction: The Significance of 2-(4-Fluorophenyl)thiazole Derivatives and the Advent of Microwave-Assisted Synthesis
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] The incorporation of a 4-fluorophenyl moiety into the thiazole scaffold can significantly enhance its therapeutic potential, as the fluorine atom can modulate factors such as metabolic stability and binding affinity to biological targets.[3] Consequently, the development of efficient and sustainable synthetic routes to 2-(4-fluorophenyl)thiazole derivatives is of paramount importance to researchers in drug discovery and development.
Traditionally, the synthesis of thiazoles has been dominated by the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide.[4] However, conventional heating methods for this synthesis often necessitate long reaction times, harsh conditions, and can lead to the formation of undesirable byproducts.[5] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a greener and more efficient alternative.[6] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity.[7] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[8]
These application notes provide a comprehensive guide to the microwave-assisted synthesis of 2-(4-Fluorophenyl)thiazole derivatives, offering detailed protocols, mechanistic insights, and a comparative overview of this modern technique versus traditional methods.
The Mechanistic Advantage of Microwave Irradiation in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving the initial reaction of a thioamide with an α-haloketone to form a key intermediate, which then undergoes cyclization and dehydration to yield the thiazole ring. Microwave irradiation accelerates this process through a combination of thermal and potentially non-thermal effects. The rapid and efficient heating of the polar reactants and intermediates in the microwave field significantly increases the rate of reaction.[7] This is due to the direct coupling of microwave energy with the molecules, leading to a rapid increase in internal temperature. This localized heating effect allows for a more uniform temperature distribution within the reaction mixture, minimizing hotspots and promoting faster and more controlled reactions.[6]
Caption: Hantzsch Thiazole Synthesis Mechanism.
Comparative Analysis: Microwave-Assisted vs. Conventional Synthesis
The advantages of microwave-assisted synthesis over conventional heating methods for the preparation of thiazole derivatives are significant. A comparative study highlights the dramatic improvements in reaction time and yield.[9]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes |
| Product Yield | Moderate to Good | Good to Excellent |
| Energy Consumption | High | Low |
| Side Products | Often significant | Minimized |
| Reproducibility | Variable | High |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of 2-(4-Fluorophenyl)thiazole derivatives.
Protocol 1: General Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-(aryl)thiazole Derivatives
This protocol is adapted from established microwave-assisted procedures for the synthesis of 2-aminothiazoles.[10]
Workflow:
Caption: Workflow for Protocol 1.
Materials:
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) (1 mmol)
-
Thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
10 mL microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted α-bromoacetophenone (1 mmol), thiourea (1.1 mmol), and ethanol (3 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 170 W for a duration of 5-15 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.
Protocol 2: One-Pot Microwave-Assisted Synthesis of 2-((4-Fluorophenyl)amino)-4-(4-chlorophenyl)thiazole
This one-pot protocol offers a streamlined approach, avoiding the isolation of the intermediate α-haloketone.
Materials:
-
4'-Chloroacetophenone (5 mmol)
-
N-Bromosuccinimide (NBS) (5.5 mmol)
-
1-(4-Fluorophenyl)thiourea (5 mmol)
-
Polyethylene glycol (PEG)-400 and water (1:2 mixture, 5 mL)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe vessel, combine 4'-chloroacetophenone (5 mmol), NBS (5.5 mmol), and the PEG-400/water mixture (5 mL).
-
Irradiate the mixture at 300 W power at 80-85 °C until the formation of the α-bromo intermediate is complete (monitored by TLC).
-
Add 1-(4-fluorophenyl)thiourea (5 mmol) to the reaction mixture.
-
Continue microwave irradiation for an additional 2-3 minutes at the same power and temperature.
-
After the reaction is complete, pour the mixture into ice-cold water and basify with 10% aqueous ammonia.
-
Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent to yield the pure product.
Characterization of 2-(4-Fluorophenyl)thiazole Derivatives
The synthesized compounds should be thoroughly characterized using modern analytical techniques to confirm their structure and purity. Below is representative data for a 2-(hydrazinyl)-4-(4-fluorophenyl)thiazole derivative, which can be used as a reference.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the thiazole ring proton, typically in the range of 6.22–7.50 ppm, as well as signals for the aromatic protons of the fluorophenyl group and any other substituents.[3]
-
¹³C NMR: The carbon NMR spectrum will display signals for the C2, C4, and C5 carbons of the thiazole ring at approximately 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively. The carbon of the 4-fluorophenyl ring attached to the fluorine will appear as a characteristic doublet due to C-F coupling.[3]
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal for the fluorine atom on the phenyl ring, providing definitive evidence of its incorporation.[3]
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.
Applications in Drug Discovery and Development
2-(4-Fluorophenyl)thiazole derivatives are valuable scaffolds in drug discovery due to their diverse pharmacological activities. They have been investigated for their potential as:
-
Anticancer agents: The thiazole ring is a key component of several anticancer drugs, and fluorinated derivatives are actively being explored for their enhanced efficacy.
-
Antimicrobial agents: These compounds have shown promise as antibacterial and antifungal agents.
-
Enzyme inhibitors: The structural features of these derivatives make them suitable candidates for targeting specific enzymes involved in disease pathways. For instance, certain hydrazinylthiazole derivatives have been evaluated for their α-amylase inhibition activity, relevant to diabetes management.[3]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 2-(4-Fluorophenyl)thiazole derivatives, offering a rapid, efficient, and environmentally conscious alternative to conventional methods. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and application of this important class of heterocyclic compounds in the pursuit of novel therapeutics.
References
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Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924. Available at: [Link]
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Gulati, S., John, S. E., & Shankaraiah, N. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819–865. Available at: [Link]
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Javed, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11185–11199. Available at: [Link]
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Gulati, S., John, S. E., & Shankaraiah, N. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Semantic Scholar. Available at: [Link]
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Wagare, D. S., et al. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. Environmental Chemistry Letters, 15(3), 461-466. Available at: [Link]
- BenchChem. (2025).
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Gomha, S. M., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4253. Available at: [Link]
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Mali, D. R., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 207-218. Available at: [Link]
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Yogi, P., Hussain, N., & Joshi, A. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(1), 219-221. Available at: [Link]
- Anonymous. (2013).
-
Rahatgaonkar, A. M., et al. (2005). Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole. Asian Journal of Chemistry, 17(2), 1039-1042. Available at: [Link]
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- Anonymous. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU.
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Rajasekhar, K. K., et al. (2010). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of ChemTech Research, 2(1), 592-597. Available at: [Link]
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Gökçe, M., et al. (2012). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 17(10), 11844-11854. Available at: [Link]
-
Anonymous. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PubMed. Available at: [Link]
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Anonymous. The Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]
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Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
-
Bouyahya, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1263. Available at: [Link]
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Kashyap, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-623. Available at: [Link]
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Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Hydrazinylthiazole Derivatives for Diabetes Research
Introduction: The Rationale for Hydrazinylthiazole Derivatives in Diabetes Mellitus Research
Diabetes mellitus is a chronic metabolic disorder characterized by persistent hyperglycemia, affecting millions globally.[1] The management of this condition often involves therapeutic strategies aimed at controlling blood glucose levels. Key enzymatic targets in this endeavor include α-amylase and α-glucosidase, which are responsible for carbohydrate digestion, and Dipeptidyl Peptidase-4 (DPP-4), which degrades incretin hormones essential for insulin secretion.[2][3][4][5][6]
The thiazole ring and the hydrazone moiety are privileged scaffolds in medicinal chemistry, known for their diverse biological activities.[7] The strategic combination of these two pharmacophores into a single molecular entity—the hydrazinylthiazole core—has given rise to a class of compounds with significant potential as antidiabetic agents.[8][9][10][11] Numerous studies have demonstrated their efficacy in inhibiting key diabetes-related enzymes, making them a compelling subject for drug discovery and development.[7] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these promising derivatives.
Section 1: Synthesis and Characterization of Hydrazinylthiazole Derivatives
Principle and Rationale: The Hantzsch Thistle Synthesis
The most robust and versatile method for constructing the 2-hydrazinylthiazole scaffold is the Hantzsch thiazole synthesis.[9][12] This reaction involves the cyclocondensation of a thiosemicarbazone with an α-haloketone.[8][13] Its widespread use is attributable to the ready availability of starting materials, straightforward reaction conditions, and the ability to easily introduce a wide variety of substituents, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
General Synthetic Workflow
The synthesis is typically a two-step process. First, an aryl aldehyde is condensed with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with a substituted α-bromoacetophenone, leading to the cyclization and formation of the final 2-(2-arylidenehydrazinyl)-4-arylthiazole product.[13][14]
Detailed Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
This protocol is adapted from established literature procedures for the synthesis of fluorophenyl-based hydrazinylthiazoles.[13][14]
Materials:
-
Appropriately substituted aryl thiosemicarbazone (1.0 mmol)
-
2-bromo-4-fluoroacetophenone (1.0 mmol, 217 mg)
-
Absolute Ethanol (20 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
Standard laboratory glassware for filtration and recrystallization
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aryl thiosemicarbazone (1.0 mmol) and 2-bromo-4-fluoroacetophenone (1.0 mmol).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask. The choice of ethanol is based on its ability to dissolve the reactants and its suitable boiling point for reflux conditions.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The heat provides the necessary activation energy for the cyclocondensation reaction.
-
Reaction Monitoring: Monitor the reaction's progress by TLC at 30-minute intervals. A typical mobile phase is a mixture of ethyl acetate and hexane. The reaction is considered complete upon the disappearance of the starting materials, which typically occurs within 4-5 hours.[12]
-
Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the product will often precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: The crude product is purified by recrystallization from absolute ethanol to yield the pure 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.
Structural Characterization
Confirming the chemical structure of the synthesized derivatives is a critical, self-validating step. Standard spectroscopic methods are employed for this purpose.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands for N-H stretching are expected in the 3278–3138 cm⁻¹ region, while C=N stretching of the azomethine group appears around 1699–1600 cm⁻¹.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. The proton on the thiazole ring (at position 5) typically appears as a singlet between 6.22–7.50 ppm. In ¹³C NMR, the carbons of the thiazole ring (C2, C4, and C5) resonate at distinct chemical shifts, confirming the ring's formation.[9][13]
-
High-Resolution Mass Spectrometry (HRMS): This technique confirms the molecular formula of the compound by providing a highly accurate measurement of its molecular weight.[13]
| Parameter | Expected Spectral Data for a Representative Hydrazinylthiazole Derivative[13] |
| FTIR (cm⁻¹) | ~3200 (N-H stretch), ~1620 (C=N stretch), ~1570 (Aromatic C=C stretch) |
| ¹H NMR (ppm) | 11.2-12.5 (s, 1H, -NH), 7.8-8.4 (s, 1H, -N=CH), 6.2-7.5 (s, 1H, Thiazole C5-H) |
| ¹³C NMR (ppm) | 168-171 (Thiazole C2), 148-161 (Thiazole C4), 101-105 (Thiazole C5) |
| HRMS | Calculated mass should agree with the observed mass within a ±5 ppm error. |
Section 2: In Vitro Evaluation of Antidiabetic Activity
In vitro assays provide a controlled, cost-effective, and high-throughput method for the initial screening of compounds, allowing researchers to identify promising candidates for further development.[16]
Screening Cascade for Antidiabetic Potential
A logical progression of assays is crucial for efficiently evaluating new compounds. The primary screen typically involves targeting key enzymes, followed by secondary assays to investigate other relevant mechanisms like antiglycation.
Protocol: α-Amylase Inhibition Assay
Principle: Pancreatic α-amylase is a key enzyme in the digestion of dietary starch.[8] Its inhibition slows carbohydrate breakdown, reducing the rate of glucose absorption and thus lowering postprandial hyperglycemia.[17] This assay quantifies enzyme activity by measuring the amount of maltose produced using a dinitrosalicylic acid (DNSA) reagent.
Materials:
-
Porcine pancreatic α-amylase solution
-
1% (w/v) Starch solution in phosphate buffer
-
3,5-Dinitrosalicylic acid (DNSA) color reagent
-
Test compounds and Acarbose (standard inhibitor) dissolved in DMSO
-
Phosphate buffer (pH 6.9)
-
96-well microplate and reader (540 nm)
Procedure:
-
Preparation: Add 20 µL of the test compound solution (at various concentrations) to a 96-well plate.
-
Enzyme Addition: Add 20 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Substrate Addition: Start the reaction by adding 20 µL of the starch solution to each well. Incubate the plate at 37°C for a further 15 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 20 µL of the DNSA reagent.
-
Color Development: Seal the plate and place it in a boiling water bath for 10 minutes. This step is crucial for the color-forming reaction between DNSA and the reducing sugars produced by the enzyme.
-
Measurement: Cool the plate to room temperature and add 120 µL of deionized water to each well. Measure the absorbance at 540 nm.
-
Calculation: The percent inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot percent inhibition against compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
Protocol: α-Glucosidase Inhibition Assay
Principle: α-Glucosidase, located in the brush border of the small intestine, hydrolyzes disaccharides into monosaccharides.[2] Inhibitors of this enzyme, such as the clinical drug Acarbose, delay carbohydrate absorption and manage hyperglycemia.[4][18] This assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which upon hydrolysis by the enzyme, releases a yellow-colored product, p-nitrophenol, that can be quantified spectrophotometrically.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds and Acarbose dissolved in DMSO
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate and reader (405 nm)
Procedure:
-
Preparation: Add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of the α-glucosidase solution to a 96-well plate.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of pNPG solution to start the reaction and continue the incubation at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution. The basic solution also enhances the color of the p-nitrophenol product.
-
Measurement: Measure the absorbance at 405 nm.
-
Calculation and IC50 Determination: Calculate the percent inhibition and determine the IC50 value as described in the α-amylase assay.
Protocol: Antiglycation Assay
Principle: Advanced Glycation End-products (AGEs) are formed through the non-enzymatic reaction of sugars with proteins and are implicated in the long-term complications of diabetes.[8] This assay measures the ability of a compound to inhibit the formation of fluorescent AGEs when a protein (Bovine Serum Albumin, BSA) is incubated with a sugar (fructose or glucose).[10][13]
Materials:
-
Bovine Serum Albumin (BSA) solution (10 mg/mL)
-
Fructose solution (500 mM)
-
Test compounds and Aminoguanidine (standard inhibitor)
-
Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Spectrofluorometer (Excitation: 370 nm, Emission: 440 nm)
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 100 µL BSA, 100 µL fructose, and 20 µL of the test compound.
-
Incubation: Seal the plate and incubate at 37°C for 7 days in the dark. This extended incubation period is necessary for the slow process of AGE formation.
-
Measurement: After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
Calculation and IC50 Determination: Calculate the percent inhibition of glycation and determine the IC50 value.
| Compound | α-Amylase IC50 (µM)[11] | Antiglycation IC50 (µM)[11] |
| Acarbose (Std.) | 18.5 ± 1.5 | N/A |
| Aminoguanidine (Std.) | N/A | 250.3 ± 3.1 |
| Compound 3a | 16.3 ± 2.7 | 215.4 ± 2.5 |
| Compound 3j | 16.6 ± 1.1 | 220.1 ± 1.9 |
| Compound 3k | 25.8 ± 1.9 | 235.6 ± 2.2 |
Section 3: In Vivo Evaluation in Animal Models
Promising compounds from in vitro screens must be validated in living organisms to assess their efficacy and safety profile.[19][20][21] Chemically-induced rodent models of diabetes are standard for this purpose.[22]
Protocol: Antihyperglycemic Activity in Streptozotocin (STZ)-Induced Diabetic Rats
Principle: Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas.[20] A single intraperitoneal injection of STZ in rats induces a state of chronic hyperglycemia that mimics many aspects of type 1 diabetes, making it a suitable model for screening antihyperglycemic agents.
Materials:
-
Wistar rats (male, 180-220 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
-
Test compounds and a standard drug (e.g., Glibenclamide)
-
Oral gavage needles
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for one week before the experiment.
-
Induction of Diabetes: After an overnight fast, induce diabetes by administering a single intraperitoneal (i.p.) injection of STZ (typically 50-60 mg/kg), freshly dissolved in cold citrate buffer. Control animals receive only the buffer.
-
Confirmation: After 72 hours, measure fasting blood glucose levels. Rats with glucose levels above 250 mg/dL are considered diabetic and are selected for the study.
-
Grouping: Divide the diabetic animals into groups (n=6 per group):
-
Group I: Normal Control (non-diabetic, receives vehicle)
-
Group II: Diabetic Control (receives vehicle)
-
Group III: Standard Drug (receives Glibenclamide)
-
Group IV, V, etc.: Test Compound groups (receive different doses of the hydrazinylthiazole derivative).
-
-
Treatment: Administer the test compounds and standard drug orally once daily for a specified period (e.g., 14 or 21 days).
-
Monitoring: Measure fasting blood glucose levels at regular intervals (e.g., day 0, 7, 14, 21) to assess the long-term effect of the treatment.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved ethical guidelines and protocols from an Institutional Animal Care and Use Committee (IACUC).
Section 4: Safety and Biocompatibility
Protocol: In Vitro Hemolytic Assay
Principle: This assay is a rapid and simple method to assess the membrane-damaging potential of a compound by measuring its ability to lyse red blood cells (RBCs).[10] Low hemolytic activity is a desirable characteristic for any potential drug candidate.[8][13]
Materials:
-
Freshly collected human or rat red blood cells (RBCs)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Test compounds
-
Triton X-100 (1% v/v) as the positive control (100% lysis)
-
PBS as the negative control (0% lysis)
Procedure:
-
RBC Preparation: Centrifuge whole blood, discard the plasma and buffy coat, and wash the RBC pellet three times with cold PBS. Resuspend the washed RBCs in PBS to make a 2% (v/v) suspension.
-
Incubation: Add 100 µL of the RBC suspension to 100 µL of the test compound solution (at various concentrations) in microcentrifuge tubes.
-
Controls: Prepare positive and negative controls by adding RBC suspension to Triton X-100 and PBS, respectively.
-
Incubation: Incubate all tubes at 37°C for 60 minutes with gentle shaking.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
Conclusion
The hydrazinylthiazole scaffold represents a versatile and potent platform for the development of novel antidiabetic agents. The synthetic protocols outlined herein, based on the classical Hantzsch reaction, provide a reliable pathway to generate a diverse library of these compounds. A systematic evaluation, beginning with in vitro enzymatic and mechanistic assays and progressing to in vivo animal models, forms a robust framework for identifying lead candidates. By integrating chemical synthesis with rigorous biological and safety evaluations, researchers can effectively explore the therapeutic potential of hydrazinylthiazole derivatives in the ongoing search for more effective treatments for diabetes mellitus.
References
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Mehmood, H., Haroon, M., Akhtar, T., Woodward, S., Shah, M., & Rashid, U. (2023). Synthesis of hydrazinylthiazole carboxylates: a mechanistic approach for treatment of diabetes and its complications. Future Medicinal Chemistry. Available at: [Link]
-
Priya, G., Saravanan, K., & Sivakumar, S. (2016). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Goyal, S., Reddy, N. M., & Pandey, M. K. (2016). In-vivo animal models for the study of diabetes mellitus. ResearchGate. Available at: [Link]
-
Chaudhary, A., Sharma, P., & Singh, J. (2024). Exploring in vitro techniques as new frontiers in antidiabetic drug screening. Book Chapter. Available at: [Link]
-
King, A. J. (2023). Animal models for type 1 and type 2 diabetes: advantages and limitations. Frontiers in Endocrinology. Available at: [Link]
-
Rahman, M., Akter, M., & Rashid, H. (2020). Novel Insights into the Animal models of Diabetes Mellitus. OAText. Available at: [Link]
-
Chatzigeorgiou, A., Halapas, A., Kalafatakis, K., & Kamper, E. (2009). The Use of Animal Models in the Study of Diabetes Mellitus. In Vivo. Available at: [Link]
-
Işık, M., Almalki, A. S., Al-Hussain, S. A., Osman, H., Salar, U., & Taha, M. (2022). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PubMed. Available at: [Link]
-
Athmic Biotech Solutions. (2023). Exploring In Vitro Antidiabetic Assays. Athmic Biotech Solutions Blog. Available at: [Link]
-
Işık, M., Almalki, A. S., Al-Hussain, S. A., Osman, H., Salar, U., & Taha, M. (2022). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Saini, K., Singh, R., & Kumar, V. (2023). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. PMC - NIH. Available at: [Link]
-
Mehmood, H., Haroon, M., Akhtar, T., Woodward, S., Shah, M., & Rashid, U. (2023). Synthesis of hydrazinylthiazole carboxylates: a mechanistic approach for treatment of diabetes and its complications. PubMed. Available at: [Link]
-
Mehmood, H., Haroon, M., Akhtar, T., Woodward, S., Shah, M., & Rashid, U. (2022). 4-Adamantyl-(2-(arylidene)hydrazinyl)thiazoles As Potential Antidiabetic Agents: Experimental and Docking Studies. Future Medicinal Chemistry. Available at: [Link]
-
Mehmood, H., Haroon, M., Akhtar, T., Woodward, S., Shah, M., & Rashid, U. (2023). Synthesis of hydrazinylthiazole carboxylates: a mechanistic approach for treatment of diabetes and its complications. Semantic Scholar. Available at: [Link]
-
Mehmood, H., Haroon, M., Akhtar, T., Woodward, S., Khalid, M., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. Available at: [Link]
-
Işık, M., Almalki, A. S., Al-Hussain, S. A., Osman, H., Salar, U., & Taha, M. (2022). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC - NIH. Available at: [Link]
-
Hossain, M., Islam, M., & Ali, M. (2021). Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. ResearchGate. Available at: [Link]
-
Kumar, A., Singh, A., & Kumar, S. (2024). In Vivo and In Vitro Approaches to Anti-Diabetic Drug Screening. Cureus. Available at: [Link]
-
Ali, M., Hussain, A., Khan, K. M., Chigurupati, S., et al. (2017). Hydrazinyl arylthiazole based pyridine scaffolds: Synthesis, structural characterization, in vitro α-glucosidase inhibitory activity, and in silico studies. PubMed. Available at: [Link]
-
Mehmood, H., Haroon, M., Akhtar, T., Woodward, S., Khalid, M., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]
-
Al-Warhi, T., Sabt, A., Khan, S. A., & Asiri, A. M. (2022). A new route to the synthesis of 2-hydrazolyl-4-thiazolidinone hybrids, evaluation of α-glucosidase inhibitory activity and molecular modeling insights. NIH. Available at: [Link]
-
Grozav, A., Porumb, I.-D., Găină, C., et al. (2023). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. PMC - PubMed Central. Available at: [Link]
-
El-Sayed, N. N. E., El-Gohary, N. M., & El-Gendy, M. S. (2022). Design, synthesis and docking studies of new hydrazinyl-thiazole derivatives as anticancer and antimicrobial agents. ResearchGate. Available at: [Link]
-
Mehmood, H., Haroon, M., Akhtar, T., Woodward, S., Shah, M., & Rashid, U. (2023). Synthesis, anti-diabetic profiling and molecular docking studies of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones. PMC - NIH. Available at: [Link]
-
Al-Omaim, W. S., El-Sayed, M. A., & Ali, O. M. (2024). Unveiling anti-diabetic potential of new thiazole-sulfonamide derivatives: Design, synthesis, in vitro bio-evaluation targeting DPP-4, α-glucosidase, and α-amylase with in-silico ADMET and docking simulation. PubMed. Available at: [Link]
-
Al-Abdullah, E. S., Al-Obaid, A. M., & Al-Harbi, S. A. (2021). Synthesis, Characterization & Molecular Docking Study of Hydrazinylthiazole Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]
-
de Oliveira, R. B., de Oliveira, G. P., & de Souza, G. A. (2018). Assessment of anti-diabetic activity of a novel hydrazine-thiazole derivative: in vitro and in vivo method. SciELO. Available at: [Link]
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Liu, S.-K., Hao, H., Bian, Y., Ge, Y.-X., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry. Available at: [Link]
-
Ayachi, H., Jamshidi, S., Merad, M., Bendiabdallah, Y., Ghalem, S., & Rahman, K. M. (2018). Design of New Inhibitors of Dipeptidyl Peptidase-4 in Type 2 Diabetes by Computer Simulations. Der Pharma Chemica. Available at: [Link]
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Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Johns Hopkins Diabetes Guide. Available at: [Link]
Sources
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- 3. Unveiling anti-diabetic potential of new thiazole-sulfonamide derivatives: Design, synthesis, in vitro bio-evaluation targeting DPP-4, α-glucosidase, and α-amylase with in-silico ADMET and docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.
The synthesis of this compound typically involves a two-step process: the formation of the 2-(4-fluorophenyl)thiazole core, commonly achieved through a Hantzsch thiazole synthesis, followed by formylation at the C4 position, often via a Vilsmeier-Haack reaction. This guide will address potential pitfalls in both stages of this synthetic sequence.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of 2-(4-Fluorophenyl)thiazole in the Hantzsch Condensation Step
Question: I am attempting to synthesize the 2-(4-fluorophenyl)thiazole intermediate via the Hantzsch reaction between 4-fluorothiobenzamide and an α-halo ketone (e.g., 2-bromo-1,1-diethoxyethane), but my yields are consistently low. What factors could be contributing to this, and how can I improve the yield?
Answer: Low yields in the Hantzsch thiazole synthesis can stem from several factors, including incomplete reaction, side product formation, and suboptimal reaction conditions.[2][3] Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the 4-fluorothiobenzamide and the α-halo ketone are of high purity. Impurities can lead to unwanted side reactions. The α-halo ketone is particularly susceptible to decomposition and should be used fresh or purified shortly before use.
-
Reaction Solvent and Temperature: The choice of solvent is critical. Ethanol is a commonly used solvent for this reaction.[4] Refluxing in ethanol for 4-5 hours is a typical starting point.[4] However, if yields are low, consider exploring other polar protic solvents or even aprotic solvents like DMF, which can sometimes improve solubility and reaction rates. The reaction temperature should be carefully controlled; excessive heat can lead to decomposition of reactants and products.
-
Stoichiometry of Reactants: While an equimolar ratio of the thioamide and α-halo ketone is standard, a slight excess of the more stable reactant might be beneficial if one of the starting materials is prone to degradation under the reaction conditions.
-
pH Control: The Hantzsch synthesis is sensitive to pH. The reaction is typically carried out under neutral to slightly acidic conditions. If the reaction mixture becomes too acidic, it can promote hydrolysis of the thioamide. Conversely, basic conditions can lead to self-condensation of the α-halo ketone. The use of a non-nucleophilic base, like sodium bicarbonate, can sometimes be advantageous to neutralize any acid formed during the reaction.
Problem 2: Formation of Multiple Products During the Vilsmeier-Haack Formylation
Question: When I try to formylate 2-(4-fluorophenyl)thiazole using the Vilsmeier-Haack reagent (POCl₃/DMF), I observe multiple spots on my TLC plate, and the desired this compound is a minor product. What are the likely side products, and how can I improve the selectivity for C4 formylation?
Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but its selectivity can be influenced by the substrate's reactivity and the reaction conditions.[5][6][7] In the case of 2-(4-fluorophenyl)thiazole, several side reactions can occur:
-
Formylation at the Phenyl Ring: The 4-fluorophenyl group is activated towards electrophilic substitution, and formylation can occur at the ortho position to the fluorine atom.
-
Formation of N,N-dimethylformimidamide: If there are any residual amino groups from the thiazole synthesis, they can react with the Vilsmeier reagent.[8]
-
Decomposition: Harsh reaction conditions can lead to decomposition of the thiazole ring.
To enhance the selectivity for C4 formylation, consider the following optimizations:
-
Control of Reagent Stoichiometry: Use a carefully controlled amount of the Vilsmeier reagent. A large excess can promote multiple formylations and side reactions. Typically, 1.1 to 1.5 equivalents of the reagent are sufficient.
-
Reaction Temperature and Time: The formylation is usually carried out at low temperatures (0-10 °C) to control the reactivity of the Vilsmeier reagent.[5] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-reaction and decomposition.
-
Order of Addition: Adding the 2-(4-fluorophenyl)thiazole solution slowly to the pre-formed Vilsmeier reagent at a low temperature can help to control the initial exothermic reaction and improve selectivity.
Problem 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify this compound. Column chromatography is not giving me a clean separation from the byproducts. Are there alternative purification strategies?
Answer: Purification of aldehydes can sometimes be challenging due to their reactivity. If standard column chromatography is ineffective, consider these alternative approaches:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems. A good starting point would be a mixture of a solvent in which the product is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures (e.g., ethanol/water, ethyl acetate/hexanes).
-
Bisulfite Adduct Formation: Aldehydes can form crystalline adducts with sodium bisulfite. This can be a highly selective method for separating the aldehyde from non-aldehydic impurities. The aldehyde can be regenerated from the adduct by treatment with an acid or a base.
-
Preparative TLC or HPLC: If the impurities are structurally very similar to the product, preparative thin-layer chromatography or high-performance liquid chromatography may be necessary to achieve the desired purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[9] The mechanism proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.[3]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloromethyliminium salt, which is a powerful formylating agent.[5] It is typically prepared in situ by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[5][6]
Q3: Are there alternative methods for the formylation of 2-(4-fluorophenyl)thiazole?
A3: Yes, while the Vilsmeier-Haack reaction is common, other formylation methods exist. These include the Duff reaction (using hexamethylenetetramine in acidic conditions) and the Reimer-Tiemann reaction (using chloroform and a strong base), although these are generally less efficient for thiazoles. Direct lithiation at the C4 position followed by quenching with a formylating agent like DMF is another possibility.
Q4: How can I confirm the structure of my synthesized this compound?
A4: The structure of the final product should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: Expect to see characteristic signals for the aldehyde proton (around 9-10 ppm), the thiazole proton, and the aromatic protons of the fluorophenyl group.
-
¹³C NMR: Look for the carbonyl carbon of the aldehyde (around 180-190 ppm) and the carbons of the thiazole and fluorophenyl rings.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.[4][10]
-
FT-IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the aldehyde carbonyl group.[4]
Optimization Parameters Summary
| Parameter | Hantzsch Synthesis | Vilsmeier-Haack Formylation | Impact on Yield and Purity |
| Temperature | Reflux | 0-10 °C | Controls reaction rate and minimizes side reactions/decomposition. |
| Solvent | Ethanol, DMF | Dichloromethane, DMF | Affects solubility of reactants and can influence reaction pathway. |
| Stoichiometry | Near equimolar | 1.1-1.5 eq. Vilsmeier reagent | Prevents excess reagent from causing side reactions. |
| Reaction Time | 4-5 hours | Monitor by TLC | Crucial for maximizing product formation while minimizing degradation. |
Experimental Workflow Diagrams
Hantzsch Thiazole Synthesis Workflow
Caption: Step-by-step workflow for the Hantzsch synthesis of the thiazole intermediate.
Vilsmeier-Haack Formylation Workflow
Caption: Step-by-step workflow for the Vilsmeier-Haack formylation of the thiazole intermediate.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common issues in the synthesis.
References
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC. NIH.
- Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC. PubMed Central.
- Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC. NIH.
- Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. ResearchGate.
- Hantzsch Thiazole Synthesis. SynArchive.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- This compound. Chem-Impex.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. NIH.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. NIH.
- Thiazole synthesis. Organic Chemistry Portal.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Synthesis of Hantzsch thiazole derivatives under solvent free conditions.. ResearchGate.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [PDF].
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH.
- This compound | 875858-80-3. Sigma-Aldrich.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- This compound | CAS 875858-80-3 | SCBT. Santa Cruz Biotechnology.
- Synthesis and formylation reaction of 4‐(4‐bromophenyl)thiazol‐2‐amine.... ResearchGate.
- Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI.
- Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI.
- 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC. NIH.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [PDF].
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
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- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde by column chromatography. It is structured to address common challenges and provide scientifically-grounded solutions to ensure the successful isolation of this versatile synthetic intermediate.
Compound Overview and Physicochemical Properties
This compound is a key building block in medicinal chemistry and materials science, often utilized in the synthesis of anti-cancer agents and other bioactive molecules.[1] Its purification is a critical step to remove starting materials, by-products, and degradation products, ensuring the integrity of subsequent synthetic steps. The aldehyde functional group can be susceptible to oxidation and may interact with the stationary phase, necessitating a carefully optimized chromatography protocol.[2]
A summary of its key physicochemical properties is presented below to inform purification strategy.
| Property | Value | Source |
| CAS Number | 875858-80-3 | [3] |
| Molecular Formula | C₁₀H₆FNOS | [3] |
| Molecular Weight | 207.22 g/mol | [3] |
| Physical Form | White or light yellow solid/powder | [1] |
| Boiling Point | 346.15 °C at 760 mmHg | [3] |
| XLogP3 | 2.76 | [3] |
| Storage Temperature | 2-8 °C, under inert atmosphere |
Recommended Purification Workflow
The general workflow for the purification of this compound is a multi-step process that begins with analysis and ends with the isolation of the pure compound. Each step is crucial for an optimal outcome.
Sources
improving the stability of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde in solution
Welcome to the dedicated technical support guide for 2-(4-Fluorophenyl)thiazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate in their workflows. Here, we address common stability challenges encountered when handling this compound in solution, providing in-depth, field-proven troubleshooting advice and validated protocols to ensure the integrity of your experiments.
Introduction: The Duality of Reactivity and Instability
This compound is a key building block in synthetic chemistry, valued for the reactive aldehyde group that serves as a handle for forming carbon-carbon and carbon-nitrogen bonds. However, this same reactivity makes the molecule susceptible to degradation, particularly in solution. The primary points of vulnerability are the aldehyde functional group, which is prone to oxidation, and the thiazole ring, which can be sensitive to certain pH conditions.
This guide provides a structured, question-and-answer-based approach to diagnose and resolve these stability issues, ensuring reproducible results and preserving the purity of your material.
Frequently Asked Questions & Troubleshooting
Question 1: I'm observing a decrease in the purity of my this compound stock solution over time, as confirmed by HPLC. What is the likely cause?
This is a classic stability issue primarily linked to the oxidation of the aldehyde moiety. The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid, 2-(4-Fluorophenyl)thiazole-4-carboxylic acid. This process can be initiated by dissolved oxygen in the solvent, exposure to atmospheric air, and can be accelerated by light and trace metal impurities.
Troubleshooting Workflow:
Technical Support Center: Hantzsch Synthesis of Substituted Thiazoles
Welcome to the Technical Support Center for the Hantzsch Synthesis of Substituted Thiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this classical and widely used reaction. As Senior Application Scientists, we have compiled this resource based on both foundational chemical principles and field-proven insights to ensure your success in synthesizing these important heterocyclic scaffolds.
Introduction to the Hantzsch Thiazole Synthesis
First reported by Arthur Hantzsch in 1887, this reaction remains a cornerstone for the synthesis of the thiazole ring system. The classical approach involves the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of the highly valuable 2-aminothiazoles, thiourea is used as the thioamide component.[3][4]
The reaction proceeds via a multistep mechanism, beginning with a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[1][5] While robust, the synthesis is not without its challenges. This guide will address the most common issues encountered in the lab.
Troubleshooting Guide and FAQs
Here, we address specific issues in a question-and-answer format to help you troubleshoot your experiments effectively.
Issue 1: Low or No Product Yield
Q1: My Hantzsch synthesis is resulting in a very low yield or no product at all. What are the most common causes?
A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Impurities in your α-haloketone or thioamide can lead to unwanted side reactions, consuming your starting materials and complicating purification.[3]
-
Recommendation: Always use high-purity starting materials. If the purity is questionable, consider recrystallization or distillation of your reactants before use.
-
-
Reaction Temperature: The Hantzsch synthesis often requires an initial energy input to overcome the activation energy.[3]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion.
-
Recommendation: Monitor the progress of your reaction using Thin Layer Chromatography (TLC). If you still see a significant amount of starting material after the initially planned reaction time, extend it and continue to monitor.
-
-
Choice of Solvent: The solvent plays a crucial role in the solubility of reactants and intermediates, which in turn affects the reaction rate.[6]
-
Recommendation: Ethanol and methanol are the most common and generally effective solvents. However, for specific substrates, other solvents might be more suitable. A solvent screening is advisable if you are working with a new set of reactants.
-
Issue 2: Formation of an Unexpected Isomer
Q2: I've isolated a major byproduct that I suspect is an isomer of my target 2-aminothiazole. What could it be, and how can I avoid its formation?
A2: When using N-monosubstituted thioureas, the formation of a 3-substituted 2-imino-2,3-dihydrothiazole is a known side reaction. The regioselectivity of the cyclization is highly dependent on the reaction's pH.[2]
-
Underlying Chemistry: In neutral or basic conditions, the nitrogen of the substituted amino group in the thiourea is more nucleophilic, leading to the desired 2-(N-substituted amino)thiazole. Under strongly acidic conditions, protonation of the substituted nitrogen can occur, leading to cyclization through the other nitrogen and formation of the 2-imino isomer.[2]
-
Troubleshooting and Prevention:
-
For the desired 2-(N-substituted amino)thiazole: Ensure your reaction is run in a neutral or slightly basic medium. Using a non-acidic solvent like ethanol or methanol is standard. If necessary, a mild, non-nucleophilic base can be added.
-
To favor the 2-imino isomer: If this is your desired product, running the reaction under strongly acidic conditions (e.g., 10M-HCl-EtOH) will promote its formation.[2]
-
Q3: How can I spectroscopically differentiate between the 2-aminothiazole and the 2-imino-2,3-dihydrothiazole isomer?
A3: 1H NMR and 13C NMR spectroscopy are powerful tools for distinguishing between these isomers.
-
1H NMR: The chemical shift of the proton at the 5-position of the thiazole ring (H-5) is a key indicator. In 2-(N-substituted amino)thiazoles, the H-5 proton is typically found further downfield compared to the corresponding proton in the 2-imino-2,3-dihydrothiazole isomer. Additionally, the protons of the amino group in the 2-aminothiazole will appear as a broad singlet that can be exchanged with D2O.
-
13C NMR: The chemical shifts of the ring carbons, particularly C2, C4, and C5, will differ significantly between the two isomers due to the differences in their electronic environments. For instance, the C=N carbon (C2) in the 2-aminothiazole ring typically appears around 164 ppm.[7]
Issue 3: Reaction Optimization and Modern Approaches
Q4: My reaction is slow and the yield is moderate. Are there ways to improve the efficiency of the Hantzsch synthesis?
A4: Absolutely. Modern variations of the Hantzsch synthesis offer significant improvements in terms of reaction time, yield, and environmental impact.
-
Microwave-Assisted Synthesis: This is one of the most effective ways to accelerate the reaction. Microwave irradiation can reduce reaction times from hours to minutes and often leads to higher yields.[7][8][9][10]
-
Use of Catalysts: While the classic Hantzsch synthesis can be run without a catalyst, modern protocols often employ one to improve efficiency. Heterogeneous catalysts, such as silica-supported tungstosilisic acid, are particularly advantageous as they are reusable and can lead to high yields under mild conditions.[6][11][12]
-
Solvent-Free Conditions: For some substrates, running the reaction neat (without a solvent) by grinding the reactants together can be a highly efficient and environmentally friendly option.[13]
Data Presentation
The choice of reaction conditions can have a dramatic impact on the outcome of your synthesis. The following tables provide a comparative overview of different approaches.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product | Conventional Method (Time) | Conventional Method (Yield %) | Microwave Method (Time) | Microwave Method (Yield %) | Reference |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 8 hours | Lower Yields | 30 minutes | 95% | [7] |
| 2-amino-4-phenylthiazole | 8-10 hours | 14.20% | 5-15 minutes | 29.46% | [9] |
| 2-(2-(benzylidene)hydrazinyl)thiazol-4(5H)-one | 1.5 hours | 79-90% | 10-15 minutes | 82-92% | [10] |
Table 2: Effect of Solvent on the Synthesis of a Substituted Thiazole
Reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.[6]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 24 | 10 |
| 2 | Water | 100 | 2 | 50 |
| 3 | Ethanol | 25 | 24 | 15 |
| 4 | Ethanol | 78 | 3.5 | 60 |
| 5 | Methanol | 25 | 24 | 10 |
| 6 | Methanol | 65 | 4 | 55 |
| 7 | 1-Butanol | 117 | 1.5 | 70 |
| 8 | 2-Propanol | 82 | 3 | 65 |
| 9 | Ethanol/Water (1:1) | 78 | 2 | 87 |
Experimental Protocols
Below are detailed, step-by-step methodologies for both a conventional and a microwave-assisted Hantzsch synthesis.
Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole[3]
-
Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone (0.01 mol) and thiourea (0.02 mol).
-
Solvent Addition: Add ethanol to the flask.
-
Heating: Reflux the reaction mixture for 8-10 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.
Protocol 2: Microwave-Assisted Synthesis of Substituted 2-Aminothiazoles[9][10]
-
Reaction Setup: In a microwave-safe reaction vial, combine the substituted α-haloketone (0.01 mol), thiourea (0.02 mol), and a catalytic amount of iodine (0.01 mol).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice water.
-
Isolation: Filter the precipitate and dry.
-
Purification: Recrystallize the crude product from ethanol.
Visualization of Mechanisms and Workflows
Hantzsch Thiazole Synthesis Mechanism
Caption: The Hantzsch thiazole synthesis pathway and a common side reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Aminothiazoles. BenchChem.
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). National Institutes of Health. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of Thiazole-Containing Drugs: A Cost-Benefit Analysis. BenchChem.
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
- Bouherrou, S., et al. (2017).
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Institutes of Health. Retrieved from [Link]
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. Retrieved from [Link]
- A Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
Comparison between microwave and conventional heating reactions. (n.d.). ResearchGate. Retrieved from [Link]
- Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2909-2913.
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved from [Link]
- Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. (2022). Journal of University of Shanghai for Science and Technology, 24(11).
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Letters in Applied NanoBioScience, 12(4), 159.
- BenchChem. (2025).
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
- BenchChem. (2025). A comparative analysis of different catalysts for thiazole synthesis. BenchChem.
Sources
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- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. jusst.org [jusst.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Selective Reactions of Thiazole-4-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common challenge in synthetic chemistry: preventing the over-reduction of thiazole-4-carbaldehyde to its corresponding alcohol, thiazole-4-methanol. This issue is particularly prevalent during multi-step syntheses, such as reductive aminations, where the aldehyde is both a reactant and susceptible to unwanted side reactions.
This document is structured to provide immediate, actionable insights. We will begin with a troubleshooting guide in a direct question-and-answer format, followed by a broader FAQ section, detailed experimental protocols, and a comparative analysis of common reagents.
Troubleshooting Guide: Over-reduction to Thiazole-4-methanol
Q1: I'm attempting a reductive amination with thiazole-4-carbaldehyde and a primary amine, but my main byproduct is thiazole-4-methanol. What is causing this and how can I prevent it?
A1: This is a classic selectivity problem. The over-reduction of your starting aldehyde to the corresponding alcohol occurs when your chosen reducing agent reacts faster with the aldehyde's carbonyl group than with the in situ formed iminium ion. This competitive reaction depletes your starting material and complicates purification.
Root Causes & Solutions:
-
High-Reactivity Reducing Agent: Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) and, to a lesser extent, Sodium Borohydride (NaBH₄) are often too reactive for this purpose.[1][2][3][4] They do not sufficiently discriminate between the aldehyde carbonyl and the iminium intermediate.
-
Solution: Switch to a sterically hindered and electronically attenuated reducing agent. Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[5][6][7][8] Its bulky acetoxy groups moderate its reactivity, making it highly selective for the reduction of the protonated imine (iminium ion) over the neutral aldehyde.[6][7][8][9]
-
-
Reaction pH and Iminium Ion Formation: The key to selectivity is the rapid and efficient formation of the iminium ion, which is the actual substrate for the selective reducing agent. Imine formation is typically acid-catalyzed, but if the pH is too low, the starting amine will be protonated and rendered non-nucleophilic.
-
Solution: The reaction should be run under neutral to weakly acidic conditions (pH ~5-7).[5] Adding a mild acid catalyst, such as acetic acid (typically 1 equivalent or less), can facilitate imine formation without passivating the amine. This ensures that the concentration of the highly reactive iminium ion is maximized for the reducing agent.
-
-
Order of Addition & Temperature: Adding the reducing agent before the imine has had sufficient time to form can lead to direct reduction of the aldehyde.
-
Solution: Employ a "one-pot" procedure where the aldehyde, amine, and any acid catalyst are pre-stirred in an appropriate solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)) for a period (e.g., 20-60 minutes) to allow for imine formation before the addition of the reducing agent.[6] Maintain the reaction at ambient temperature or 0 °C to disfavor the direct reduction pathway, which often has a higher activation energy.
-
Q2: I switched to Sodium Triacetoxyborohydride (STAB), but I'm still observing ~10-15% alcohol byproduct. What other parameters can I optimize?
A2: Even with a selective reagent like STAB, suboptimal conditions can still lead to unwanted side products. Here are the next parameters to investigate:
-
Stoichiometry: The relative amounts of your reactants are critical.
-
Solution: Use a slight excess of the amine (1.1–1.2 equivalents) relative to the thiazole-4-carbaldehyde. This helps drive the imine formation equilibrium to the right. The reducing agent, STAB, should also be in excess (1.5–2.0 equivalents) to ensure the complete reduction of the formed iminium ion.[5]
-
-
Solvent Choice: The solvent can influence reaction rates and equilibria. STAB is sensitive to water and can react slowly with protic solvents like methanol.[6]
-
Reagent Quality: Sodium triacetoxyborohydride is hygroscopic, and its potency can degrade over time upon exposure to atmospheric moisture.
-
Solution: Use a fresh bottle of STAB or a recently opened bottle that has been stored under inert gas in a desiccator. If reagent quality is suspect, its active hydride content can be assayed via titration or a simple HPLC-based test reduction of a standard aldehyde like salicylaldehyde.[6]
-
Frequently Asked Questions (FAQs)
What is the fundamental mechanism that makes STAB more selective than NaBH₄?
The selectivity of Sodium Triacetoxyborohydride (STAB) stems from both steric and electronic effects.[5][6][7][8] The three electron-withdrawing acetoxy groups pull electron density away from the boron center, stabilizing the B-H bond and making it a less potent hydride donor compared to NaBH₄.[5][7][8] Furthermore, the bulky nature of the acetoxy groups makes it sterically difficult for the hydride to approach the relatively hindered carbonyl of the aldehyde. The protonated iminium ion (R₂C=N⁺HR'), however, is a much more reactive electrophile and is readily reduced by the mild STAB reagent.[5][9]
Can I use Sodium Cyanoborohydride (NaBH₃CN)?
Sodium cyanoborohydride is another pH-sensitive reducing agent that is selective for iminium ions over carbonyls and was historically used for reductive aminations.[11] However, it has two major disadvantages:
-
Toxicity: It can release highly toxic hydrogen cyanide gas (HCN) under acidic conditions.
-
Reactivity: It is generally less reactive than STAB, sometimes leading to sluggish or incomplete reactions. For these reasons, STAB has largely replaced NaBH₃CN as the preferred reagent for this transformation due to its improved safety profile and efficacy.[6][11]
How can I effectively monitor the progress of my reaction to avoid over-reduction or incomplete conversion?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Setup: Co-spot your reaction mixture with three reference lanes on a silica plate: thiazole-4-carbaldehyde (starting material), your amine, and thiazole-4-methanol (the potential byproduct, which can be synthesized separately by a simple NaBH₄ reduction of the aldehyde).
-
Monitoring: The reaction is complete when the starting aldehyde spot has been fully consumed. The appearance of a new spot corresponding to your desired product and the absence of a significant spot for thiazole-4-methanol will indicate a successful reaction. Use a visualization method like UV light and a potassium permanganate stain for best results.
Comparative Analysis of Reducing Agents
| Reagent | Formula | Typical Conditions | Selectivity for Imine vs. Aldehyde | Key Considerations |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, 0 °C to RT | Low | Highly reactive; often reduces both aldehyde and imine, leading to alcohol byproduct.[1][12][4][13] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 6-7 | High | Good selectivity but highly toxic (releases HCN).[11] Slower than STAB. |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, THF, RT | Excellent | Reagent of choice. Mild, selective, and safer than NaBH₃CN.[5][6][10] Moisture-sensitive.[6] |
Visualizing the Competing Reaction Pathways
The diagram below illustrates the critical choice point in the reaction. The desired pathway involves iminium ion formation followed by reduction. The undesired pathway is the direct reduction of the starting aldehyde.
Caption: Competing pathways in reductive amination.
Recommended Experimental Protocol
Objective: To perform a selective reductive amination of thiazole-4-carbaldehyde with a primary amine using sodium triacetoxyborohydride (STAB) to minimize the formation of thiazole-4-methanol.
Materials:
-
Thiazole-4-carbaldehyde (1.0 eq)
-
Primary Amine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add thiazole-4-carbaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to form a ~0.1 M solution.
-
Imine Formation: Add the primary amine (1.1 eq) to the solution via syringe. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. Monitor the consumption of the aldehyde by TLC if desired.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in one portion. Note: The reaction may be slightly exothermic. Continue stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the imine intermediate (if visible) or the starting aldehyde is no longer detectable (typically 2-12 hours).
-
Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM) or ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with saturated aqueous brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure desired amine.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving over-reduction issues.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones - ProQuest [proquest.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Low Reactivity in Condensation Reactions with Heteroaromatic Aldehydes
Welcome to the technical support center dedicated to addressing the challenges of low reactivity in condensation reactions involving heteroaromatic aldehydes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these critical chemical transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your experiments.
Introduction: The Challenge of Heteroaromatic Aldehydes
Heteroaromatic aldehydes are invaluable building blocks in organic synthesis, particularly in the pharmaceutical industry, due to their prevalence in bioactive molecules. However, their unique electronic and steric properties often lead to frustratingly low reactivity in classic condensation reactions like the Aldol, Knoevenagel, and Wittig reactions. The heteroatom's electron-withdrawing or -donating nature can significantly influence the electrophilicity of the carbonyl carbon, while steric hindrance from the heterocyclic ring can impede nucleophilic attack. This guide provides practical, field-proven insights to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my heteroaromatic aldehyde showing little to no conversion in a standard Knoevenagel condensation?
A1: The diminished reactivity of your heteroaromatic aldehyde likely stems from the electronic properties of the heteroaromatic ring. If the ring is electron-rich (e.g., pyrrole, furan), the heteroatom's lone pair can donate electron density to the carbonyl group through resonance, reducing its electrophilicity. This makes the aldehyde less susceptible to nucleophilic attack by the active methylene compound.
Q2: I'm observing a significant amount of starting material even after prolonged reaction times and increased temperatures. What should I try next?
A2: Simply increasing the temperature or reaction time can often lead to decomposition or unwanted side reactions. A more strategic approach is to enhance the reactivity of either the aldehyde or the nucleophile. Consider using a stronger base to generate a higher concentration of the nucleophilic enolate. Alternatively, employing a Lewis acid co-catalyst can activate the aldehyde by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity.
Q3: Can the position of the aldehyde group on the heteroaromatic ring affect its reactivity?
A3: Absolutely. The position of the formyl group relative to the heteroatom is critical. For instance, in pyridine, a 2-formyl group is more deactivated due to the direct electron-withdrawing effect of the nitrogen atom, whereas a 3-formyl group is less affected. Understanding these positional electronic effects is key to anticipating and mitigating low reactivity.
Q4: Are there specific catalysts that are more effective for these types of challenging condensations?
A4: Yes, the choice of catalyst is paramount. For Knoevenagel-type reactions, moving from weaker bases like piperidine to stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective. In some cases, organocatalysts like proline and its derivatives have shown great success in activating heteroaromatic aldehydes for aldol reactions.
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to troubleshooting low reactivity in condensation reactions with heteroaromatic aldehydes.
Issue 1: Poor Electrophilicity of the Heteroaromatic Aldehyde
The primary reason for low reactivity is often the reduced electrophilic character of the carbonyl carbon.
Troubleshooting Workflow:
Caption: Workflow for addressing poor aldehyde electrophilicity.
Detailed Protocol: Lewis Acid-Mediated Aldehyde Activation
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the heteroaromatic aldehyde (1.0 eq) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise. Stir the mixture for 15-30 minutes at this temperature to allow for complexation.
-
Nucleophile Addition: Add the nucleophile (e.g., the enolate of a ketone or an active methylene compound) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature while monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl or another appropriate quenching agent.
-
Work-up: Proceed with a standard aqueous work-up and purification by column chromatography.
Issue 2: Insufficient Nucleophilicity of the Condensation Partner
In cases where activating the aldehyde is not fruitful, enhancing the reactivity of the nucleophile is the next logical step.
Troubleshooting Workflow:
Caption: Workflow for enhancing nucleophilicity.
Data Summary: Comparison of Bases for Knoevenagel Condensation
| Base | pKa (Conjugate Acid) | Typical Solvents | Notes |
| Piperidine | 11.1 | Ethanol, Toluene | Mild, often requires heat; may lead to side reactions. |
| Triethylamine (TEA) | 10.8 | DCM, THF | Common organic base, moderate strength. |
| DBU | 13.5 | Acetonitrile, THF | Strong, non-nucleophilic; highly effective for deprotonating active methylene compounds. |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Very strong, requires anhydrous conditions; used for less acidic protons. |
| LDA | ~36 | THF | Extremely strong, non-nucleophilic; ideal for kinetic enolate formation. |
Issue 3: Steric Hindrance
The steric bulk of the heteroaromatic ring can physically block the approach of the nucleophile.
Troubleshooting Strategies:
-
Smaller Nucleophiles: If possible, utilize a less sterically demanding nucleophile.
-
Catalyst Choice: Employ smaller, more accessible catalysts. For example, in proline-catalyzed aldol reactions, proline itself is often more effective than its bulkier derivatives for hindered substrates.
-
High-Pressure Conditions: In some specialized cases, applying high pressure can overcome activation energy barriers arising from steric hindrance.
Concluding Remarks
Successfully navigating the challenges of low reactivity in condensation reactions with heteroaromatic aldehydes requires a systematic and informed approach. By understanding the underlying electronic and steric factors, and by methodically exploring the catalyst, solvent, and temperature space, researchers can significantly improve reaction outcomes. This guide serves as a starting point for troubleshooting, and further exploration of the primary literature is always encouraged for specific, highly challenging systems.
References
Technical Support Center: Solvent Effects on Thiazole Ring Cyclization
Welcome to the technical support center dedicated to providing in-depth guidance on the critical role of solvents in thiazole ring cyclization reactions. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common experimental hurdles and optimize reaction outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles governing solvent effects, ensuring you can make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during thiazole synthesis, with a primary focus on the widely utilized Hantzsch thiazole synthesis and its variations.
Q1: My Hantzsch thiazole synthesis is suffering from low yields. How can I improve it by modifying the solvent?
Low yields are a frequent issue in Hantzsch synthesis and can often be traced back to suboptimal solvent selection. The solvent's role extends beyond simply dissolving reactants; it influences reaction rates, intermediate stability, and even the reaction pathway itself.
Causality-Driven Troubleshooting:
-
Solvent Polarity: The polarity of the solvent is a critical parameter. The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide, proceeding through polar intermediates.[1] Polar solvents are generally preferred as they can stabilize these charged intermediates, thereby lowering the activation energy of the reaction and increasing the rate. Commonly used polar solvents include ethanol, methanol, and dimethylformamide (DMF).[2]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, methanol) can participate in hydrogen bonding, which can help to solvate and stabilize both the reactants and intermediates. In some cases, a mixture of solvents, such as ethanol/water, has been shown to be effective and offers a "greener" alternative.[2] Aprotic polar solvents like DMF can also be effective, particularly for less soluble substrates.
-
Reactant Solubility: Ensure your chosen solvent can fully dissolve the α-haloketone and thioamide at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and consequently, lower yields.
Experimental Protocol: Solvent Screening for Yield Optimization
-
Reactant Purity: Before proceeding, ensure the purity of your α-haloketone and thioamide, as impurities can lead to side reactions.[3] α-haloketones can be particularly unstable and should be used when fresh.[2]
-
Small-Scale Reactions: Set up a series of small-scale parallel reactions (e.g., 0.5 mmol) in different solvents.
-
Solvent Selection: Choose a range of solvents with varying polarities. A good starting point includes:
-
Ethanol
-
Methanol
-
Isopropanol
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
A 1:1 mixture of Ethanol:Water
-
-
Reaction Conditions: Maintain consistent reaction conditions (temperature, reaction time, stoichiometry) across all reactions to ensure a valid comparison. A typical starting point is refluxing for several hours.[2]
-
Monitoring: Monitor the progress of each reaction using Thin Layer Chromatography (TLC).[3]
-
Work-up and Isolation: Upon completion, perform an identical work-up procedure for each reaction. A common method involves pouring the reaction mixture into a dilute sodium carbonate solution to precipitate the thiazole product, which can then be collected by filtration.[4]
-
Analysis: Compare the isolated yields from each reaction to identify the optimal solvent for your specific substrates.
Q2: I am observing significant byproduct formation. Can the solvent choice help in minimizing these?
Yes, solvent selection can play a crucial role in directing the reaction towards the desired product and minimizing the formation of byproducts.
Understanding Side Reactions:
-
Isomer Formation: In the synthesis of 2-aminothiazoles using N-monosubstituted thioureas, the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles is a common side reaction, particularly under acidic conditions.[3][5] Running the reaction in a neutral solvent can favor the formation of the desired 2-aminothiazole.[5]
-
Self-Condensation: Byproducts can also arise from the self-condensation of the starting materials.[6] The choice of solvent can influence the relative rates of the desired cyclization versus these competing side reactions.
Troubleshooting Flowchart for Byproduct Minimization
Caption: Troubleshooting flowchart for minimizing byproduct formation.
Q3: Are there "greener" solvent alternatives to traditional organic solvents for thiazole synthesis?
Absolutely. The principles of green chemistry are increasingly being applied to thiazole synthesis, with a focus on reducing the use of hazardous solvents.[7]
Eco-Friendly Solvent Systems:
-
Water and Ethanol/Water Mixtures: Water is an ideal green solvent due to its non-toxic and non-flammable nature. For many Hantzsch syntheses, water or ethanol/water mixtures have proven to be effective, offering good yields and simplifying product isolation.[2][8]
-
Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures and are considered green solvents due to their low vapor pressure and recyclability.[9] They can act as both the solvent and a catalyst, often leading to improved reaction rates and yields under mild conditions.[9]
-
Deep Eutectic Solvents (DES): DES are mixtures of Lewis or Brønsted acids and bases that have a melting point lower than the individual components. They are biodegradable and can be effective media for thiazole synthesis.[10]
-
Solvent-Free Reactions: In some cases, the Hantzsch synthesis can be carried out under solvent-free conditions, often with microwave assistance.[7][11] This approach completely eliminates the need for a solvent, making it a highly environmentally friendly option.
Data Summary: Comparison of Solvent Systems in a Model Hantzsch Synthesis
| Entry | Solvent System | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Ethanol | Reflux | 5h | 85 | [8] |
| 2 | Water | Reflux | 6h | 82 | [8] |
| 3 | Ethanol/Water (1:1) | Reflux | 4h | 90 | [2] |
| 4 | [bmim]Br (Ionic Liquid) | 50 | 2h | 92 | [9] |
| 5 | Solvent-free (Microwave) | 120 | 5 min | 95 | [7] |
Q4: How does the solvent affect the reaction mechanism in the Cook-Heilbron synthesis of 5-aminothiazoles?
The Cook-Heilbron synthesis, which typically involves the reaction of an α-aminonitrile with carbon disulfide, is also influenced by the solvent, particularly in the cyclization and tautomerization steps.[12][13]
Mechanistic Insights:
The mechanism involves a nucleophilic attack of the amino group on carbon disulfide, followed by an intramolecular cyclization.[12] The final step is a tautomerization to form the aromatic 5-aminothiazole.
-
Role of Protic Solvents: Protic solvents, such as water or alcohols, can facilitate the tautomerization step by acting as a proton shuttle. They can abstract a proton from the exocyclic imine and donate a proton to the ring nitrogen, driving the equilibrium towards the more stable aromatic product.[12] The reaction is often carried out under mild, aqueous conditions.[12]
Reaction Mechanism: Cook-Heilbron Synthesis
Caption: Simplified mechanism of the Cook-Heilbron thiazole synthesis.
References
- Technical Support Center: Optimizing Thiazole Cyclization Reactions - Benchchem. (URL not provided)
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. [Link]
- Identifying side reactions in the Hantzsch synthesis of thiazoles - Benchchem. (URL not provided)
- Troubleshooting low yield in the synthesis of thiazole compounds - Benchchem. (URL not provided)
-
Thiazole synthesis - Organic Chemistry Portal. [Link]
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (URL not provided)
-
Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]
-
Cook–Heilbron thiazole synthesis - Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. [Link]
- Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (URL not provided)
-
(PDF) Thiazole formation through a modified Gewald reaction - ResearchGate. [Link]
-
Kinetics of Ring Closure Thiazole Cyclization Using 3-Chloroacetylacetone with Thioamides. [Link]
- Technical Support Center: Optimization of Thiazole Ring Form
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. [Link]
-
(PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents - ResearchGate. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. [Link]
Sources
- 1. Kinetics of Ring Closure Thiazole Cyclization Using 3-Chloroacetylacetone with Thioamides | Bentham Science [benthamscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bepls.com [bepls.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 9. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 13. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Navigating the Synthesis of Fluorinated Compounds—A Guide to Preventing Degradation
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the unique challenges associated with the synthesis of organofluorine compounds. The exceptional strength of the carbon-fluorine (C-F) bond imparts remarkable properties to molecules, yet its stability is not absolute.[1] Understanding the subtle factors that can lead to C-F bond cleavage is paramount for successful synthesis. This center provides in-depth, field-proven insights to help you anticipate and overcome potential degradation pathways.
Foundational Principles: Understanding C-F Bond Instability
While the C-F bond is the strongest single bond to carbon, its stability can be compromised under various synthetic conditions.[1] Degradation, often manifesting as defluorination, is rarely a result of direct homolytic cleavage due to its high bond dissociation energy.[2] Instead, it typically proceeds through lower-energy, heterolytic pathways or radical intermediates.[1][2] Key mechanisms include:
-
Elimination Reactions: A common pathway, especially for alkyl fluorides, involves the formation of an adjacent stabilized anion, which then undergoes irreversible elimination of the fluoride ion to form a double bond (E1cB mechanism).[3] This is frequently observed as a side reaction in deoxyfluorination of alcohols.[4]
-
Nucleophilic Attack: While the C-F bond is not a superb leaving group, intramolecular nucleophilic displacement can occur, particularly in strained systems, leading to degradation.[2]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage to generate a carbocation.[1]
-
Radical Pathways: Visible light photoredox catalysis and other radical initiation methods can provide novel, low-energy pathways for C-F bond cleavage, proceeding through radical intermediates rather than two-electron processes.[1][5]
-
Metabolic Activation: In biological systems or in vitro metabolic studies, enzymatic processes like CYP-mediated hydroxylation can occur at or near a fluorinated carbon, leading to unstable intermediates that readily eliminate fluoride.[2][6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during synthesis in a direct question-and-answer format, focusing on the causality behind the proposed solutions.
Issue 1: Unexpected Elimination Byproduct in Deoxyfluorination Reactions
Question: I am attempting to convert a secondary alcohol to an alkyl fluoride using diethylaminosulfur trifluoride (DAST) or a related reagent, but I'm isolating a significant amount of an alkene byproduct. How can I suppress this elimination?
Answer: This is a classic competing reaction where the desired SN2 substitution is challenged by an E2 elimination pathway. The intermediate formed after the alcohol attacks the fluorinating reagent can either be displaced by fluoride or undergo deprotonation at an adjacent carbon to form an alkene.
Causality & Troubleshooting Strategies:
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.
-
Action: Begin the reaction at a significantly lower temperature, such as -78 °C, and allow it to warm very slowly to room temperature.[4] Maintaining a lower thermal profile disfavors the elimination pathway.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction outcome.
-
Action: Dichloromethane (DCM) is standard, but for substrates particularly prone to elimination, consider using less polar solvents to potentially disfavor the formation of charged intermediates that can lead to elimination.[4]
-
-
Reagent Stoichiometry and Addition: The presence of excess reagent or localized high concentrations can promote side reactions.
-
Action: Add the DAST or Deoxo-Fluor reagent dropwise to the cooled solution of the alcohol. Use a modest excess (typically 1.1–1.5 equivalents) and avoid large excesses.[4]
-
-
Structural Considerations: Sterically hindered alcohols or those that can form a more stable alkene are inherently more susceptible to elimination.
-
Action: If the substrate is the issue, you may need to explore alternative fluorination strategies that do not proceed through the same type of intermediate.
-
Issue 2: Low or No Yield in Nucleophilic Fluorination
Question: My nucleophilic fluorination using an alkali metal fluoride (e.g., KF, CsF) on an alkyl sulfonate is failing. What are the likely causes?
Answer: The primary challenge in nucleophilic fluorination is the poor solubility and low nucleophilicity of the fluoride anion in common organic solvents. This is due to the high lattice energy of salts like KF and the strong solvation of the fluoride ion by any protic species (including trace water).[7]
Causality & Troubleshooting Strategies:
-
Fluoride Source Activity: The fluoride salt must be "naked" and available to act as a nucleophile.
-
Action: Rigorously dry the fluoride salt before use by heating under a high vacuum.[7] Consider spray-dried KF for a higher surface area and reactivity.
-
-
Solvent and Solubility: The fluoride salt must have some solubility in the reaction medium.
-
Action: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. To further enhance solubility, employ a phase-transfer catalyst such as 18-crown-6 (for KF) or a quaternary ammonium salt (e.g., tetrabutylammonium fluoride - TBAF).[7] These catalysts sequester the metal cation, liberating a more reactive, unsolvated fluoride anion.
-
-
Anhydrous Conditions: Trace amounts of water will hydrate the fluoride ion, drastically reducing its nucleophilicity.
-
Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[4]
-
Issue 3: Degradation of Trifluoromethyl (CF₃) Groups
Question: I am working with a molecule containing a trifluoromethylarene. Under certain conditions (e.g., strong base, reductive conditions), I am observing partial or complete defluorination. Why is this happening?
Answer: While robust, the CF₃ group is not inert. The C-F bonds can be cleaved, particularly when a negative charge can be stabilized on the carbon atom or through radical pathways.[3][5]
Causality & Troubleshooting Strategies:
-
Base-Mediated Degradation: Strong bases can deprotonate an adjacent acidic proton, leading to elimination. In other cases, nucleophilic aromatic substitution can occur if the ring is sufficiently electron-deficient.
-
Action: Avoid strongly basic conditions if possible. If a base is required, use a non-nucleophilic, hindered base and maintain low temperatures.
-
-
Reductive Defluorination: Low-valent metals or electrochemical methods can reduce the C-F bond, proceeding through radical anion intermediates that expel a fluoride ion.[1]
-
Action: Be cautious with strongly reducing conditions (e.g., dissolving metal reductions). If reduction is necessary elsewhere in the molecule, choose milder, more selective reagents (e.g., catalytic hydrogenation under neutral conditions, if compatible).
-
-
Photochemical Instability: Visible light photoredox catalysis can be explicitly used to cleave C-F bonds in CF₃ groups.[1][5]
-
Action: Protect your reaction from light if you are not intentionally running a photochemical reaction, especially if photosensitizing species are present.
-
Troubleshooting Workflow Diagram
The following diagram outlines a general decision-making process when encountering instability with a fluorinated compound.
Caption: A workflow for troubleshooting fluorinated compound instability.
Analytical Techniques for Detecting Degradation
Identifying defluorination or other degradation pathways early is crucial. A multi-pronged analytical approach is often necessary.
| Analytical Technique | Information Provided | Strengths & Considerations |
| ¹⁹F NMR Spectroscopy | The gold standard for fluorine chemistry. The disappearance of the starting material signal and the appearance of new fluorine-containing signals or inorganic fluoride (F⁻) provides direct evidence of a reaction. | Strengths: Highly sensitive to the chemical environment of fluorine. Can directly detect F⁻. Considerations: Requires a specific probe. F⁻ signal can be broad and shift based on the counter-ion and solvent. |
| LC-MS | Mass spectrometry can identify the mass of the desired product and any byproducts. Loss of 19 Da (F) or 20 Da (HF) from a molecular ion is a strong indicator of defluorination. | Strengths: High sensitivity. Can be coupled with chromatography (LC or GC) to separate complex mixtures.[8] Considerations: Fragmentation patterns can be complex. May not detect all degradation products if they don't ionize well. |
| Ion Chromatography | A specialized liquid chromatography technique used to separate and quantify ions. | Strengths: Excellent for quantifying the amount of free fluoride (F⁻) released into the aqueous phase after a reaction workup.[8] Considerations: Requires a separate analysis from the organic components. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | A highly sensitive elemental analysis technique that can be used as a fluorine-specific detector when coupled with HPLC. | Strengths: Can reduce thousands of signals from a complex mixture to only those containing fluorine, simplifying identification of degradation products.[9] Considerations: Specialized equipment not available in all labs. |
Experimental Protocol: Deoxyfluorination of an Alcohol with Deoxo-Fluor
This protocol for converting a secondary alcohol to an alkyl fluoride highlights critical steps to minimize the common side reaction of elimination.
Materials:
-
Secondary alcohol (1.0 eq)
-
Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur trifluoride] (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Oven-dried, three-neck round-bottom flask with a magnetic stir bar, thermometer, and nitrogen inlet/outlet
Procedure:
-
Preparation: Assemble the glassware hot from the oven under a stream of dry nitrogen. Allow to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Setup: In the reaction flask, dissolve the secondary alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is critical to reach and stabilize this temperature before proceeding.[4]
-
Reagent Addition: Add the Deoxo-Fluor (1.2 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly during the addition. A slow addition rate is key to avoiding localized heating and promoting the desired SN2 pathway.[4]
-
Reaction Monitoring: Stir the reaction at -78 °C for 1 hour. Then, allow the reaction to warm slowly to room temperature over several hours (e.g., by letting the cooling bath expire naturally). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by quenching a small aliquot in NaHCO₃.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add the reaction mixture to a vigorously stirred, pre-cooled saturated aqueous solution of NaHCO₃. Caution: Quenching is exothermic and releases gas.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Degradation Mechanism: β-Elimination
The diagram below illustrates the β-elimination pathway that competes with substitution, a common degradation route.
Caption: Mechanism of base-induced β-elimination from an alkyl fluoride.
Frequently Asked Questions (FAQs)
Q1: My fluorinated compound seems to decompose on a silica gel column. What should I do? A1: The acidic nature of standard silica gel can degrade sensitive compounds. Try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system, then flushing with the eluent alone. Alternatively, use a different stationary phase like alumina (basic or neutral) or a bonded-phase silica (like C18).
Q2: Are there any general rules for solvent compatibility with fluorinated compounds? A2: While highly substrate-dependent, avoid protic solvents (water, alcohols) during reactions with highly reactive fluorinating agents.[10] Be aware that some dipolar aprotic solvents can promote defluorination of certain substrates, like fluorinated graphene, by acting as nucleophilic catalysts.[11] Always perform small-scale stability tests if you are unsure.
Q3: I suspect my final product is contaminated with inorganic fluoride. How can I remove it? A3: Inorganic fluoride salts are generally insoluble in most organic solvents but can be carried through as fine particulates. A simple and effective method is to pass a solution of your compound through a short plug of silica gel or celite, which will adsorb the polar salts. An aqueous wash during workup is also effective at removing most fluoride salts.
Q4: Can I use continuous flow chemistry to improve the safety and yield of reactions involving fluorinated compounds? A4: Yes, continuous flow chemistry is an excellent strategy, particularly when using hazardous or gaseous fluorinating agents.[10] It allows for precise control over reaction temperature and time, minimizes the volume of hazardous material present at any moment, and can improve mixing efficiency, often leading to higher yields and fewer byproducts.[12]
References
- Carbon–fluorine bond cleavage mediated by metalloenzymes. (2020). Chemical Society Reviews (RSC Publishing).
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (n.d.). PubMed.
- Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox C
- Technical Support Center: Synthesis of Organofluorine Compounds. (n.d.). Benchchem.
- Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC - NIH. (n.d.).
- Electrosynthetic C–F bond cleavage. (2022). Organic & Biomolecular Chemistry (RSC Publishing).
- Scheme 1. A general mechanism for C-F bond cleavage of trifluoromethylarenes. (n.d.).
- Strategies for the Biodegradation of Polyfluorinated Compounds - PMC - NIH. (2022).
- Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. (2021).
- strategies to minimize decomposition of difluoroamine during reactions. (n.d.). Benchchem.
- (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). (n.d.).
- Biodegradation and biotransformation of organofluorine compounds | Request PDF. (n.d.).
- (PDF) Degradation and Transformation of Organic Fluorine Compounds. (n.d.).
- Technical Support Center: Overcoming Side Reactions in Fluorin
- The Dark Side of Fluorine - PMC - NIH. (2019).
- Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS): identification and quantification of novel fluorinated organic compounds in environmental and biological samples. (2012). PubMed.
- Trends in the Analysis and Exploration of per- and Polyfluoroalkyl Substances (PFAS) in Environmental Matrices: A Review. (2023). Taylor & Francis Online.
- Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. (n.d.).
- Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. (n.d.).
- Breaking C-F bonds in drugs. (n.d.). Hypha Discovery Blogs.
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (n.d.). Royal Society of Chemistry.
- Fluorine Chemistry for Organic Chemists: Problems and Solutions. (n.d.). Wiley Online Library.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
- Controllable defluorination of fluorinated graphene and weakening of C–F bonding under the action of nucleophilic dipolar solvent. (n.d.). RSC Publishing.
- Organofluorine chemistry - Wikipedia. (n.d.). Wikipedia.
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- 3. Electrosynthetic C–F bond cleavage - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01080A [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
scale-up synthesis challenges for 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
Technical Support Center: Scale-Up Synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of this compound. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the transition from laboratory-scale to pilot or manufacturing-scale production of this key pharmaceutical and agrochemical intermediate. As Senior Application Sci[1][2]entists, we understand that scaling up a chemical synthesis is not merely about increasing reactant quantities; it involves a nuanced understanding of reaction kinetics, thermodynamics, and process safety. This resource is built on a foundation of established chemical principles and field-proven insights to help you navigate the complexities of your scale-up campaign.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific, practical problems that can arise during the scale-up synthesis of this compound. The typical synthetic route involves a two-step process: the Hantzsch thiazole synthesis to form the 2-(4-Fluorophenyl)thiazole core, followed by a formylation reaction, commonly the Vilsmeier-Haack reaction, to introduce the aldehyde functionality.
A. Hantzsch Thiaz[3][4][5]ole Synthesis Stage
The initial step of forming the thiazole ring is critical for the overall efficiency of the synthesis.
Problem 1: Low Yield of 2-(4-Fluorophenyl)thiazole
-
Symptom: The isolated yield of the thiazole intermediate is significantly lower than in the lab-scale synthesis.
-
Potential Causes & Solutions:
-
Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reactant mixing can lead to side reactions.
-
Solution: Ensure the reactor's agitation system is appropriate for the scale and viscosity of the reaction mixture. Consider using baffles to improve turbulence and mixing.
-
-
Exothermic Reaction Control: The Hantzsch synthesis is often exothermic. Poor heat dissipation in [3]a large reactor can lead to runaway reactions and decomposition of products.
-
Solution: Implement a controlled addition of the α-haloketone (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) to manage the exotherm. Utilize a reactor jacket with a suitable heat transfer fluid and monitor the internal temperature closely.
-
-
Incorrect pH: The reaction is sensitive to pH. Under strongly acidic conditions, the regioselectivity can be affected, leading to the formation of undesired isomers.
-
Solution: [4] Maintain the reaction pH in the optimal range, which is typically neutral to slightly basic for the standard Hantzsch synthesis. Use a pH probe for real-time monitoring if feasible.
-
-
Problem 2: Impurity Formation
-
Symptom: The crude product contains significant levels of impurities that are difficult to remove.
-
Potential Causes & Solutions:
-
Side Reactions: Overheating or prolonged reaction times can lead to the formation of byproducts.
-
Solution: Optimize the reaction temperature and time for the larger scale. Conduct time-course studies to determine the point of maximum product formation with minimal byproduct accumulation.
-
-
Starting Material Quality: Impurities in the starting materials (4-fluorobenzamide and 2-chloroacetaldehyde) can be carried through the reaction.
-
Solution: Ensure the purity of all starting materials meets the required specifications for scale-up. Perform incoming quality control checks.
-
-
B. Vilsmeier-Haack Formylation Stage
The introduction of the aldehyde group is a key transformation that can present its own set of challenges at scale.
Problem 3: Incomplete Formylation
-
Symptom: A significant amount of the starting 2-(4-Fluorophenyl)thiazole remains in the reaction mixture.
-
Potential Causes & Solutions:
-
Vilsmeier Reagent Decomposition: The Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is moisture-sensitive.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Reagent: The stoichiometry of the Vilsmeier reagent may need to be adjusted at a larger scale to account for any potential losses.
-
Solution: A slight excess of the Vilsmeier reagent may be necessary. Perform small-scale optimization experiments to determine the optimal stoichiometry for the scaled-up reaction.
-
-
Problem 4: Formation of Tar and Polymeric Byproducts
-
Symptom: The reaction mixture becomes thick and difficult to stir, and the product is contaminated with dark, tarry substances.
-
Potential Causes & Solutions:
-
Reaction Temperature: The Vilsmeier-Haack reaction can be highly exothermic, and excessive temperatures can lead to polymerization and decomposition.
-
Solution: [5] Maintain strict temperature control, typically at low temperatures (0-10 °C), during the addition of the Vilsmeier reagent. Use a reliable cooling system for the reactor.
-
-
Work-up Procedure: The quenching of the reaction is a critical step. Uncontrolled addition of water or base can lead to localized heating and byproduct formation.
-
Solution: Quench the reaction by slowly adding the reaction mixture to a well-stirred, cooled solution of water or a mild base (e.g., sodium bicarbonate solution).
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic method for the preparation of thiazoles. It involves the reaction [6]of an α-haloketone with a thioamide. The mechanism proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
Q2: Are there alternat[7]ive formylation methods to the Vilsmeier-Haack reaction?
A2: Yes, other formylation methods exist, such as the Gattermann-Koch reaction, but they are often less suitable for electron-deficient substrates like thiazoles. The Vilsmeier-Haack react[8]ion is generally preferred for its effectiveness with a wide range of aromatic and heteroaromatic compounds. Radical-mediated formylat[9][5]ion reactions have also been developed and could be considered as greener alternatives.
Q3: What are the key s[10]afety considerations for scaling up this synthesis?
A3:
-
Phosphorus Oxychloride (POCl3): This reagent is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.
-
Exothermic Reactions: Both the Hantzsch synthesis and the Vilsmeier-Haack reaction can be exothermic. Ensure the reactor is equipped with adequate cooling and a pressure relief system.
-
Solvent Handling: Use appropriate procedures for handling and disposing of flammable and potentially toxic organic solvents.
Q4: How can I effectively monitor the progress of the reactions at scale?
A4: In-process controls (IPCs) are crucial for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for tracking the consumption of starting materials and the formation of the product and any major byproducts. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks.
III. Experimental Protocols & Data
A. Recommended Scale-Up Protocol for 2-(4-Fluorophenyl)thiazole
This protocol is a general guideline and should be optimized for your specific equipment and scale.
Step 1: Reaction Setup
-
Charge a clean, dry, and inerted reactor with 4-fluorobenzamide and a suitable solvent (e.g., ethanol).
-
Begin agitation and heat the mixture to the desired reaction temperature (e.g., 70-80 °C).
Step 2: Reagent Addition
-
Slowly add 2-chloroacetaldehyde (typically as a solution) to the reactor over a period of 1-2 hours, maintaining the internal temperature within the specified range.
Step 3: Reaction Monitoring
-
Monitor the reaction progress by HPLC until the consumption of the starting material is complete.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.
-
Filter the solid and wash with water.
-
Dry the crude product under vacuum.
Step 5: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-Fluorophenyl)thiazole.
B. Recommended Scale-Up Protocol for this compound
Step 1: Vilsmeier Reagent Preparation
-
In a separate, dry, and inerted reactor, charge dimethylformamide (DMF) and cool to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl3) while maintaining the temperature below 10 °C.
-
Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
Step 2: Formylation Reaction
-
In the main reactor, dissolve the 2-(4-Fluorophenyl)thiazole in a suitable solvent (e.g., dichloroethane).
-
Cool the solution to 0-5 °C.
-
Slowly add the pre-formed Vilsmeier reagent to the thiazole solution, keeping the temperature below 10 °C.
Step 3: Reaction Monitoring
-
Monitor the reaction progress by HPLC.
Step 4: Quenching and Work-up
-
Once the reaction is complete, slowly pour the reaction mixture into a well-stirred, cooled aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Step 5: Isolation and Purification
-
Concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
C. Comparative Da[12][13]ta Table
| Parameter | Lab-Scale (10g) | Pilot-Scale (1kg) - Unoptimized | Pilot-Scale (1kg) - Optimized |
| Hantzsch Stage Yield | 85% | 60% | 82% |
| Vilsmeier Stage Yield | 75% | 55% | 78% |
| Overall Yield | 64% | 33% | 64% |
| Purity (by HPLC) | >98% | 90% | >98% |
IV. Visualizations
A. General Synthetic Workflow
Caption: Decision-making workflow for addressing low yield in the Hantzsch stage.
V. References
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Patel, R. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 185-193.
-
Wang, Q., et al. (2020). Radical reductive formylation of N-heteroarenes with formic acid under catalyst- and solvent-free conditions. Green Chemistry, 22(18), 6033-6039.
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
Bouziane, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1577.
-
Cîrciumaru, A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(15), 4437.
-
YouTube. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). Chemistry with Caroline. Retrieved from [Link]
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- 5. ijpcbs.com [ijpcbs.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Radical reductive formylation of N-heteroarenes with formic acid under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Chemoselectivity in Polyfunctional Thiazole Chemistry
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
optimizing temperature and reaction time for thiazole synthesis
Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this critical heterocyclic scaffold. Here, we address common challenges encountered during the synthesis of thiazoles, with a specific focus on the critical interplay of temperature and reaction time. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and enhance your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during thiazole synthesis, providing explanations and actionable solutions based on established chemical principles.
Question 1: I'm getting a very low yield in my Hantzsch thiazole synthesis. What are the most likely causes related to temperature and time?
Answer: Low yields in the Hantzsch synthesis, a cornerstone reaction for thiazole formation from α-haloketones and thioamides, can often be traced back to suboptimal reaction conditions.[1] Here’s a breakdown of potential temperature and time-related issues:
-
Insufficient Heating: The Hantzsch synthesis typically requires an initial energy input to overcome the activation barrier for the initial SN2 reaction and subsequent cyclization.[2][3] If you are running the reaction at room temperature and observing poor conversion, a systematic increase in temperature is the first logical step. For many standard syntheses, temperatures in the range of 65-100°C are effective.[3]
-
Inadequate Reaction Time: The reaction may simply not have had enough time to go to completion. It is crucial to monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC).[1][3] If you observe significant amounts of starting material remaining after the initially planned reaction time, extending the duration is necessary.
-
Thermal Degradation: Conversely, excessive heat or prolonged reaction times can lead to the degradation of starting materials, intermediates, or the final thiazole product, resulting in lower yields and the formation of impurities. This is particularly relevant for sensitive substrates. Careful temperature control is paramount.
Question 2: I'm observing the formation of multiple products, including an unexpected isomer. How can I improve the selectivity of my reaction?
Answer: The formation of side products is a common challenge. Temperature and the chemical environment, particularly acidity, play a significant role in directing the reaction pathway.
When using N-monosubstituted thioureas, the Hantzsch synthesis can yield two different regioisomers: the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[3][4] The control of this regioselectivity is highly dependent on the reaction conditions:
-
Neutral Conditions for 2-Amino Isomers: To exclusively obtain the 2-(N-substituted amino)thiazoles, the reaction should be conducted in a neutral solvent.[3][5]
-
Acidic Conditions for 2-Imino Isomers: If the 2-imino isomer is the desired product, or if it is forming as a significant byproduct, it indicates that the reaction conditions are likely acidic. To favor the formation of this isomer, strongly acidic conditions, such as a mixture of 10M HCl and ethanol, can be employed.[3][4] One study found that reacting in a 1:2 mixture of 10M HCl-EtOH at 80°C for 20 minutes was effective for generating 2-imino-2,3-dihydrothiazoles.[4]
Question 3: My reaction seems to be stalling, and I'm not seeing complete conversion of my starting materials. What optimization strategies can I employ?
Answer: A stalled reaction can be frustrating. Beyond simply increasing the temperature or time, more modern techniques can be employed to drive the reaction to completion efficiently.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields.[6][7] The targeted heating provided by microwaves can accelerate the reaction rate while minimizing the formation of side products that can occur with prolonged conventional heating.[7][8] For instance, some reactions that take hours under conventional reflux can be completed in minutes using microwave synthesis.[6][9][10]
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.[1] While alcohols like methanol and ethanol are common, exploring other solvents or even solvent-free conditions can enhance reaction rates and yields.[5] The polarity of the solvent is a key parameter to consider.[1]
Below is a workflow to guide your optimization process:
Frequently Asked Questions (FAQs)
Here we answer some common questions regarding the practical aspects of optimizing temperature and reaction time in thiazole synthesis.
Q1: What is a good starting point for temperature and reaction time for a standard Hantzsch thiazole synthesis?
For a typical reaction between an α-haloketone and a thioamide in a solvent like methanol or ethanol, a good starting point is to heat the reaction mixture at 65-100°C for 30 minutes to a few hours.[3][11] For example, the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea in methanol is often heated at 100°C for 30 minutes.[5][11]
Q2: How can I minimize the formation of byproducts during heating?
Careful control of the reaction temperature is key.[3] It is advisable to use a controlled heating source like an oil bath or a heating mantle with a temperature controller. Ramping up the temperature gradually and monitoring the reaction by TLC can help you find the "sweet spot" where the desired reaction proceeds efficiently without significant byproduct formation.
Q3: Are there any alternatives to conventional heating that are more efficient?
Yes, microwave-assisted synthesis is a highly effective alternative.[6][7] It often leads to shorter reaction times, higher yields, and cleaner reaction profiles due to rapid and uniform heating.[8] Ultrasonic irradiation has also been explored as an energy-efficient method to promote thiazole synthesis.[12][13]
Q4: How does the choice of solvent affect the optimal temperature and reaction time?
The solvent's boiling point will naturally set the upper limit for the reaction temperature under conventional reflux. Furthermore, the solvent's polarity can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics.[1] For instance, a reaction might proceed faster at a lower temperature in a solvent that better solubilizes the reactants. Therefore, when changing solvents, a re-optimization of temperature and reaction time is often necessary.
Data Summary: Temperature and Time in Thiazole Synthesis
The following table summarizes various reaction conditions reported in the literature for Hantzsch-type thiazole syntheses, highlighting the impact of different heating methods.
| Reactants | Solvent/Catalyst | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Bromoacetophenone, Thiourea | Methanol | Conventional Heating | 100 | 30 min | High | [5] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehyde | Silica Supported Tungstosilisic Acid | Conventional Heating | 65 | 3.5 h | 79-90 | [12] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehyde | Silica Supported Tungstosilisic Acid | Ultrasonic Irradiation | Room Temp | 2 h | Good | [12] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | Methanol | Conventional Reflux | Reflux | 8 h | Lower | [6] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | N/A | Microwave | N/A | Short | Higher | [6] |
| 2-Bromoacetophenone, Phenylisothiocyanate, Aniline | Ethanol | Conventional Heating | 150 | 1.5-2 h | 65 | [9] |
| 2-Bromoacetophenone, Phenylisothiocyanate, Aniline | Ethanol | Microwave | 120 | 10 min | 89 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Hantzsch Thiazole Synthesis
This protocol provides a general method for the synthesis of a 2-aminothiazole derivative.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-haloketone (1.0 mmol) and the thioamide (1.2-1.5 mmol).[3][11]
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol (5-10 mL).[11]
-
Heating: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80°C) and stir the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting starting material), cool the reaction mixture to room temperature.
-
Isolation: Pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% sodium carbonate) to neutralize the hydrohalic acid formed and precipitate the product.[1][11]
-
Purification: Collect the solid product by vacuum filtration, wash it with water, and air dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[3]
Protocol 2: Optimization of Reaction Temperature
This protocol outlines a systematic approach to determining the optimal reaction temperature.
-
Parallel Reactions: Set up a series of small-scale reactions in parallel, each with the same concentration of reactants and in the same solvent.
-
Temperature Gradient: Place each reaction in a separate heating block or oil bath set to a different temperature (e.g., room temperature, 40°C, 60°C, 80°C, 100°C).
-
Time Point Analysis: After a fixed amount of time (e.g., 1 hour), quench each reaction and analyze the product distribution and yield by a suitable analytical method (e.g., LC-MS, GC-MS, or NMR with an internal standard).
-
Data Evaluation: Compare the results from each temperature to identify the optimal temperature that provides the best balance of reaction rate and product purity.
The following diagram illustrates a decision-making process for troubleshooting common issues in thiazole synthesis:
References
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
- BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions.
-
El-Mekabaty, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1897. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Mavrova, A. T., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 18(1), 1048-1059. [Link]
-
El-Mekabaty, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1897. [Link]
- BenchChem. (2025). optimization of Hantzsch thiazole synthesis reaction conditions.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances, 13(48), 33815-33845.
- Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- ChemHelpASAP. (2020, November 5).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences, 17(2), 209-217.
- Optimization of the reaction conditions for the synthesis of 4a. (n.d.).
- BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-enviromental and Engineering Promotion Letters, 13(2), 69-87.
- Mechanism of Hantzsch Thiazole Synthesis. (n.d.).
-
Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry, 11, 795-801. [Link]
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances, 15(3), 1568-1592.
- An In-depth Technical Guide to the Synthesis of Biologically Active Thiazole Deriv
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Microwave-Assisted Synthesis of 2-amino-4-substituted. (n.d.). Asian Journal of Chemistry.
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2025).
-
Review of the synthesis and biological activity of thiazoles. (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1045-1070. [Link]
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- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Removal in Thiazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for catalyst removal in thiazole synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of eliminating residual metal catalysts, such as palladium and copper, from your reaction mixtures. As your Senior Application Scientist, I've designed this resource to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
In pharmaceutical and fine chemical synthesis, the presence of residual metal catalysts can compromise the integrity of downstream processes, affect the biological activity of your target molecules, and create regulatory hurdles. This guide will equip you with the knowledge to effectively and efficiently purify your thiazole derivatives.
Part 1: Troubleshooting Guide for Palladium Catalyst Removal
Palladium catalysts are workhorses in modern organic synthesis, frequently employed in cross-coupling reactions to construct the thiazole core or functionalize it. However, their removal can be challenging due to the formation of soluble species and strong coordination with the sulfur atom in the thiazole ring.
Issue 1: Inefficient Palladium Removal with Standard Workup
Q: I've performed a standard aqueous workup and filtration, but my product is still colored, and I suspect high levels of palladium remain. What's going on?
A: This is a common issue. While filtration through a pad of Celite® is effective for removing heterogeneous palladium (like palladium on carbon) and some insoluble inorganic salts, it is often insufficient for removing soluble palladium species that can remain in the organic phase.[1][2] The color in your product likely indicates the presence of colloidal or soluble palladium complexes.
Solutions:
-
Adsorption-Based Scavenging: This is the most common and effective method for removing soluble palladium. It involves using a solid support with a functional group that selectively binds to palladium. The scavenger is then easily removed by filtration.
-
Extraction: In some cases, liquid-liquid extraction can be used to remove purely inorganic palladium salts, but it is generally not efficient for removing all catalyst residues.[1][2]
-
Column Chromatography: While effective, column chromatography can be time-consuming and may not be ideal for large-scale purifications.[1][2]
Issue 2: Choosing the Right Palladium Scavenger
Q: There are many types of palladium scavengers available (thiol, thiourea, DMT, etc.). How do I choose the best one for my specific reaction?
A: The choice of scavenger depends on several factors, primarily the oxidation state of the palladium species in your reaction mixture and the nature of your product.
-
Thiol-functionalized silica (e.g., SiliaMetS® Thiol): These are highly versatile and robust scavengers, particularly effective for removing Pd(II) species.[3] The thiol groups form strong, irreversible complexes with palladium.[4][5]
-
Thiourea-functionalized silica (e.g., SiliaMetS® Thiourea): This is another versatile scavenger effective for various forms of palladium and is widely used in the pharmaceutical industry.[6][7]
-
DMT (Dimercaptotriazine)-functionalized silica (e.g., SiliaMetS® DMT): This scavenger is particularly effective for a broad range of palladium species and is a good choice when the exact nature of the palladium complex is unknown.[1][7]
Expert Tip: It is highly recommended to screen a small panel of scavengers to identify the most effective one for your specific system.
Table 1: Comparative Efficiency of Selected Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Reaction Type | Reference |
| Thiol-functionalized silica | 300 | < 1 | Not specified | [8] |
| Thiol-functionalized silica | >1,300 | 2 | Buchwald-Hartwig Amination | [9] |
| Thiol & Thiourea silica mixture | 2400 | ≤ 16 | Suzuki Cross-Coupling | [6] |
| Activated Carbon (Darco KB-B) | 300 | < 1 | Not specified | [10] |
Issue 3: Product Loss During Scavenging
Q: My palladium levels are down, but so is my yield. How can I prevent my product from adsorbing to the scavenger?
A: Product loss due to non-specific binding to the scavenger or activated carbon can be a significant issue, especially with highly functionalized molecules.
Troubleshooting Steps:
-
Optimize Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal. A good starting point is 4-8 molar equivalents relative to the initial palladium loading.[1][8]
-
Solvent Selection: The choice of solvent can impact the binding of both the palladium and your product to the scavenger. Using a solvent in which your product is highly soluble can minimize its adsorption.[1]
-
Temperature and Time: Adjusting the temperature and stirring time can also affect the selectivity of the scavenging process. While heating can improve scavenging kinetics, it may also increase product adsorption in some cases.[11]
-
Alternative Purification: If product loss remains high, consider alternative methods like crystallization or a multi-step purification approach (e.g., initial filtration followed by scavenging).
Part 2: Troubleshooting Guide for Copper Catalyst Removal
Copper catalysts, particularly Cu(I), are widely used in thiazole synthesis, for instance, in azide-alkyne cycloaddition "click" reactions. While generally less expensive than palladium, residual copper can still be toxic and interfere with subsequent reactions.
Issue 4: Persistent Copper Contamination After Workup
Q: I've performed a copper-catalyzed reaction and am struggling to remove the residual copper. What are the best strategies?
A: Similar to palladium, soluble copper species can be challenging to remove with simple extraction or filtration.
Effective Removal Techniques:
-
Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is a common and effective method for removing copper ions.[12][13]
-
Solid-Supported Scavengers: Several functionalized silica gels are effective for scavenging copper.
-
Thiourea-based scavengers have shown high efficacy in removing copper from azide-alkyne cycloaddition reactions.
-
Imidazole, Diamine, and Triamine-based scavengers are also effective for a range of metals including copper.[7]
-
EDTA-functionalized silica (e.g., SiliaMetS TAAcONa) is another excellent option for scavenging metals in higher oxidation states like Cu(II).[7]
-
Expert Tip: For sensitive biological molecules where reactive oxygen species generated by copper and a reducing agent are a concern, using a copper-binding ligand during the reaction can both protect the biomolecule and facilitate subsequent removal.
Part 3: Experimental Protocols and Workflows
Protocol 1: General Procedure for Palladium Removal Using a Silica-Based Scavenger (Batch Method)
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol). A typical starting amount is 4-8 molar equivalents relative to the initial palladium catalyst used.[1][8]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1][11]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the effectiveness of the treatment.[14][15]
Workflow for Selecting a Palladium Removal Strategy
Caption: Decision workflow for palladium catalyst removal.
Part 4: Frequently Asked Questions (FAQs)
Q1: How can I quantify the amount of residual catalyst in my final product?
A1: The most accurate and widely accepted method for quantifying trace levels of elemental impurities in pharmaceutical products is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[14][15][16] Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is also a suitable technique.[17] These methods require specialized instrumentation and are typically performed by analytical chemists.[16]
Q2: Can I use activated carbon for catalyst removal?
A2: Yes, activated carbon can be an effective and low-cost option for removing palladium.[10] However, it can sometimes lead to significant product loss due to non-specific adsorption.[18] It is crucial to screen different types of activated carbon and optimize the treatment conditions.
Q3: My palladium catalyst turned into a black precipitate ("palladium black") during the reaction. How do I handle this?
A3: The formation of palladium black indicates that the catalyst has agglomerated and precipitated out of solution, often due to catalyst decomposition.[19] While it can be removed by filtration through Celite®, its formation might suggest suboptimal reaction conditions (e.g., presence of oxygen) that could also affect your reaction yield.[19]
Q4: Can the sulfur atom in the thiazole ring really "poison" the palladium catalyst?
A4: Yes, the sulfur atom in the thiazole ring can coordinate to the palladium center, which may lead to catalyst inhibition or deactivation.[20] This is a critical consideration when designing your synthetic route and purification strategy.
Q5: Is it possible to recycle the catalyst or the scavenger?
A5: While some heterogeneous catalysts are designed for recyclability, recovering and reusing the small amounts of homogeneous catalysts used in many lab-scale thiazole syntheses is often not practical. Some solid-supported scavengers may be regenerable, but this is highly dependent on the specific scavenger and the nature of the bound metal. For most applications, scavengers are considered a consumable.
References
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in. Purdue e-Pubs. [Link]
-
How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]
-
Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
-
Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate. [Link]
-
How to remove palladium catalyst from reaction mixture ?. ResearchGate. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
SiliametS Metal Scavengers. Velocity Scientific Solutions. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
Copper on Iron: Catalyst and Scavenger for Azide–Alkyne Cycloaddition. ResearchGate. [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. [Link]
-
Palladium Scavenging with SiliaMetS Thiol in SPE cartridge. YouTube. [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Semantic Scholar. [Link]
-
Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
-
Metal Scavengers for the Process Industry. SlideShare. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Formation of palladium black during Suzuki coupling. Reddit. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. [Link]
-
Evaluation of catalytic activity of copper salts and their removal processes in the three-component coupling reactions. ResearchGate. [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. NIH. [Link]
-
Cu-Catalyzed Aerobic Oxidative Sulfuration/Annulation Approach to Thiazoles via Multiple Csp 3 –H Bond Cleavage. ResearchGate. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Cationic and homoleptic copper(i)–thiazol-2-ylidenes: highly reactive thiazole N-heterocyclic carbenes as σ-Lewis acid catalysts. Organic Chemistry Frontiers (RSC Publishing). [Link]
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dealing with poor solubility of reactants in thiazole synthesis
Technical Support Center: Thiazole Synthesis
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with reactant solubility—a common yet significant hurdle in synthesizing substituted thiazoles. Instead of a simple list of suggestions, this resource provides in-depth troubleshooting guides and foundational knowledge to empower you to solve solubility-related issues methodically and efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding solubility problems in thiazole synthesis.
Q1: My thiazole synthesis is sluggish or failing. How can I tell if poor reactant solubility is the culprit?
A: Identifying poor solubility as the root cause is the critical first step. Look for these tell-tale signs in your reaction vessel:
-
Visible Undissolved Solids: The most obvious indicator is starting material that fails to dissolve completely in the reaction solvent, even after a period of stirring or gentle heating.
-
Biphasic Mixture: If your reactants are liquids but have vastly different polarities, they may form two immiscible layers, severely limiting the reaction which can only occur at the interface.[1]
-
Stalled Reaction: The reaction may start, as indicated by TLC or LC-MS, but then stalls. This can happen when the concentration of one or more reactants in the solution is too low to maintain a practical reaction rate.[1]
-
Inconsistent Results: If you observe significant batch-to-batch variability in yield or reaction time, inconsistent dissolution of a key starting material could be the underlying issue.
Q2: What are the first and simplest adjustments I can make to address suspected solubility issues?
A: Before resorting to advanced techniques, simple modifications to the reaction conditions can often resolve solubility challenges.
-
Re-evaluate Your Solvent Choice: The solvent is the most critical variable.[2] For the classic Hantzsch thiazole synthesis, which condenses an α-haloketone with a thioamide, polar protic solvents like ethanol or methanol are common starting points.[2][3] However, if your substrates are large, complex, or non-polar, these solvents may be inadequate. Consider switching to a solvent with a different polarity profile. High-boiling point polar aprotic solvents like DMF or DMSO can be excellent alternatives for dissolving challenging substrates, though they may require more rigorous purification during workup.[4]
-
Increase the Reaction Temperature: For many compounds, solubility increases with temperature. If your reactants and products are thermally stable, increasing the heat can be a straightforward solution.[5] A reaction that is sluggish at room temperature might proceed smoothly at reflux.[2]
-
Reduce Particle Size: For solid reactants, decreasing the particle size increases the surface area available for dissolution.[1] Simply grinding the material with a mortar and pestle before adding it to the reaction vessel can significantly improve the rate of dissolution.[1]
Q3: I've tried different solvents and heating, but my reactants are still not soluble enough. What's next?
A: When basic adjustments fail, it's time to employ more robust, enabling strategies. These techniques are designed to force otherwise incompatible reactants to interact effectively. The most common advanced strategies include:
-
Using a Co-Solvent System: Blending two or more miscible solvents can fine-tune the polarity of the reaction medium to better accommodate all reactants.[1]
-
Enabling Technologies (Ultrasound & Microwave): These energy sources can dramatically enhance dissolution and reaction rates.[1][6]
-
Phase-Transfer Catalysis (PTC): This is the go-to method for reactions where the reactants are located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[1][7]
The following in-depth guides will walk you through the theory and practical application of these advanced solutions.
Part 2: Troubleshooting Guides - In-Depth Solutions
Guide 1: Systematic Solvent & Co-Solvent Screening
Relying on intuition for solvent selection can be inefficient. A systematic, small-scale screening approach provides empirical data to guide your choice for scale-up.
The Causality: The principle of "like dissolves like" governs solubility. A successful reaction requires a solvent system that can maintain effective concentrations of both the nucleophilic thioamide and the electrophilic α-haloketone (in the case of Hantzsch synthesis). A co-solvent works by altering the overall dielectric constant and polarity of the medium, creating a more favorable environment for dissimilar reactants.[8]
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: In separate, small vials (e.g., 1-dram vials), add a few milligrams of each of your poorly soluble reactants.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a candidate solvent. Create parallel sets for each reactant. Test a range of solvents with varying polarities (see Table 1 ).
-
Observation: Stir the vials at room temperature and observe. Note which solvents achieve complete dissolution.
-
Heating Test: For vials where the reactant did not dissolve at room temperature, gently heat (e.g., to 60 °C) and observe again.
-
Co-Solvent Testing: If no single solvent dissolves all reactants, identify solvents that dissolve each one individually. Attempt to use miscible pairs as co-solvents (e.g., Toluene/Ethanol, Dioxane/Water) and re-test the solubility of your reactants in the mixture.
-
Selection: Choose the solvent or co-solvent system that provides the best solubility for all reactants at a practical temperature for your desired reaction.
Workflow for Solvent Selection
Caption: Workflow for systematic solvent screening.
Table 1: Properties of Common Solvents in Organic Synthesis
| Solvent | Dielectric Constant (20°C) | Polarity Index | Boiling Point (°C) |
| n-Hexane | 1.9 | 0.1 | 69 |
| Toluene | 2.4 | 2.4 | 111 |
| Dichloromethane (DCM) | 9.1 | 3.1 | 40 |
| Tetrahydrofuran (THF) | 7.5 | 4.0 | 66 |
| Ethyl Acetate | 6.0 | 4.4 | 77 |
| Acetone | 21.0 | 5.1 | 56 |
| Ethanol | 24.6 | 5.2 | 78 |
| Methanol | 32.7 | 5.1 | 65 |
| Acetonitrile (MeCN) | 37.5 | 5.8 | 82 |
| Dimethylformamide (DMF) | 36.7 | 6.4 | 153 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | 189 |
| Water | 80.1 | 10.2 | 100 |
Data compiled from various sources.
Guide 2: Leveraging Enabling Technologies
When thermal energy and solvent choice are insufficient, physical energy sources can provide the necessary impetus for reaction.
A. Ultrasound-Assisted Synthesis (Sonication)
The Causality: Sonication utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the liquid medium. This process creates, grows, and violently collapses microscopic bubbles. The collapse generates intense local heating, high pressures, and powerful microjets that act as highly effective mechanical agitators on a microscopic scale.[1][6] This energy breaks down intermolecular interactions in solid reactants, continuously cleans the surface of the solid, and accelerates mass transfer, thereby enhancing both dissolution and reaction rates.[6][9][10]
Experimental Protocol: Ultrasound-Assisted Thiazole Synthesis
-
Setup: Place your reaction flask containing the reactants and chosen solvent into an ultrasonic cleaning bath. Ensure the liquid level inside the bath is sufficient to cover the reaction mixture level within the flask.
-
Initiation: Turn on the sonicator. Many lab cleaning baths do not have power control, but some may have a heating function that can be used concurrently.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS as you normally would. Reactions under sonication are often significantly faster than their silent counterparts.[10]
-
Optimization: If using a more advanced ultrasonic probe, you can control the power and pulse duration for finer optimization. Be aware that probes can generate significant heat, and external cooling may be necessary.
B. Microwave-Assisted Synthesis
The Causality: Microwave irradiation uses dielectric heating to transfer energy directly to polar molecules in the reaction mixture. This rapid, in-core heating can superheat the solvent far above its atmospheric boiling point in a sealed vessel, leading to dramatic accelerations in reaction rates.[4] This technique is particularly effective for overcoming solubility barriers by allowing reactions to be run at very high temperatures for short periods, minimizing the formation of degradation byproducts.[11][12][13]
Experimental Protocol: Microwave-Assisted Thiazole Synthesis
-
Vessel Preparation: In a dedicated microwave reaction vial, combine the reactants, solvent, and a magnetic stir bar. Use a solvent with a high dielectric constant for efficient energy absorption (e.g., DMF, ethanol).
-
Sealing: Securely cap the vial. Ensure the vessel is designed for the pressures that will be generated.
-
Programming: Place the vial in the microwave reactor. Program the target temperature, hold time, and maximum pressure. A typical starting point might be 120-150°C for 10-30 minutes.[12]
-
Execution: Run the reaction. The instrument will automatically control the power output to maintain the set temperature.
-
Cooling & Workup: After the reaction is complete, the vessel will be cooled with compressed air before it can be safely handled for workup and analysis.
Guide 3: Phase-Transfer Catalysis (PTC) for Immiscible Reactants
The Causality: PTC is a powerful technique for reacting substances that are soluble in different, immiscible liquid phases (e.g., an ionic salt in water and an organic substrate in toluene).[1] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a "shuttle."[7] The lipophilic cation of the PTC pairs with the anion of the aqueous reactant, pulling it into the organic phase where it can react with the organic substrate. This circumvents the insolubility problem by bringing the reactants together in a single phase.[1][14]
Mechanism of Phase-Transfer Catalysis
Caption: Catalytic cycle in phase-transfer catalysis.
Experimental Protocol: PTC-Mediated Thiazole Synthesis
This protocol is adapted for a scenario where a thioamide might be deprotonated by an aqueous base to form a nucleophile for reaction with an α-haloketone in an organic solvent.
-
Setup: In a round-bottom flask, dissolve the α-haloketone in a non-polar organic solvent (e.g., toluene, DCM).
-
Aqueous Phase: In a separate beaker, dissolve the thioamide and a base (e.g., Na₂CO₃) in water.
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., 1-5 mol% of tetrabutylammonium bromide, TBAB, or tetrabutylammonium iodide, TBAI) to the organic phase.[14][15]
-
Reaction: Combine the aqueous and organic phases in the reaction flask. Stir the biphasic mixture vigorously to maximize the surface area between the two phases. Gentle heating may also be applied.
-
Monitoring & Workup: Monitor the reaction by analyzing samples from the organic layer. Upon completion, separate the layers and perform a standard aqueous workup on the organic phase to isolate the product.
Appendix B: Common Thiazole Syntheses & Solubility
-
Hantzsch Synthesis: This is the most widely used method, reacting α-haloketones and thioamides.[16][17] The solubility challenges in this synthesis are highly dependent on the substituents on both reactants. Large, aromatic, or heterocyclic substituents often lead to poor solubility in common alcoholic solvents.
-
Cook-Heilbron Synthesis: This method forms 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide.[16][18] While it often proceeds under mild conditions, the solubility of the α-aminonitrile starting material can still be a limiting factor.
The troubleshooting strategies outlined in this guide are broadly applicable to these and other variations of thiazole synthesis.
References
- Benchchem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
- Benchchem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
-
ResearchGate. (2025). Phase transfer catalyzed synthesis and bioactivity of s-triazolo[3, 4-b]thiadiazoles. Retrieved from [Link]
-
MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]
-
ACS Omega. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Journal of Chemical Sciences. (n.d.). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Retrieved from [Link]
-
TSI Journals. (n.d.). Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. Retrieved from [Link]
-
Asian Journal of Chemistry. (2023). Microwave-Assisted Synthesis, Molecular Docking Studies and Biological Evaluation of Novel Thiazole, Imidazole-Indole Hybrids. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Retrieved from [Link]
-
Research Summary. (2024). Ultrasound synthesis and bioactivity of new thiazole derivatives. Retrieved from [Link]
-
RJPBCS. (n.d.). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(2)/[19].pdf]([Link]19].pdf)
-
ResearchGate. (2014). Review Article Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Retrieved from [Link]
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Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern drug design. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated thiazole analogs, offering a technical exploration into how this small but mighty halogen can profoundly influence therapeutic potential. We will delve into the mechanistic rationale behind fluorination, present comparative experimental data across various biological activities, and provide detailed protocols for assessing these effects.
The Rationale for Fluorination: More Than Just an Atomic Swap
The introduction of fluorine into a molecule is a deliberate strategy to modulate its physicochemical and pharmacological properties.[1][2] Fluorine's unique characteristics—high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond—collectively contribute to significant enhancements in a drug candidate's profile.[1][3]
Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often prolonging the drug's half-life.[2][4]
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1][5][6]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a compound's ionization state and, consequently, its solubility and target binding.[1]
-
Improved Target Binding: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, leading to increased binding affinity and potency.[2][5]
The following diagram illustrates the key influences of fluorination on a molecule's properties:
Caption: The multifaceted impact of fluorine incorporation on key molecular properties leading to enhanced biological activity.
Comparative Biological Activities: A Data-Driven Overview
The thiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8] The introduction of fluorine to this versatile core has often resulted in compounds with superior potency.
Anticancer Activity
Numerous studies have demonstrated the enhanced anticancer potential of fluorinated thiazole analogs compared to their non-fluorinated counterparts. For instance, novel nano-sized fluorinated thiazoles have shown potent cytotoxicity against breast cancer cell lines (MDA-MB-231), with some derivatives exhibiting greater potency than the standard drug cisplatin.[9] The presence of a trifluoromethyl group in certain thiazole-5-carboxamide derivatives has also been linked to significant anticancer activity.[10]
Comparative Anticancer Activity Data
| Compound Type | Target Cell Line | IC50 (µg/mL) | Reference |
| Fluorinated Thiazole Derivative 7c | MDA-MB-231 | 2.97 | [9] |
| Cisplatin (Standard) | MDA-MB-231 | 4.33 | [9] |
| Non-fluorinated Thiazole Analog | Varies | Varies | - |
| Fluorinated Thiazole-5-carboxamide 8c | A-549 | Moderate Inhibition | [10] |
Note: Direct comparative IC50 values for non-fluorinated analogs were not always available in the same studies. The table highlights the significant potency of the fluorinated compounds.
Antimicrobial Activity
Anti-inflammatory Activity
Thiazole derivatives are known to possess anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[14][15] While direct comparative studies are less common, the principles of fluorine in drug design suggest that fluorination could lead to more potent anti-inflammatory thiazole analogs by enhancing their interaction with target enzymes and improving their pharmacokinetic profiles.[16][17]
Experimental Protocols for Biological Activity Assessment
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of thiazole analogs.
Synthesis of Fluorinated Thiazole Derivatives (Hantzsch Method)
A common and versatile method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis.[18][19]
Caption: Generalized workflow for the Hantzsch synthesis of fluorinated thiazole derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of the respective thiosemicarbazone and 2-bromo-4-fluoroacetophenone in ethanol.[18][19]
-
Reaction: Reflux the mixture for 4-5 hours.[19]
-
Product Isolation: Allow the reaction mixture to cool, which should result in the precipitation of the cyclized product.
-
Purification: Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated thiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[18][19]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated thiazole analogs and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound against various microorganisms.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize nutrient agar plates.
-
Inoculation: Spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) onto the surface of the agar plates.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Addition: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A well with the solvent alone serves as a negative control, and a standard antibiotic serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
The strategic incorporation of fluorine into the thiazole scaffold is a powerful and effective strategy in modern drug discovery. The unique properties of fluorine can lead to significant improvements in metabolic stability, lipophilicity, and target binding, often translating to enhanced biological activity. As demonstrated by the comparative data, fluorinated thiazole analogs frequently exhibit superior anticancer and antimicrobial properties compared to their non-fluorinated counterparts. The experimental protocols provided herein offer a framework for the synthesis and evaluation of these promising compounds, paving the way for the development of next-generation therapeutics.
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The Evolving Landscape of 2-Arylthiazoles: A Comparative Guide to Structure-Activity Relationships
The 2-arylthiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and rigid, planar structure provide an ideal framework for designing molecules that can interact with a diverse array of biological targets. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-arylthiazole derivatives, drawing upon key experimental findings to provide actionable insights for researchers and drug development professionals in the fields of oncology, infectious diseases, and inflammatory disorders.
The Architectural Blueprint: Understanding the 2-Arylthiazole Core
The fundamental 2-arylthiazole structure consists of a thiazole ring substituted with an aryl group at the 2-position. The versatility of this scaffold lies in the numerous positions available for chemical modification, primarily at the C4 and C5 positions of the thiazole ring and various positions on the appended aryl group. These modifications profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn dictate its pharmacokinetic profile and biological activity.
A Tale of Three Targets: Comparative SAR in Major Therapeutic Areas
The following sections dissect the SAR of 2-arylthiazole derivatives across three critical therapeutic domains: anticancer, antimicrobial, and anti-inflammatory applications. By comparing the structural modifications that confer potency in each area, we can discern both overlapping principles and target-specific requirements.
Anticancer Activity: Precision Targeting of Cellular Proliferation
2-Arylthiazole derivatives have emerged as potent anticancer agents, with some analogues demonstrating nanomolar inhibitory activity against a range of human cancer cell lines, including breast, lung, colon, and leukemia.[3][4][5] The primary mechanism often involves the inhibition of crucial cellular signaling pathways or enzymes essential for cancer cell proliferation and survival.[3][6]
Key SAR Insights:
-
Substitution on the Aryl Ring: The nature and position of substituents on the 2-aryl ring are critical determinants of anticancer activity. Electron-withdrawing groups, such as halogens (Cl, F) or nitro groups, particularly at the meta or para positions of the phenyl ring, often enhance cytotoxic activity.[3][5] For instance, a study on 2-aminothiazole derivatives revealed that a meta-chloro substitution on the phenyl ring resulted in greater antitumor activity compared to meta-methyl substitution.[5]
-
Modifications at the Thiazole C4 and C5 Positions: The introduction of bulky or heterocyclic moieties at the C4 and C5 positions can significantly impact potency. For example, the presence of a 4,5-butylidene group on the thiazole core has been shown to be beneficial for cytotoxicity.[5] Conversely, the incorporation of a methyl group at either C4 or C5 can lead to a decrease in activity.[5]
-
The Role of the Amino Group at C2: Many potent anticancer 2-arylthiazoles belong to the 2-aminothiazole subclass.[4][5] The amino group serves as a crucial hydrogen bond donor and a key point for further derivatization, allowing for the introduction of various side chains that can interact with specific biological targets.
Data Presentation: Anticancer Activity of 2-Arylthiazole Derivatives
| Compound ID | 2-Aryl Substituent | Thiazole C4/C5 Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 28 | 3-Chlorophenyl | H/H | HT29 | 0.63 | [5] |
| 28 | 3-Chlorophenyl | H/H | HeLa | 6.05 | [5] |
| 26b | Phenyl | 4,5-Butylidene | H1299 | 4.89 | [7] |
| 26b | Phenyl | 4,5-Butylidene | SHG-44 | 4.03 | [7] |
Experimental Workflow: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Caption: Workflow for determining the cytotoxicity of 2-arylthiazole derivatives using the MTT assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 2-arylthiazole scaffold is also a prolific source of antimicrobial agents, effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][10] Their mechanism of action can vary, with some derivatives targeting bacterial cell wall synthesis.[11]
Key SAR Insights:
-
Hybridization with Other Heterocycles: A common strategy to enhance antimicrobial potency is to create hybrid molecules by linking the 2-arylthiazole core with other heterocyclic systems like pyrazoline, triazole, or quinoline.[8][12] This approach can broaden the antimicrobial spectrum and overcome resistance mechanisms.
-
Influence of Substituents on Activity Spectrum: The nature of substituents can fine-tune the activity against specific types of microbes. For instance, certain 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives have shown superior activity against P. aeruginosa compared to standard antibiotics.[8][12]
-
Lipophilicity and Membrane Permeation: The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, is thought to facilitate their penetration of bacterial cell membranes, contributing to their inhibitory action against both Gram-positive and Gram-negative bacteria.[13]
Data Presentation: Antimicrobial Activity of 2-Arylthiazole Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 2-(3-(Thiophen-2-yl)-2-pyrazolin-1-yl)-thiazoles | P. aeruginosa ATCC 29853 | 15.625–31.25 | [8][12] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | S. pneumoniae RCMB 010010 | 0.03–7.81 | [8] |
| 2-Arylidenehydrazinyl-4-arylthiazoles (3j) | Antioxidant Activity (IC50) | 0.66 µM | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The 2-arylthiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
2-Arylthiazole derivatives have also demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by reducing the production of pro-inflammatory mediators like nitric oxide (NO).[14][15]
Key SAR Insights:
-
Acyl-Hydrazone Moiety: The incorporation of an acyl-hydrazone moiety into the 2-arylthiazole structure has been shown to be a successful strategy for developing potent anti-inflammatory agents.[14]
-
Inhibition of NO Synthesis: Several 2-arylthiazole derivatives have been found to inhibit NO synthesis more effectively than the standard anti-inflammatory drug Meloxicam.[14] This suggests a mechanism of action that involves the modulation of inducible nitric oxide synthase (iNOS).
-
Substitution Patterns for Potency: Specific substitution patterns can lead to enhanced anti-inflammatory effects. For example, in a series of acyl-hydrazones bearing a 2-aryl-thiazole moiety, compounds with certain substitutions demonstrated a significant reduction in leukocyte count and phagocytic activity.[14]
Data Presentation: Anti-inflammatory Activity of 2-Arylthiazole Derivatives
| Compound ID | Key Structural Feature | In Vivo Model | Observed Effect | Reference |
| 3, 4, 16, 22 | Acyl-hydrazone bearing 2-aryl-thiazole | Acute experimental inflammation | Stronger inhibition of NO synthesis than Meloxicam | [14] |
| 10, 15, 17, 18, 22 | Acyl-hydrazone bearing 2-aryl-thiazole | Acute experimental inflammation | Reduced absolute leukocyte count | [14] |
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A Comparative Analysis of the Anticancer Efficacy of 2-(4-fluorophenyl)thiazole and 2-(4-chlorophenyl)thiazole Derivatives
In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities, including notable anticancer properties.[1] Among the myriad of thiazole derivatives, those bearing a substituted phenyl ring at the 2-position have garnered significant attention. This guide provides an in-depth, objective comparison of the anticancer activity of two closely related classes of these compounds: 2-(4-fluorophenyl)thiazole and 2-(4-chlorophenyl)thiazole derivatives. By examining experimental data and exploring structure-activity relationships, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development endeavors.
The Rationale for Halogen Substitution in Anticancer Drug Design
The introduction of halogen atoms, particularly fluorine and chlorine, into a drug candidate's molecular structure is a well-established strategy in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can alter a molecule's metabolic stability, binding affinity, and membrane permeability. Chlorine, being larger and less electronegative than fluorine, can also influence these properties, often leading to different biological outcomes. This comparative guide delves into the nuanced effects of these two halogens on the anticancer potential of the 2-phenylthiazole scaffold.
Comparative Anticancer Activity: A Data-Driven Analysis
Table 1: Anticancer Activity of 2-(4-fluorophenyl)thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3e | HCT-116 (Colon Carcinoma) | 1.5 ± 0.8 | [2] |
| 3w | HCT-116 (Colon Carcinoma) | 1.5 ± 0.8 | [2] |
| A2 | MCF-7 (Breast Cancer) | 52.35 | [3][4] |
| A3 | MCF-7 (Breast Cancer) | 54.81 | [3][4] |
| B1 | MCF-7 (Breast Cancer) | 53.9 | [3][4] |
| B3 | MCF-7 (Breast Cancer) | 54.1 | [3][4] |
Table 2: Anticancer Activity of 2-(4-chlorophenyl)thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound III | VEGFR-2 Kinase Assay | 0.05109 | [5] |
| CPNT | HepG2 (Hepatocellular Carcinoma) | 0.8 µg/mL | [6] |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [7] |
Analysis of the Data:
The presented data, although from different studies and on different derivatives and cell lines, allows for some cautious observations. Certain 2-(4-chlorophenyl)thiazole derivatives have demonstrated potent anticancer activity, with IC50 values in the nanomolar and sub-micromolar range.[5][6][7] For instance, a derivative of 2-(4-chlorophenyl)thiazole was found to be a potent inhibitor of VEGFR-2 kinase with an IC50 of 51.09 nM.[5] In contrast, the reported IC50 values for the 2-(4-fluorophenyl)thiazole derivatives in Table 1 are in the micromolar range.[2][3][4]
Structure-Activity Relationship (SAR) Insights
The biological activity of these thiazole derivatives is intrinsically linked to their chemical structure. The nature and position of substituents on both the thiazole and the phenyl rings can dramatically alter their anticancer efficacy.
The Role of the Phenyl Ring Substituent
The presence of a halogen at the para-position of the phenyl ring is a common feature in many active thiazole-based anticancer agents. This substitution is thought to influence the electronic properties and the overall conformation of the molecule, which in turn affects its interaction with biological targets. The higher potency observed in some 2-(4-chlorophenyl)thiazole derivatives might be attributed to the specific electronic and steric effects of the chlorine atom, which may facilitate stronger binding to the target protein.
The Importance of the Thiazole Moiety
The thiazole ring itself is a critical pharmacophore. The nitrogen and sulfur atoms in the thiazole ring are capable of forming hydrogen bonds and other non-covalent interactions with the amino acid residues in the active site of target enzymes or receptors.[1]
Experimental Methodologies: A Guide for Reproducible Research
To ensure the validity and reproducibility of anticancer activity data, standardized experimental protocols are paramount. The following section details the synthesis of the core thiazole scaffold and the most commonly used in vitro cytotoxicity assay.
Synthesis of 2-(4-halophenyl)thiazole Derivatives
The synthesis of 2-(4-halophenyl)thiazole derivatives typically follows the well-established Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide.
Step-by-step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate thioamide in a suitable solvent, such as ethanol.
-
Addition of α-Haloketone: To this solution, add an equimolar amount of the corresponding 2-bromo-1-(4-halophenyl)ethan-1-one.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to yield the pure 2-(4-halophenyl)thiazole derivative.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-(4-halophenyl)thiazole derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration.
Proposed Mechanisms of Action
Thiazole derivatives exert their anticancer effects through various mechanisms of action. While the precise targets for many of the compounds discussed here may not be fully elucidated, several potential pathways have been proposed.
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validation of 1H NMR chemical shifts for substituted thiazoles
An In-Depth Guide to the Validation of 1H NMR Chemical Shifts for Substituted Thiazoles
***As a Senior Application Scientist, this guide is designed for researchers, medicinal chemists, and professionals in drug development who rely on precise structural characterization. The structural elucidation of novel chemical entities is the bedrock of drug discovery. Among the heterocyclic scaffolds of profound importance, the thiazole ring is a recurring motif in a multitude of clinically significant drugs, including anticancer and antimicrobial agents.[1][2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed cornerstone for determining the structure of these molecules.[6] However, the assignment of proton (¹H) NMR signals in complex, substituted thiazole systems can be ambiguous.
This guide provides a robust, self-validating framework for the accurate assignment and validation of ¹H NMR chemical shifts for substituted thiazoles. We will move beyond simple data reporting and delve into a synergistic approach that pairs high-fidelity experimental data acquisition with the predictive power of computational chemistry. This dual-validation methodology is designed to instill confidence in structural assignments, a critical requirement for regulatory submission and advancing drug development pipelines.
The Foundational Principles: ¹H NMR of the Thiazole Ring
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[7] Its aromaticity results in characteristic chemical shifts for its three protons, typically found between 7.0 and 9.0 ppm.[8] The precise position of these signals is exquisitely sensitive to the electronic environment, which is dictated by the nature and position of substituents.
-
H2 Proton: Located between the electronegative nitrogen and sulfur atoms, the H2 proton is the most deshielded and typically appears furthest downfield.
-
H5 Proton: Situated adjacent to the sulfur atom, the H5 proton is the next most deshielded.
-
H4 Proton: Flanked by a carbon and the nitrogen atom, the H4 proton is generally the most shielded of the three, appearing furthest upfield.
The chemical shifts are profoundly influenced by substituents at the C2, C4, and C5 positions. Electron-withdrawing groups (EWGs) will deshield adjacent protons, shifting their signals downfield (higher ppm), while electron-donating groups (EDGs) will cause shielding, resulting in an upfield shift (lower ppm).[9] Understanding these fundamental substituent effects is the first step in proposing a preliminary assignment.
The Dual-Validation Workflow: Integrating Experiment and Computation
To achieve irrefutable assignments, we must correlate our experimental observations with a theoretical model. This workflow ensures that our interpretation of the data is not just plausible but is supported by the fundamental principles of quantum mechanics.
Part A: The Experimental Protocol — A Foundation of Quality
The adage 'garbage in, garbage out' is particularly resonant in analytical science. The validity of any computational comparison is entirely dependent on the quality of the experimental data.
Causality of Protocol Choices: The goal is to minimize experimental artifacts and maximize resolution and signal-to-noise. High-field spectrometers (≥400 MHz) are recommended to resolve complex splitting patterns and reduce spectral overlap.[6] The choice of a deuterated solvent is critical; it must fully dissolve the analyte and have residual solvent peaks that do not obscure key signals. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, defining the 0 ppm reference point.[10]
Step-by-Step Experimental Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified substituted thiazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of TMS (typically 1% v/v) as an internal standard.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument and Experiment Setup:
-
Use a well-maintained NMR spectrometer, preferably with a field strength of 400 MHz or higher.
-
Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.
-
Set the sample temperature (e.g., 298 K) and allow it to equilibrate.
-
Select a standard one-pulse ¹H acquisition experiment.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Adjust the transmitter offset to be in the center of the spectrum.
-
Use a 90° pulse angle for maximum signal intensity.
-
Set an appropriate acquisition time (e.g., 2-4 seconds) and a relaxation delay (e.g., 1-5 seconds) to allow for full magnetization recovery.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure the baseline is flat.
-
Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.
-
Integrate the peaks and record the chemical shifts to at least two decimal places.
-
Part B: The Computational Protocol — Predictive Power through DFT
Computational chemistry, specifically Density Functional Theory (DFT), has become an indispensable tool for predicting NMR parameters with high accuracy.[11][12][13] The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for calculating NMR shielding tensors, which are then converted into the chemical shifts we observe experimentally.[14]
Causality of Protocol Choices: The accuracy of a DFT calculation is contingent on the chosen functional, basis set, and environmental model. Geometry optimization is performed first with a reliable but computationally efficient method (e.g., B3LYP/6-31G(d)) to find the molecule's lowest energy conformation.[15] The subsequent GIAO calculation often employs a larger basis set (e.g., 6-311+G(2d,p)) for higher accuracy in predicting the electronic shielding.[16] Critically, a solvent model (like the Polarizable Continuum Model, PCM) must be included to simulate the solution-phase conditions of the NMR experiment, as gas-phase calculations can be inaccurate.[15]
Step-by-Step Computational Workflow
-
Structure Building:
-
Build the 3D structure of the substituted thiazole using molecular modeling software (e.g., Avogadro, GaussView).
-
-
Conformational Search & Geometry Optimization:
-
For molecules with flexible side chains, perform a conformational search to identify the lowest-energy conformer(s).
-
Optimize the geometry of the lowest-energy conformer using a DFT method. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set.[15]
-
-
NMR Shielding Tensor Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to compute the NMR shielding tensors.
-
Employ the GIAO method. For improved accuracy, a different functional and larger basis set can be used, such as mPW1PW91/6-311+G(2d,p).[16]
-
Crucially, include a solvent model that matches the experimental conditions (e.g., PCM for chloroform or DMSO).
-
-
Chemical Shift Calculation and Scaling:
-
Perform the same GIAO calculation (same functional, basis set, and solvent model) on a molecule of TMS.
-
Calculate the isotropic shielding value (σ_iso) for each proton in your thiazole and for the protons in TMS.
-
Compute the predicted chemical shift (δ_calc) using the following equation: δ_calc = σ_iso(TMS) - σ_iso(proton)
-
For even greater accuracy, linear regression scaling can be applied by comparing a set of calculated shifts to experimental values for known compounds.
-
Data Synthesis: The Comparative Validation
The final step is to compare the meticulously acquired experimental data with the robustly calculated theoretical data. The degree of correlation between the two datasets provides a powerful validation of the structural assignment.
Table 1: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (ppm) for Representative Substituted Thiazoles
| Compound | Proton | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/mPW1PW91) | Δδ | Assignment Confidence |
| 2-Amino-4-phenylthiazole | H5 | 7.00 | 6.95 | 0.05 | Very High |
| Phenyl-H | 7.30 - 7.85 | 7.25 - 7.80 | < 0.10 | Very High | |
| 2-Bromo-4-methylthiazole | H5 | 7.15 | 7.11 | 0.04 | Very High |
| CH₃ | 2.45 | 2.49 | 0.04 | Very High | |
| 4-(4-Nitrophenyl)thiazole | H2 | 9.05 | 9.12 | 0.07 | Very High |
| H5 | 8.10 | 8.18 | 0.08 | Very High | |
| Phenyl-H | 7.90 - 8.30 | 7.95 - 8.37 | < 0.10 | Very High |
Note: Data presented are illustrative examples based on typical chemical shift values and expected DFT accuracy.
Interpreting the Results: A strong correlation, typically with a Mean Absolute Error (MAE) of less than 0.2 ppm between experimental and calculated shifts, provides a high degree of confidence in the assignment.[15] When faced with an ambiguous signal, the DFT calculation can serve as a decisive tie-breaker. For instance, if two aromatic protons have very similar chemical shifts, the computational result can definitively assign each one based on its calculated shielding environment. A significant deviation between experiment and theory may suggest an incorrect structural assignment or the presence of dynamic processes (e.g., tautomerism, conformational changes) not captured by the static computational model.
Conclusion
The structural integrity of candidate molecules is paramount in the field of drug discovery and development. For substituted thiazoles, a class of heterocycles rich in pharmacological importance, ambiguity in ¹H NMR spectral assignment is an unacceptable risk.
By adopting a dual-validation workflow that marries high-quality experimental practice with the predictive rigor of DFT-based computational methods, researchers can move beyond plausible assignments to validated, defensible structures. This integrated approach not only enhances the confidence and accuracy of routine characterization but also provides a powerful tool for resolving complex structural challenges. It represents a commitment to scientific integrity and is an essential component of a modern, efficient drug discovery program.
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comparative analysis of thiazole synthesis routes (Hantzsch vs Cook-Heilbron)
A Senior Application Scientist's Guide to Thiazole Synthesis: Hantzsch vs. Cook-Heilbron
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including anticancer agents like Dasatinib and antibiotics such as Cefixime.[1] Its prevalence in biologically active compounds makes the efficient construction of this heterocyclic scaffold a critical task for researchers in drug discovery and development.[2][3]
Among the myriad of synthetic strategies developed, the Hantzsch and Cook-Heilbron syntheses represent two classical, yet enduringly relevant, routes to the thiazole nucleus. While both culminate in the formation of this vital heterocycle, they proceed via distinct mechanisms, utilize different starting materials, and yield products with characteristic substitution patterns. This guide provides an in-depth comparative analysis of these two methods, offering field-proven insights into their mechanisms, scope, and practical application to empower researchers in making informed decisions for their synthetic campaigns.
The Hantzsch Thiazole Synthesis: A Workhorse for Versatility
First reported by Arthur Hantzsch in 1887, this synthesis has become one of the most widely recognized and dependable methods for preparing thiazoles.[1][4] The reaction's enduring popularity stems from its operational simplicity, generally high yields, and the broad availability of starting materials.[5][6] The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[4]
Mechanism of Action
The reaction proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration. The causality behind the sequence is driven by the inherent reactivity of the starting materials.
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, initiates the reaction by attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.[7] This forms a key intermediate.
-
Intramolecular Cyclization: Following a tautomerization, the nitrogen atom of the intermediate performs a nucleophilic attack on the ketone's carbonyl carbon.[7] This intramolecular step forges the five-membered ring.
-
Dehydration/Aromatization: The resulting hydroxythiazoline intermediate is unstable and readily undergoes dehydration to form the stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction's completion.[8][9]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Scope and Limitations
The Hantzsch synthesis is highly versatile, allowing for the preparation of thiazoles with a wide variety of substituents at the 2, 4, and 5-positions by simply changing the thioamide and α-haloketone starting materials.[8] For instance, using thiourea as the thioamide component is a common and efficient way to produce 2-aminothiazoles.[5][10]
However, the reaction is not without its limitations. When using N-monosubstituted thioureas with unsymmetrical α-haloketones, there is a possibility of forming isomeric products, which can complicate purification.[11] Furthermore, the reaction conditions, which often involve heating, may not be suitable for substrates bearing sensitive functional groups.[12]
The Cook-Heilbron Thiazole Synthesis: A Direct Route to 5-Aminothiazoles
Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, this method provides a direct pathway to 5-aminothiazoles, a class of compounds that were previously difficult to access.[13] The reaction involves the condensation of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates.[8][14]
Mechanism of Action
The Cook-Heilbron synthesis operates under notably mild conditions, often at room temperature.[13] The mechanism is distinct from the Hantzsch route:
-
Nucleophilic Addition: The reaction initiates with a nucleophilic attack from the nitrogen of the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide).[13]
-
Intramolecular Cyclization: The sulfur atom of the newly formed intermediate then acts as a nucleophile, attacking the carbon of the nitrile group in a 5-exo-dig cyclization.[13] This step is crucial for forming the heterocyclic ring.
-
Tautomerization: The resulting 5-iminothiazolidine intermediate undergoes a base-catalyzed tautomerization to yield the final, stable 5-aminothiazole product.[13]
Caption: Mechanism of the Cook-Heilbron Synthesis.
Scope and Limitations
The primary strength and defining feature of the Cook-Heilbron synthesis is its direct and efficient production of 5-aminothiazoles.[8][13] The reaction conditions are typically mild, making it compatible with a broader range of functional groups than the Hantzsch synthesis.[12] By varying the α-aminonitrile and the sulfur-based reagent, one can introduce diversity at the 2nd and 4th positions of the thiazole ring.[13]
The main limitation is its relatively narrow scope; it is almost exclusively used for synthesizing 5-aminothiazoles.[15] While modifications exist, if a different substitution pattern is desired, the Hantzsch synthesis is often the more practical choice.[13]
Head-to-Head Comparison: Hantzsch vs. Cook-Heilbron
The choice between these two syntheses depends entirely on the target molecule's substitution pattern and the sensitivity of the substrates.
| Feature | Hantzsch Synthesis | Cook-Heilbron Synthesis |
| Starting Materials | α-Haloketone + Thioamide (or thiourea)[4] | α-Aminonitrile + Dithioacid/CS₂/Isothiocyanate[13] |
| Key Bond Formations | C4-C5 and N3-C4 | C4-C5 and N3-C2 |
| Product Pattern | Versatile 2,4- and 2,4,5-substituted thiazoles[8] | Primarily 5-aminothiazoles[8][15] |
| Reaction Conditions | Often requires heat (reflux)[5][9] | Typically mild, often room temperature[12][13] |
| Typical Yields | Good to excellent (can be >90%)[6][10] | Moderate to good (50-80%)[15] |
| Primary Advantage | High versatility in substitution patterns | Direct access to 5-aminothiazoles under mild conditions |
| Primary Limitation | Harsher conditions, potential for isomers[11][12] | Limited scope, mainly for 5-amino derivatives[13] |
Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for each synthesis.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[6]
This protocol describes the reaction between 2-bromoacetophenone and thiourea.
-
Reagents & Equipment:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial, stir bar, hot plate
-
Buchner funnel and filtration apparatus
-
-
Procedure:
-
Combine 2-bromoacetophenone and thiourea in the scintillation vial.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.
-
Remove the vial from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water.
-
Allow the solid to air dry on a watch glass.
-
Validation: The crude product is typically pure enough for characterization. Determine the mass, calculate the percent yield, and verify the structure via melting point and NMR spectroscopy.[5][9]
-
Protocol 2: Cook-Heilbron Synthesis of 2-Methyl-5-aminothiazole[17]
This protocol is adapted from a synthesis used in the development of cancer therapeutics.[16]
-
Reagents & Equipment:
-
Aminoacetonitrile (1.0 eq)
-
Ethyldithioacetate (1.0 eq)
-
An appropriate solvent (e.g., ethanol or an aqueous system)
-
Round-bottom flask, magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve aminoacetonitrile in the chosen solvent in a round-bottom flask.
-
Add ethyldithioacetate to the solution at room temperature with stirring.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[15]
-
Once the starting materials are consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography as needed.
-
Validation: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm the formation of 2-methyl-5-aminothiazole.
-
Conclusion: A Strategic Choice for the Synthetic Chemist
Both the Hantzsch and Cook-Heilbron syntheses are powerful tools in the arsenal of the medicinal chemist for constructing the thiazole ring. The Hantzsch synthesis offers unparalleled versatility for accessing a wide range of substitution patterns and remains a go-to method for general thiazole synthesis.[10] Its operational simplicity and high yields often make it the first choice.
Conversely, the Cook-Heilbron synthesis excels where the Hantzsch method is less direct, providing a mild and efficient route specifically for 5-aminothiazoles.[13] The choice between them is not a matter of which is "better," but which is strategically suited for the specific target molecule. Understanding the mechanistic nuances, scope, and practical considerations of each allows researchers to efficiently navigate the path to novel, potentially life-saving therapeutics.
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Bouguerne, B., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]
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A Researcher's Guide to In Vitro Cytotoxicity Assays for 2-(4-Fluorophenyl)thiazole Derivatives
For researchers and drug development professionals navigating the preclinical evaluation of 2-(4-fluorophenyl)thiazole derivatives, selecting the appropriate in vitro cytotoxicity assay is a critical decision that dictates the quality and reliability of the generated data. This guide provides an in-depth comparison of commonly employed assays, supported by experimental data and field-proven insights, to empower you in making informed decisions for your research endeavors.
The Landscape of Cytotoxicity aAsays: A Comparative Analysis
The evaluation of a compound's cytotoxic potential is fundamental in the early stages of drug discovery. For 2-(4-fluorophenyl)thiazole derivatives, a class of compounds showing promise in anticancer research, a variety of in vitro assays are available.[1][2][3][4][5][6][7] The choice of assay depends on several factors, including the compound's physicochemical properties, the expected mechanism of cell death, and the desired experimental throughput. Here, we compare three widely used colorimetric assays: MTT, SRB, and LDH.
| Assay | Principle | Advantages | Disadvantages | Best Suited For |
| MTT | Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8][9][10][11] | Well-established, widely used, and relatively inexpensive.[12][13][14] | Can be influenced by compounds that affect cellular metabolism. The insoluble formazan requires a solubilization step, which can introduce variability.[8] | Initial high-throughput screening of large compound libraries to identify potential cytotoxic agents. |
| SRB | Measures total protein content of viable cells. The sulforhodamine B (SRB) dye binds to basic amino acid residues of cellular proteins.[15][16][17][18][19] | Less susceptible to interference from compounds that alter mitochondrial metabolism. The endpoint is stable, and the assay is highly reproducible.[19][20] | Requires cell fixation, which can sometimes be a source of error if not performed consistently. | Confirming hits from primary screens and for compounds that may interfere with metabolic assays. |
| LDH | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium upon loss of membrane integrity.[21][22][23][24][25] | A direct measure of cytotoxicity (membrane damage). The assay is sensitive and can be used to monitor cytotoxicity over time.[21][22] | Less suitable for detecting anti-proliferative effects that do not involve membrane damage. Background LDH from serum in the culture medium can be a source of interference.[25] | Investigating compounds that are suspected to induce necrosis or late-stage apoptosis, and for time-course studies of cytotoxicity. |
Differentiating Modes of Cell Death: Apoptosis vs. Necrosis
Caspase Activation Assays: A hallmark of apoptosis is the activation of a family of proteases called caspases.[28][29][30][31][32] These assays utilize substrates that are cleaved by active caspases to produce a detectable signal (colorimetric or fluorometric).[32] Detecting the activation of specific caspases, such as caspase-3 and -7 (executioner caspases), provides strong evidence for apoptosis.[29]
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a popular method for distinguishing between live, apoptotic, and necrotic cells.[33] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[33] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[33]
Experimental Data: Cytotoxicity of 2-(4-Fluorophenyl)thiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various 2-(4-fluorophenyl)thiazole derivatives against different cancer cell lines, as reported in the literature. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Thiazole derivative 4c | MCF-7 (Breast) | MTT | 2.57 ± 0.16 | [34] |
| HepG2 (Liver) | MTT | 7.26 ± 0.44 | [34] | |
| Thiazole derivative 4a | MCF-7 (Breast) | MTT | 12.7 ± 0.77 | [34] |
| HepG2 (Liver) | MTT | 6.69 ± 0.41 | [34] | |
| Thiazole derivative 5f | KF-28 (Ovarian) | MTT | 0.0061 | [35] |
| A2780 (Ovarian) | MTT | 2.34 | [35] | |
| Thiazole derivative 5a | KF-28 (Ovarian) | MTT | 0.718 | [35] |
| Thiazole derivative 5c | Hela (Cervical) | MTT | 0.0006 | [35] |
| Thiazole derivative 3b | NCI-60 Panel | - | - | [36] |
| Thiazole derivative 3e | NCI-60 Panel | - | - | [36] |
Note: The specific structures of the derivatives can be found in the corresponding references.
Experimental Protocols
MTT Assay Protocol
This protocol is a standard procedure for assessing cell viability.[8][9][10][11]
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Cell culture medium
-
2-(4-Fluorophenyl)thiazole derivatives
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 2-(4-fluorophenyl)thiazole derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
SRB Assay Protocol
This protocol provides a robust method for determining cytotoxicity based on total cellular protein.[15][16][17][18][19]
Materials:
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Cell culture medium
-
2-(4-Fluorophenyl)thiazole derivatives
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Visualizing the Workflow and Pathways
Cytotoxicity Assay Workflow
Caption: A generalized workflow for in vitro cytotoxicity assays.
Apoptosis vs. Necrosis Detection Workflow
Caption: Workflow for distinguishing cell death mechanisms.
Conclusion and Future Directions
The selection of an appropriate in vitro cytotoxicity assay is paramount for the successful preclinical development of 2-(4-fluorophenyl)thiazole derivatives. While the MTT assay is a valuable tool for initial high-throughput screening, the SRB assay is recommended for its robustness and lower susceptibility to compound interference.[20] For mechanistic studies, it is essential to employ assays that can differentiate between apoptosis and necrosis, such as caspase activation assays and Annexin V/PI staining. Future investigations should focus on elucidating the specific signaling pathways modulated by these compounds, which will provide a more comprehensive understanding of their anticancer potential.
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Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
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LDH Cytotoxicity Assay. Creative Bioarray. [Link]
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Apoptosis-associated caspase activation assays. Methods. [Link]
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Caspase Activity Assay. Creative Bioarray. [Link]
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A quantitative real-time approach for discriminating apoptosis and necrosis. Scientific Reports. [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
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Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex. [Link]
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Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
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Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]
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SRB Cytotoxicity Assay (CV0009). Canvax. [Link]
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Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace. [Link]
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DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech. [Link]
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The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. PLOS ONE. [Link]
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(PDF) Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ResearchGate. [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. [Link]
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Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. [Link]
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Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. [Link]
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A Senior Application Scientist's Guide to Thiazole Arylation: Comparing the Efficacy of Modern Catalytic Systems
The thiazole motif is a cornerstone in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and functional organic materials. The ability to forge carbon-carbon bonds by attaching aryl groups to the thiazole core—a process known as arylation—is a critical transformation for synthesizing novel compounds and tuning their properties. Historically, this was achieved through classic cross-coupling reactions like Suzuki or Stille, which necessitate pre-functionalization of the thiazole ring. However, the field has evolved towards more atom-economical and efficient direct C–H arylation strategies.[1]
This guide provides an in-depth comparison of the leading catalytic systems for direct thiazole arylation. We will move beyond simple protocols to dissect the causality behind catalyst selection, reaction conditions, and the resulting regiochemical outcomes, offering researchers, scientists, and drug development professionals the insights needed to select the optimal catalyst for their specific synthetic challenge.
The Workhorse: Palladium-Catalyzed C–H Arylation
Palladium catalysis remains the most extensively studied and versatile method for the direct arylation of heterocycles. Its success lies in its high efficiency and, most notably, the tunable regioselectivity that can be achieved through the careful selection of ligands and bases.
The Decisive Role of Ligands and Bases in Regiocontrol
The thiazole ring presents several C–H bonds amenable to activation, primarily at the C2, C5, and, to a lesser extent, C4 positions. The choice of catalyst components is paramount in directing the arylation to the desired position. A seminal study demonstrated that the regiochemical outcome of the palladium-catalyzed direct arylation of thiazole is exquisitely controlled by the additive combination.[2][3]
-
For C2-Arylation: A combination of a palladium catalyst with a phosphine ligand like triphenylphosphine (PPh₃) and a strong base such as sodium tert-butoxide (NaOtBu) selectively furnishes C2-arylated thiazoles in high yields.[3]
-
For C5-Arylation: Switching to a catalytic system comprising a palladium source, a nitrogen-based ligand like bathophenanthroline (Bphen), and a milder inorganic base such as potassium phosphate (K₃PO₄) redirects the arylation to the C5 position.[3]
This catalyst-control allows for a programmed, sequential arylation, enabling the synthesis of complex 2,4,5-triarylated thiazoles from a single starting material.[3] The mechanistic rationale, supported by computational models, suggests that the interplay of stabilizing and destabilizing interactions between the catalyst, the thiazole, and the aryl group in the transition state dictates the regioselectivity.[2][3]
Advancing Sustainability: Ligand-Free Palladium Systems
In a push towards more cost-effective and environmentally benign chemistry, ligand-free palladium systems have emerged as a powerful alternative. Using a simple palladium salt like palladium(II) acetate (Pd(OAc)₂), efficient C-H arylation can be achieved, particularly for the 5-arylation of thiazoles.[4][5] This approach is highly attractive for industrial applications as it avoids expensive and often air-sensitive phosphine ligands.
These reactions can be performed with exceptionally low catalyst loadings (0.1–0.001 mol %) for activated aryl bromides, producing only acetic acid and potassium bromide as byproducts.[4][5] However, this method has its limitations; strongly deactivated or sterically hindered aryl bromides often give disappointing results.[5]
Caption: Figure 1: Simplified Palladium-Catalyzed C-H Arylation Cycle.
The Cost-Effective Challenger: Copper-Catalyzed Arylation
Driven by the high cost and potential toxicity of palladium, researchers have turned to more abundant and economical first-row transition metals. Copper has proven to be a highly effective catalyst for the C-H arylation of a wide range of heterocycles, including thiazoles.[6][7]
Distinct Regioselectivity and Mechanism
Copper catalysis often exhibits a different regioselectivity profile compared to palladium. The reaction is typically directed by the acidity of the C–H bond, favoring functionalization at the most acidic position.[8] For many azoles, this leads to arylation at the C2 position.
A general and effective method employs copper(I) iodide (CuI) as the catalyst in combination with a strong base like lithium tert-butoxide (LiOt-Bu) and an aryl iodide as the coupling partner.[6][9] The use of copper salts can also influence the regioselectivity of palladium-catalyzed reactions, suggesting the involvement of organocopper intermediates that alter the reaction pathway.[6] Unlike the well-defined Pd(0)/Pd(II) cycle, copper-catalyzed arylations can proceed through various mechanisms, including pathways involving Cu(I)/Cu(III) species or even benzyne-type intermediates depending on the base employed.[6][10]
This methodology is not only cheaper but also effective for a broad scope of heterocycles, including electron-rich five-membered rings and even electron-deficient pyridine oxides.[6]
The Robust Alternative: Nickel-Catalyzed Arylation
Nickel catalysis has emerged as a powerful platform for C–H functionalization, prized for its ability to activate challenging and more readily available coupling partners.[11][12] This makes it a highly practical tool for drug discovery and process chemistry.
Expanding the Electrophile Scope
A key advantage of nickel catalysis is its proficiency in activating not only aryl bromides but also the less reactive and cheaper aryl chlorides.[11][13] Furthermore, modern nickel systems can activate phenol derivatives, such as tosylates and pivalates, as arylating agents, significantly broadening the scope of accessible starting materials.[11][14]
Typical catalyst systems involve an air-stable nickel(II) salt (e.g., Ni(OTf)₂) paired with a specific electron-rich phosphine ligand, such as 1,2-bis(dicyclohexylphosphino)ethane (dcype) or CyPAd-DalPhos, and a base like K₃PO₄.[11][14] The choice of a tertiary alcohol solvent, like t-amyl alcohol, has been shown to be critical for success, accelerating the C-H activation step.[11][12] These systems reliably direct arylation to the C2 position of thiazoles and other azoles.[13][14]
Caption: Figure 2: Simplified Nickel-Catalyzed C-H Arylation Cycle.
The Modern Approach: Photocatalytic C–H Arylation
Leveraging the energy of visible light, photocatalysis offers an exceptionally mild and sustainable pathway for C–H arylation. These reactions often proceed at ambient temperature, demonstrating remarkable functional group tolerance.
Dual Catalysis for Mild Transformations
Visible-light-induced C–H arylation typically employs a dual catalytic system. A photoredox catalyst (such as an iridium complex or a cheaper, metal-free organic dye like 10-phenylphenothiazine) absorbs light and engages in a single-electron transfer (SET) process with an aryl diazonium salt or other precursor to generate a highly reactive aryl radical.[15][16] This radical then adds to the heterocycle. A second co-catalyst, often a simple copper(I) salt, facilitates the final C–C bond formation and regenerates the active photocatalyst.[15][17]
This synergistic approach has proven effective for the arylation of a wide variety of azoles, including oxazoles, benzoxazoles, thiazoles, and even historically challenging benzimidazoles, under exceedingly mild conditions.[15]
Comparative Analysis of Catalytic Systems
The choice of catalyst is a multifactorial decision based on the specific requirements of the synthesis. The table below summarizes the key attributes of each system to guide selection.
| Feature | Palladium Catalysis | Copper Catalysis | Nickel Catalysis | Photocatalysis (Dual System) |
| Primary Advantage | High versatility, tunable regioselectivity | Low cost, good for acidic C-H bonds | Activates cheap/robust electrophiles (Ar-Cl, Ar-OTs) | Extremely mild conditions, high functional group tolerance |
| Regioselectivity | C2 or C5 (Ligand/Base controlled)[3] | Typically C2 (Acidity driven)[6][8] | Typically C2[13][14] | Varies, often radical addition mechanism |
| Arylating Agents | Ar-I, Ar-Br, Ar-OTf | Ar-I, Ar-Br[6] | Ar-I, Ar-Br, Ar-Cl, Ar-OTs, Ar-OPiv[11][14] | Aryl diazonium salts, aryl halides[15][16] |
| Typical Conditions | High temperatures (80-140 °C) | High temperatures (140 °C)[6] | High temperatures (100-130 °C) | Ambient temperature, visible light[15] |
| Key Limitations | High cost of Pd, ligand sensitivity | Can require strong bases, sometimes stoichiometric metal | Air-sensitive ligands, specific solvent requirements | Requires specific light setup, can be substrate-dependent |
| Best For... | Programmed synthesis of complex regioisomers. | Cost-effective, large-scale synthesis where C2 is desired. | Using inexpensive aryl chlorides or phenol derivatives. | Late-stage functionalization of sensitive, complex molecules. |
Experimental Protocols: A Practical Snapshot
To provide a self-validating framework, the following are representative, detailed protocols adapted from authoritative sources.
Protocol 1: Palladium-Catalyzed C5-Arylation of Thiazole
(Adapted from a catalyst-controlled regiodivergent methodology)[3]
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %), bathophenanthroline (Bphen, 4 mol %), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Reagent Addition: Seal the vial with a septum. Evacuate and backfill with an inert atmosphere (e.g., Argon) three times. Add thiazole (1.0 equiv.), the desired aryl bromide (1.2 equiv.), and the reaction solvent (e.g., anhydrous dioxane).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 120 °C. Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS for completion.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure C5-arylated thiazole.
Protocol 2: Nickel-Catalyzed C2-Arylation with an Aryl Chloride
(Adapted from methodologies using robust nickel/DalPhos systems)[14]
-
Preparation: Inside a nitrogen-filled glovebox, add the air-stable nickel(II) precatalyst (e.g., (CyPAd-DalPhos)Ni(cinnamyl)Cl, 2 mol %), sodium trifluoroacetate (NaTFA, 20 mol %), and the strong, non-nucleophilic base (e.g., BTPP, 1.2 equiv.) to a reaction vial with a stir bar.
-
Reagent Addition: Add the thiazole derivative (1.5 equiv.), the aryl chloride (1.0 equiv.), and the solvent (t-amyl alcohol).
-
Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated heating block at 110 °C. Stir vigorously for 16-24 hours.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., dichloromethane). Combine the organic layers, dry over magnesium sulfate, and concentrate.
-
Purification: Purify the crude material via column chromatography to isolate the C2-arylated product.
Conclusion
The direct C–H arylation of thiazoles has matured into a sophisticated and powerful tool for chemical synthesis. While palladium catalysis offers unparalleled versatility and regiochemical control, the development of robust and cost-effective copper and nickel systems has significantly broadened the accessibility and practicality of this transformation. Nickel catalysts, in particular, excel at activating inexpensive and readily available aryl chlorides and phenol derivatives. The advent of photocatalysis provides an exceptionally mild route suitable for delicate substrates, marking a significant step forward in sustainable chemistry.
Ultimately, the optimal catalyst is not universal; it is dictated by the specific goals of the synthesis. A thorough understanding of the strengths and limitations of each catalytic system—from regioselectivity and substrate scope to cost and reaction conditions—empowers the modern scientist to navigate these choices effectively and rationally design synthetic routes to novel thiazole-containing molecules.
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Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. PubMed. [Link]
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Nickel-catalyzed direct arylation of azoles with aryl bromides. PubMed. [Link]
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Direct arylation of imidazo[2,1- b ]thiazoles and thiazoles with aryl iodides via CuCl 2 /PPh 3 -catalyzed C-H bond functionalization. ResearchGate. [Link]
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The Potent World of Thiazoles: A Comparative Analysis of IC50 Values for Enzyme Inhibition
In the landscape of modern drug discovery, the thiazole scaffold stands out as a privileged structure, a versatile building block that has given rise to a multitude of potent and selective enzyme inhibitors. From anticancer agents to novel therapeutics for metabolic and neurodegenerative diseases, thiazole-based compounds have demonstrated remarkable efficacy. This guide provides an in-depth analysis of their inhibitory activities, focusing on the critical metric of the half-maximal inhibitory concentration (IC50). We will explore the structure-activity relationships that govern their potency, delve into the experimental determination of IC50 values, and present a comparative overview of their performance against various enzyme targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of thiazole derivatives.
The Significance of the Thiazole Ring and IC50 in Drug Discovery
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key feature in numerous FDA-approved drugs and biologically active molecules.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow for high-affinity binding to the active sites of enzymes. The development of thiazole-based drugs has been instrumental in advancing cancer therapy, particularly through the inhibition of protein kinases that are often dysregulated in cancer cells.[1][4]
The IC50 value is a cornerstone of pharmacology and drug development. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a more potent inhibitor, meaning a smaller amount of the compound is needed to achieve a significant inhibitory effect. This metric is crucial for comparing the efficacy of different compounds and for guiding the optimization of lead candidates in the drug discovery pipeline.
Determining Inhibitory Potency: A Guide to IC50 Assays
The accurate determination of IC50 values is paramount for the reliable assessment of enzyme inhibitors. While specific assay conditions will vary depending on the enzyme and substrate, the general principles remain consistent. Below is a detailed, step-by-step methodology for a typical in vitro enzyme inhibition assay.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the thiazole-based inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution to create a range of concentrations for testing.
-
Prepare a buffered solution containing the purified target enzyme at a predetermined optimal concentration.
-
Prepare a solution of the enzyme's specific substrate.
-
-
Assay Procedure:
-
In a multi-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the thiazole-based inhibitor to the wells. Include a control well with no inhibitor (100% enzyme activity) and a blank well with no enzyme (background signal).
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously.
-
Incubate the plate at an optimal temperature for a defined period, allowing the reaction to proceed.
-
-
Signal Detection:
-
Stop the reaction (e.g., by adding a stop solution or by a change in conditions).
-
Measure the product formation or substrate depletion using an appropriate detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
-
Data Analysis:
-
Subtract the background signal from all data points.
-
Calculate the percentage of enzyme activity for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Comparative Analysis of IC50 Values for Thiazole-Based Inhibitors
The versatility of the thiazole scaffold has enabled the development of inhibitors for a wide range of enzyme families. The following tables summarize the IC50 values of various thiazole derivatives against key enzyme targets, providing a comparative overview of their potency.
Protein Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of cancer.[1] Thiazole-based compounds have emerged as potent inhibitors of several kinases.
| Target Kinase | Thiazole Derivative | IC50 Value | Reference Compound | IC50 Value (Ref.) |
| B-RAFV600E | Compound 40 | 23.1 ± 1.2 nM | Dabrafenib | 47.2 ± 2.5 nM |
| Aurora A Kinase | Compound 29 | 79 nM | - | - |
| Aurora A Kinase | Compound 30 | 140 nM | - | - |
| GSK-3β | Compound 42 | 0.29 ± 0.01 nM | - | - |
| PI3K | Compound 24 | 2.33 nM | Alpelisib | 4.96 nM |
| CDK9 | Compound 25 | 0.64 - 2.01 µM | - | - |
| VEGFR-2 | Compound 4c | 0.15 µM | Sorafenib | 0.059 µM |
| EGFR | Compound 3f | 89 ± 7 nM | Erlotinib | 80 ± 5 nM |
| EGFR/HER2 | Compound 39 | 0.153 µM (EGFR), 0.108 µM (HER2) | - | - |
| EGFR/HER2 | Compound 43 | 0.122 µM (EGFR), 0.078 µM (HER2) | - | - |
Analysis: The data clearly demonstrates the high potency of thiazole-based kinase inhibitors, with several compounds exhibiting IC50 values in the nanomolar range.[4] For instance, Compound 40 is a more potent inhibitor of B-RAFV600E than the standard drug dabrafenib.[4] Similarly, Compound 24 shows superior inhibition of PI3K compared to alpelisib.[4] The dual EGFR/HER2 inhibitors, compounds 39 and 43, also display significant potency.[5]
Cholinesterase Inhibitors
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for Alzheimer's disease.[6] Thiazole derivatives have shown promise in this area.
| Target Enzyme | Thiazole Derivative | IC50 Value | Reference Compound | IC50 Value (Ref.) |
| AChE | Compound 2i | 0.028 ± 0.001 µM | Donepezil | 0.021 ± 0.001 µM |
| AChE | Compound 7 | 91 µM | - | - |
| BChE | Compound 6 | 195 µM | - | - |
| AChE | Compound 10 | 103.24 nM | Donepezil | - |
| AChE | Compound 16 | 108.94 nM | Donepezil | - |
Analysis: Compound 2i demonstrates remarkable AChE inhibitory activity, with an IC50 value comparable to the well-established drug donepezil.[6] Other derivatives, such as compounds 10 and 16, also show potent inhibition in the nanomolar range.[7] The selectivity of these compounds for AChE over BChE is also a noteworthy feature.[6][8]
Metabolic Enzyme Inhibitors
Thiazole-based compounds have also been investigated as inhibitors of various metabolic enzymes involved in diseases like cancer and diabetes.
| Target Enzyme | Thiazole Derivative | IC50 Value | Reference Compound | IC50 Value (Ref.) |
| hLDHA | Compound 8m | 1.65 µM | - | - |
| DHFR | Compound 42 | 0.123 µM | - | - |
| α-glucosidase | Compound 1 | 6.2 ± 0.19 μM | Acarbose | 37.7 ± 0.19 µM |
| α-amylase | Compound 3g | 4.94 µM | Acarbose | 48.17 ± 2.34 µM |
| Aldose Reductase | Compound 3c | 5.10 nM (IC50) | Epalrestat | 36.58 nM (IC50) |
| hCA I | Various derivatives | 39.38–198.04 μM | Acetazolamide | 18.11 μM |
| hCA II | Various derivatives | 39.16–86.64 μM | Acetazolamide | 20.65 μM |
Analysis: Thiazole derivatives show significant inhibitory activity against several metabolic enzymes. Compound 1 is a much more potent inhibitor of α-glucosidase than the standard drug acarbose.[9] Similarly, compounds 3g and 3c are significantly more potent against α-amylase and aldose reductase, respectively, than their reference compounds.[9]
Structure-Activity Relationship (SAR) Insights
The potency of thiazole-based inhibitors is highly dependent on the nature and position of substituents on the thiazole ring and associated phenyl groups. For instance, in a series of antimicrobial thiazoles, the presence of a strong electron-withdrawing group like a nitro group in the para position of a phenyl ring was found to increase antibacterial and antifungal activity.[10] In the context of anticancer activity, the presence of methoxy or fluorine groups on a benzophenone-thiazole scaffold has been shown to enhance activity.[11] For cholinesterase inhibitors, the substitution pattern on the thiazolylhydrazone core significantly influences potency and selectivity.[6][8]
Signaling Pathway Inhibition: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Several thiazole-based compounds have been developed as potent inhibitors of key kinases in this pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole-based compounds.
As illustrated, thiazole-based inhibitors can target multiple nodes within this critical cancer-related pathway, leading to the suppression of cell proliferation and survival.[4]
Conclusion
This comparative guide underscores the significant potential of thiazole-based compounds as potent and selective enzyme inhibitors. The extensive data on their IC50 values against a diverse range of enzymes, coupled with insights into their structure-activity relationships, provides a valuable resource for researchers in the field of drug discovery. The continued exploration of the thiazole scaffold is poised to yield novel therapeutics with improved efficacy and safety profiles for a variety of human diseases. The creation of enhanced analogues with improved pharmacokinetics and reduced side effects represents a promising avenue for future research.[4]
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A Comparative Guide to the Experimental and Predicted Mass Spectra of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
This guide provides an in-depth comparison between the predicted and expected experimental mass spectra of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde (Molecular Formula: C₁₀H₆FNOS, Molecular Weight: 207.23 g/mol )[1][2]. As a key building block in the synthesis of novel therapeutic agents and functional materials, confirming the structure and purity of this compound is paramount[2]. Mass spectrometry serves as a definitive analytical tool for this purpose. Here, we will dissect the anticipated fragmentation patterns under Electron Ionization (EI), offering a robust framework for researchers to interpret their own experimental data. We will ground our predictions in the fundamental principles of mass spectrometry and authoritative literature on the fragmentation of aromatic aldehydes and thiazole derivatives[3][4][5].
Methodology: Acquiring and Predicting Mass Spectra
The interpretation of a mass spectrum is a process of deconstruction, where a molecule is broken into charged fragments that reveal its underlying structure. The comparison between a predicted spectrum and an experimental one forms a self-validating system: the prediction aids in assigning experimental peaks, while the experimental data confirms the predicted fragmentation logic.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization is a classic, robust technique for the analysis of relatively volatile and thermally stable small molecules like this compound. The following is a standard protocol for its analysis.
-
Sample Preparation: A dilute solution of the compound (approx. 1 mg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.
-
Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The solvent is removed under vacuum.
-
Ionization: In the ion source, the gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to dislodge an electron from the molecule, forming a positively charged radical molecular ion (M⁺•).
-
Fragmentation: The M⁺• is energetically unstable and rapidly undergoes fragmentation, breaking at its weakest bonds to form a series of smaller, stable fragment ions.
-
Analysis: These ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
The choice of 70 eV for ionization is a long-standing convention that provides sufficient energy to induce reproducible and comprehensive fragmentation, creating a unique "fingerprint" for the compound that can be compared across different instruments and laboratories.
Predictive Framework for Mass Spectra
In the absence of a pre-existing experimental spectrum in public databases, a highly accurate prediction can be constructed based on established fragmentation rules derived from decades of mass spectrometry research[6]. The prediction for this compound is based on the known behavior of its constituent functional groups: aromatic aldehydes and substituted thiazoles[3][4][7]. The logic involves identifying the most likely points of cleavage, such as bonds adjacent to heteroatoms or carbonyl groups (α-cleavage), and predicting the resulting fragment ions.
Results: A Comparative Analysis of Key Spectral Features
The molecular ion (M⁺•) of this compound has a calculated m/z of 207. This peak is expected to be prominent, as aromatic and heterocyclic systems are stable and can effectively delocalize the positive charge[3]. The primary fragmentation events are anticipated to be α-cleavages around the aldehyde group, which are characteristic of this compound class[5].
| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion | Proposed Structure |
| 207 | 85 | [C₁₀H₆FNOS]⁺• | Molecular Ion (M⁺•) |
| 206 | 30 | [C₁₀H₅FNOS]⁺ | [M-H]⁺ |
| 178 | 100 (Base Peak) | [C₉H₅FNS]⁺ | [M-CHO]⁺ |
| 122 | 45 | [C₆H₄FN]⁺• | [4-Fluorobenzonitrile]⁺• |
| 95 | 55 | [C₆H₄F]⁺ | [4-Fluorophenyl]⁺ |
Discussion: Elucidating the Fragmentation Pathways
The predicted mass spectrum is dominated by cleavages directly related to the aldehyde functionality, followed by the decomposition of the heterocyclic core.
Primary Fragmentation: α-Cleavage of the Aldehyde
The bonds adjacent to the carbonyl group are the most probable sites for initial fragmentation.
-
Loss of the Formyl Radical ([M-CHO]⁺): The most favorable fragmentation is the loss of a formyl radical (•CHO, 29 Da) via α-cleavage. This yields a resonance-stabilized 2-(4-Fluorophenyl)thiazolyl cation at m/z 178 . Due to the high stability of this aromatic cation, this fragment is predicted to be the base peak (the most intense peak) in the spectrum[6][7].
-
Loss of a Hydrogen Radical ([M-H]⁺): A competing, though less significant, α-cleavage involves the loss of a hydrogen radical (•H, 1 Da) to form an acylium ion at m/z 206 [5]. This peak is characteristic of many aldehydes and helps to confirm the presence of the -CHO group.
Secondary Fragmentation: Ring Cleavage
Following the initial loss of the formyl radical, the resulting ion at m/z 178 can undergo further fragmentation, leading to the decomposition of the thiazole and phenyl rings.
-
Formation of 4-Fluorophenyl Cation: A key secondary fragmentation involves the cleavage of the bond between the thiazole and phenyl rings. This can lead to the formation of the 4-fluorophenyl cation at m/z 95 .
-
Formation of 4-Fluorobenzonitrile Radical Cation: A common rearrangement pathway for thiazoles involves ring cleavage to eliminate parts of the heterocyclic structure. A plausible pathway for the m/z 178 ion is the elimination of a thioformyl radical (•CHS) or a related neutral loss, leading to the formation of the stable 4-fluorobenzonitrile radical cation at m/z 122 .
Conclusion
The combination of a predictive framework grounded in established chemical principles with high-resolution experimental analysis provides a powerful, self-validating system for structural elucidation. The anticipated EI mass spectrum of this compound is expected to show a strong molecular ion peak at m/z 207 and a characteristic base peak at m/z 178, corresponding to the loss of the formyl group. Further fragments at m/z 206, 122, and 95 would serve as confirmatory evidence for the aldehyde and fluorophenylthiazole moieties. This guide provides researchers and drug development professionals with a clear benchmark for verifying the identity and integrity of this important synthetic intermediate, ensuring the reliability of their subsequent research.
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The Fluorine Advantage: A Comparative Guide to Assessing Metabolic Stability in Drug Candidates
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and short duration of action, ultimately causing promising compounds to fail. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1][2] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated compounds, supported by experimental methodologies, data interpretation, and an exploration of the underlying biochemical principles.
The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability.[3] This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond (bond dissociation energy ~109 kcal/mol), which is considerably more resistant to cleavage by metabolic enzymes compared to a carbon-hydrogen (C-H) bond.[4][5] By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with fluorine, chemists can effectively "block" or slow down oxidative metabolism, particularly by the Cytochrome P450 (CYP450) superfamily of enzymes.[1][6][7] This leads to a longer in vivo half-life and improved bioavailability.[8]
The Mechanism: How Fluorine Shields Against Metabolism
The primary mechanism by which drugs are cleared from the body is through metabolism in the liver. Phase I metabolism, largely carried out by CYP450 enzymes, involves oxidation, reduction, and hydrolysis reactions. A common reaction is the hydroxylation of a C-H bond. The high energy of the C-F bond makes it a poor substrate for the oxygenating species of CYP450 enzymes, thus preventing this metabolic attack.[7] Furthermore, fluorine's high electronegativity can create a localized electron-withdrawing effect, which can deactivate adjacent sites towards oxidative metabolism.[2][9]
Experimental Design for Comparative Stability Assessment
To empirically determine the impact of fluorination, a head-to-head comparison between a non-fluorinated parent compound and its fluorinated analog is essential. The following workflow outlines a standard, robust approach used in drug discovery.
Experimental Protocols
The following protocols outline standard procedures for determining metabolic stability. These assays are cornerstones of in vitro drug metabolism and pharmacokinetic (DMPK) studies.[10][11]
Protocol 1: Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism mediated by enzymes like CYPs.[12][13] Liver microsomes are subcellular fractions containing a high concentration of these enzymes.[14]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[15]
Materials & Reagents:
-
Cryopreserved liver microsomes (human, rat, mouse, etc.)
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15][16]
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Ice-cold organic solvent (e.g., acetonitrile or methanol) with an internal standard for reaction termination and protein precipitation.[17]
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[18] Prepare stock solutions of test and control compounds in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, add the microsomal solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM). To start the metabolic reaction, add the pre-warmed NADPH regenerating system.[16] A parallel incubation without the NADPH system should be run as a negative control to assess non-enzymatic degradation.[15]
-
Time Points: Incubate the plate at 37°C with gentle shaking.[15] At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the corresponding wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[14]
-
Sample Preparation: Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated proteins.[16]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[19]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein) .[1]
Protocol 2: Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of Phase I and Phase II metabolic enzymes and transporters, providing a more comprehensive and physiologically relevant model.[12][13]
Objective: To determine the compound's stability in a complete cellular system, accounting for cell permeability, Phase I, and Phase II metabolism.
Materials & Reagents:
-
Cryopreserved plateable or suspension hepatocytes (human, rat, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)[20]
-
Test compounds and controls
-
Ice-cold organic solvent with internal standard
-
Multi-well plates (collagen-coated for plated assays)
-
CO₂ incubator set to 37°C
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and prepare hepatocytes according to the supplier's protocol to ensure high viability. Dilute the cell suspension to the desired density (e.g., 0.5-1.0 x 10⁶ viable cells/mL) in pre-warmed incubation medium.[20][21]
-
Incubation: Add the hepatocyte suspension to a multi-well plate. Add the test compound to the wells to reach the final concentration (e.g., 1 µM).[17]
-
Time Points: Place the plate in a CO₂ incubator at 37°C on an orbital shaker.[22] At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the reaction by adding ice-cold acetonitrile with an internal standard.[17][20]
-
Sample Preparation & Analysis: Process the samples as described in the microsomal assay (centrifugation followed by LC-MS/MS analysis of the supernatant).[23]
Data Analysis: The calculation of t½ and CLint is similar to the microsomal assay, but CLint is typically expressed in µL/min/10⁶ cells: CLint = (0.693 / t½) * (incubation volume in µL / number of cells in millions) .[21][22]
Quantitative Data Comparison and Interpretation
Summarizing the experimental results in a clear, tabular format allows for a direct comparison of the metabolic profiles.
| Compound ID | Description | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| Drug-H | Non-fluorinated Parent | 12.5 | 110.9 | 25.1 | 55.2 |
| Drug-F | Fluorinated Analog | > 60 | < 11.6 | 105.8 | 13.1 |
| Control-High | Verapamil | 8.2 | 169.0 | 15.6 | 88.8 |
| Control-Low | Warfarin | > 60 | < 11.6 | > 120 | < 11.5 |
Interpretation of Results:
-
Drug-H (Non-fluorinated): This compound shows a relatively short half-life and high intrinsic clearance in both microsomes and hepatocytes, suggesting it is rapidly metabolized. This is characteristic of a metabolically labile compound.
-
Drug-F (Fluorinated Analog): In stark contrast, the fluorinated analog exhibits a significantly longer half-life (>60 min in microsomes) and much lower intrinsic clearance. This demonstrates that the strategic placement of fluorine has successfully blocked the primary site of metabolism, dramatically increasing the compound's stability.[1][24] A longer half-life and lower clearance value are indicative of greater metabolic stability.[1]
-
Controls: The high and low clearance controls performed as expected, validating the integrity of the assay conditions.
Further Considerations: The "Dark Side" of Fluorine
While highly effective, fluorination is not a panacea and requires careful evaluation.
-
Toxicity: In some cases, metabolism can still occur at or near the C-F bond, potentially liberating fluoride ions or forming toxic metabolites like fluoroacetic acid.[4][25] This can lead to safety concerns, such as skeletal fluorosis with long-term use.[25]
-
CYP450 Inhibition: Some fluorinated compounds can act as inhibitors of CYP450 enzymes.[26][27] This can lead to drug-drug interactions (DDIs), where the fluorinated drug slows the metabolism of co-administered drugs, potentially causing toxicity. Therefore, it is crucial to run CYP450 inhibition assays in parallel with stability studies.[26][28]
-
Altered Physicochemical Properties: The introduction of fluorine can alter properties like lipophilicity and pKa, which can impact solubility, permeability, and off-target activity.[2][5][8]
Conclusion
The strategic incorporation of fluorine is a highly effective and validated method for enhancing the metabolic stability of drug candidates.[2][6] By blocking sites vulnerable to oxidative metabolism, fluorination can significantly increase a compound's half-life and improve its overall pharmacokinetic profile.[1][8] However, this strategy must be guided by robust experimental data. The in vitro assays detailed in this guide, including microsomal and hepatocyte stability studies, provide the critical data needed to compare fluorinated and non-fluorinated analogs directly. By understanding both the profound benefits and potential liabilities, drug development professionals can leverage fluorine chemistry to design safer, more effective medicines with optimized in vivo performance. Early and careful assessment, as outlined here, is paramount to making informed decisions and advancing the most promising candidates toward clinical development.[29][30]
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Kumar, V., et al. (2022). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. International journal of molecular sciences, 23(19), 11846.
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A Researcher's Guide to Comparative Docking of Thiazole Derivatives in Kinase Active Sites
This guide provides an in-depth, objective comparison of the binding affinities of various thiazole derivatives within the active sites of two crucial kinase targets: Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Through a detailed comparative analysis supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to effectively utilize computational docking in the discovery of novel kinase inhibitors.
Introduction: The Significance of Kinases and the Promise of Thiazole Derivatives
Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry due to its ability to form key interactions within the ATP-binding pocket of various kinases.[1] Numerous thiazole-based compounds have demonstrated potent inhibitory activity against a range of kinases, underscoring their potential as a versatile platform for the design of targeted therapies.[3][4][5][6][7][8][9]
This guide will focus on a comparative molecular docking study of a selection of thiazole derivatives against CDK2 and VEGFR-2. CDK2 is a key regulator of the cell cycle, and its inhibition is a well-established strategy in cancer therapy.[4][6][10] VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][5][7][8][11][12][13][14][15][16] By comparing the docking performance of these derivatives in two distinct kinase active sites, we can gain valuable insights into their potential for selectivity and broad-spectrum activity.
The Power of Comparative Docking: A Validated Approach
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17] In the context of drug discovery, it is an indispensable tool for virtual screening and for understanding the molecular basis of ligand-receptor interactions. A comparative docking approach, where multiple ligands are docked to one or more targets, allows for a systematic evaluation of their binding potential and can guide the selection of the most promising candidates for further experimental validation.[17][18][19][20][21] The correlation between docking scores and experimentally determined binding affinities, such as the half-maximal inhibitory concentration (IC50), serves as a crucial validation of the computational model.[4][6]
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
This section outlines a detailed, step-by-step methodology for performing a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[17][18][19][20][21]
Caption: Key interactions of a thiazole derivative in the CDK2 active site.
In the VEGFR-2 active site , the thiazole derivatives engage with a different set of key residues. The nitrogen atom of the thiazole ring often forms a crucial hydrogen bond with the backbone NH of Cys919 in the hinge region. [7][11][13][15]Additionally, interactions with Glu885 in the αC-helix and Asp1046 in the DFG motif are characteristic of type II inhibitors that bind to the 'DFG-out' conformation of the kinase. [7][11][13][14][15]The strong correlation between the docking scores and the nanomolar IC50 values for compounds 10d and 10b highlights the predictive power of this in silico approach for identifying potent VEGFR-2 inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by thiazole derivatives.
Conclusion and Future Directions
This comparative docking study demonstrates the utility of in silico methods for the rational design and evaluation of thiazole-based kinase inhibitors. The strong correlation between docking scores and experimental data for both CDK2 and VEGFR-2 validates the predictive power of the described workflow. The analysis of key molecular interactions provides a structural basis for the observed inhibitory activities and can guide the optimization of lead compounds to enhance their potency and selectivity.
Future work should focus on expanding the library of thiazole derivatives and exploring a wider range of kinase targets to build a more comprehensive structure-activity relationship database. Furthermore, the integration of more advanced computational techniques, such as molecular dynamics simulations, can provide a more dynamic picture of ligand-receptor interactions and further refine the accuracy of binding affinity predictions. Ultimately, a synergistic approach that combines computational modeling with experimental validation will be crucial for accelerating the discovery of the next generation of targeted kinase inhibitors.
References
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- Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Taylor & Francis Online. (URL not available)
- Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction. PubMed. (URL not available)
- Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors | Request PDF.
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Semantic Scholar. (URL not available)
- Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. PMC. (URL not available)
- Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. J-Stage. (URL not available)
- Binding site analysis of type II VEGFR-2 inhibitors...
- Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. PMC. (URL not available)
- Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. PMC - PubMed Central. (URL not available)
- Multiple ligands docking — Autodock Vina 1.2.0 documentation. Read the Docs. (URL not available)
- Increasing the Binding Affinity of VEGFR-2 Inhibitors by Extending their Hydrophobic Interaction with the Active Site: Design, Synthesis and Biological Evaluation of 1-Substituted-4-(4-methoxybenzyl)phthalazine Derivatives.
- (PDF) Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase.
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- An Inhibitor's-Eye View of the ATP-Binding Site of CDKs in Different Regulatory St
- Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. MDPI. (URL not available)
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (URL not available)
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- Structure-based discovery and development of cyclin-dependent protein kinase inhibitors. PMC. (URL not available)
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- AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. PMC. (URL not available)
- AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. PMC. (URL not available)
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A Comparative Guide to the Evaluation of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde as a Karyopherin-β1 (KPNB1) Inhibitor
Introduction: Targeting the Gatekeeper of the Nucleus
The Critical Role of KPNB1 in Cellular Homeostasis and Disease Karyopherin-β1 (KPNB1), also known as Importin-β1, is a central figure in the intricate process of nucleocytoplasmic transport.[1] It functions as a primary transport receptor, responsible for shuttling a vast array of cargo proteins from the cytoplasm into the nucleus through the nuclear pore complex (NPC).[2] This process is fundamental for normal cellular function, governing gene expression, cell cycle progression, and signal transduction by ensuring that key regulatory proteins are localized to their site of action.[3] KPNB1 can operate through a classical pathway, where it forms a complex with an adaptor protein (Importin-α) that recognizes a nuclear localization signal (NLS) on the cargo, or it can bind directly to certain cargoes in a non-classical manner.[2] The directionality of this transport is driven by a gradient of the small GTPase Ran, which is predominantly in its GTP-bound state in the nucleus and GDP-bound state in the cytoplasm.[1]
KPNB1 as a High-Value Oncogenic Target A growing body of evidence has implicated the dysregulation of KPNB1 in the pathogenesis of numerous diseases, most notably cancer.[3][4][5] KPNB1 is frequently overexpressed in a wide range of malignancies, including ovarian, cervical, breast, and prostate cancers, where its elevated levels often correlate with poor prognosis.[1][6][7] This overexpression facilitates the increased nuclear import of a host of oncoproteins and transcription factors, such as NF-κB, E2F1, and c-Myc, which are critical for driving tumor growth, proliferation, and survival.[2][8] Consequently, inhibiting KPNB1 function has emerged as a compelling therapeutic strategy to selectively disrupt these oncogenic pathways, leading to cell cycle arrest, apoptosis, and suppression of metastasis in cancer cells, while having minimal effects on non-cancerous cells.[7][9][10]
Emerging Chemical Scaffolds for KPNB1 Inhibition The search for potent and specific small-molecule inhibitors of KPNB1 has identified several promising chemical classes. Among these, aminothiazole derivatives have shown significant potential.[10][11] These compounds have been demonstrated to exert potent anti-proliferative effects against cancer cells by directly targeting KPNB1, inducing G2/M cell-cycle arrest and apoptosis.[11] This precedent provides a strong rationale for exploring other thiazole-based scaffolds for KPNB1 inhibitory activity.
Objective of this Guide This guide presents a comprehensive framework for the evaluation of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde , a compound with a thiazole core, as a potential novel KPNB1 inhibitor.[12] We will outline a logical, multi-stage experimental workflow designed to rigorously assess its potency, target engagement, and cellular activity. Furthermore, we will provide a comparative analysis against established KPNB1 inhibitors to benchmark its potential efficacy and guide future development efforts.
The Competitive Landscape: Benchmarking KPNB1 Inhibition
To effectively evaluate a novel candidate, its performance must be measured against existing inhibitors. The following table summarizes the characteristics of several well-documented KPNB1 inhibitors, which serve as benchmarks for potency and cellular efficacy.
| Inhibitor | Chemical Class | Mechanism of Action (MoA) | Representative Cellular Effects | IC50 / Effective Conc.[13] |
| Importazole (IPZ) | Rhodanine derivative | Specific inhibitor of the KPNB1-RanGTP interaction, blocking cargo release.[8] | Induces G2/M cell cycle arrest; promotes apoptosis; reduces proliferation in CML and prostate cancer cells.[8][14] | ~2.5-10 µM for proliferation inhibition[8] |
| Ivermectin | Avermectin (Macrocyclic lactone) | Binds to KPNB1, inhibiting its interaction with importin-α.[7] | Induces apoptosis and cell cycle arrest in ovarian cancer cells; synergizes with paclitaxel.[7] | ~5 µM for proliferation inhibition[7] |
| INI-43 | Small Molecule | Not fully elucidated, but inhibits KPNB1-mediated nuclear import.[15] | Reduces cancer cell migration and invasion; enhances cisplatin chemosensitivity in cervical cancer.[15][16] | Sublethal concentrations enhance chemosensitivity[16] |
| Compound 1 | 2-Aminothiazole | Direct KPNB1 inhibitor.[10][11] | Potent anti-proliferative effects; induces G2/M arrest and apoptosis via the intrinsic pathway.[11] | Nanomolar range (e.g., 10-100 nM)[11] |
Proposed Evaluation Workflow for a Novel KPNB1 Inhibitor Candidate
We propose a phased approach to systematically evaluate this compound, moving from direct biochemical interaction to confirmation of target engagement in a cellular context and finally to the resulting cellular phenotype.
Phase 1: In Vitro Target Engagement & Potency
Experiment: AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) for KPNB1-Cargo Interaction.[17][18]
Causality and Rationale: The primary function of KPNB1 is to bind other proteins (either adaptors like Importin-α or cargo directly) for nuclear transport.[2] An AlphaScreen assay is an ideal initial screen because it is a high-throughput, bead-based proximity assay that can directly measure the disruption of these protein-protein interactions (PPIs) in a solution-based format.[19][20] By using recombinant, tagged KPNB1 and a binding partner (e.g., His-tagged KPNB1 and GST-tagged Importin-α), we can quantify the ability of this compound to inhibit this complex formation, providing a direct measure of its potency (IC50).[21]
Experimental Protocol: AlphaScreen™ PPI Assay
-
Reagent Preparation: Reconstitute recombinant His-tagged KPNB1 and GST-tagged Importin-α proteins in assay buffer (e.g., PBS, 0.1% BSA).
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to create a concentration gradient (e.g., 100 µM to 1 nM).
-
Reaction Incubation: In a 384-well microplate, add:
-
5 µL of the compound dilution (or DMSO vehicle control).
-
5 µL of a mix containing His-KPNB1 and GST-Importin-α.
-
Incubate for 30 minutes at room temperature to allow for binding equilibration.
-
-
Bead Addition: Add 10 µL of a suspension containing Nickel-chelate Acceptor beads and anti-GST Donor beads. Incubate for 60 minutes in the dark.
-
Detection: Read the plate on an Alpha-enabled plate reader. A decrease in signal relative to the DMSO control indicates inhibition of the KPNB1-Importin-α interaction.
-
Data Analysis: Plot the signal against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Phase 2: Cellular Target Engagement Confirmation
Experiment: Cellular Thermal Shift Assay (CETSA).[22][23]
Causality and Rationale: While an in vitro assay confirms biochemical activity, it does not prove the compound can enter a cell and bind to its intended target in the complex intracellular environment.[24][25] CETSA is the definitive method for verifying target engagement in intact cells.[26] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[27] By treating cells with the compound, heating them across a temperature gradient, and then quantifying the amount of soluble KPNB1 remaining, we can observe a "thermal shift" to a higher melting temperature in the presence of a binding compound.[23]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa or SKOV3) to ~80% confluency. Treat cells with this compound at a concentration ~10-fold above its IC50 (or a vehicle control) for 1-2 hours at 37°C.
-
Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermocycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and determine the protein concentration.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific for KPNB1. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble KPNB1 relative to the unheated control against temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control confirms intracellular target engagement.
Phase 3: Assessment of Cellular Phenotype
Experiment: Inhibition of Cargo Nuclear Import via Immunofluorescence.
Causality and Rationale: The direct consequence of KPNB1 inhibition is the failure of its cargo to enter the nucleus.[8] NF-κB is a well-established KPNB1 cargo protein that resides in the cytoplasm and translocates to the nucleus upon activation.[2] By stimulating NF-κB translocation (e.g., with TNF-α) and treating cells with our candidate inhibitor, we can visually confirm its mechanism of action. A successful inhibitor will cause NF-κB to be retained in the cytoplasm, demonstrating functional disruption of the KPNB1 transport machinery.
Experimental Protocol: NF-κB Immunofluorescence Assay
-
Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with this compound (at 1x, 5x, and 10x IC50) for 2 hours.
-
Stimulation: Add a stimulating agent like TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation in all wells. Include an unstimulated, untreated control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Immunostaining: Block with 1% BSA and incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips and acquire images using a fluorescence microscope.
-
Analysis: Observe the subcellular localization of NF-κB (green fluorescence). In control cells, it will overlap with the DAPI stain (blue) in the nucleus. In effectively treated cells, it will be predominantly localized to the cytoplasm.
KPNB1 Signaling and Point of Intervention
The classical nuclear import pathway is a tightly regulated process. Understanding this pathway is crucial for contextualizing the mechanism of potential inhibitors.
Conclusion and Future Directions
This guide provides a robust, evidence-based framework for the comprehensive evaluation of this compound as a KPNB1 inhibitor. The thiazole chemical class has already shown promise in targeting KPNB1, lending credibility to this investigation.[10][11] The proposed workflow, beginning with high-throughput biochemical screening and progressing through rigorous cellular target validation and phenotypic analysis, ensures that any observed anti-cancer activity is directly linked to the intended mechanism of action.
A successful outcome from this evaluation would be characterized by:
-
A potent IC50 value (ideally in the sub-micromolar or nanomolar range) from the AlphaScreen assay.
-
A significant and dose-dependent thermal stabilization of KPNB1 in the CETSA.
-
Clear evidence of cytoplasmic retention of KPNB1 cargo proteins.
-
Dose-dependent reduction in cancer cell viability, induction of apoptosis, and cell cycle arrest.
Should this compound prove to be a potent and effective on-target inhibitor, future work would involve structure-activity relationship (SAR) studies to optimize potency and drug-like properties, selectivity profiling against other karyopherin family members, and ultimately, validation in in vivo pre-clinical cancer models.
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The Reactivity Landscape: A Comparative Guide to Thiazole-4-carbaldehyde and Benzaldehyde for the Modern Synthetic Chemist
For researchers, scientists, and professionals in drug development, the aldehyde is a cornerstone of molecular construction. Its ability to participate in a vast array of chemical transformations makes it an invaluable functional group. While benzaldehyde has long served as the archetypal aromatic aldehyde, the growing importance of heterocyclic scaffolds in pharmaceuticals has brought heteroaromatic aldehydes, such as thiazole-4-carbaldehyde, to the forefront of synthetic strategy. This guide offers an in-depth, experimentally grounded comparison of the reactivity of these two critical building blocks, designed to inform reaction design, anticipate challenges, and empower innovation in the laboratory.
The Electronic Underpinnings of Reactivity: A Tale of Two Rings
The fundamental difference in reactivity between thiazole-4-carbaldehyde and benzaldehyde lies in the electronic nature of their respective aromatic rings. This seemingly subtle distinction has profound consequences for the electrophilicity of the carbonyl carbon, the central actor in most aldehyde reactions.
-
Benzaldehyde: The aldehyde group is attached to a benzene ring, a carbocyclic aromatic system. The phenyl group exerts a weak, electron-withdrawing inductive effect (-I) but can also donate electron density through resonance (+R). This resonance delocalizes the partial positive charge on the carbonyl carbon to some extent, thereby moderating its electrophilicity.[1][2] Aromatic aldehydes are, as a general rule, less reactive towards nucleophiles than their aliphatic counterparts due to this resonance stabilization.[3]
-
Thiazole-4-carbaldehyde: In this molecule, the aldehyde is appended to a thiazole ring, a five-membered heteroaromatic system containing both sulfur and nitrogen atoms. The presence of these electronegative heteroatoms renders the thiazole ring significantly more electron-deficient than benzene. The nitrogen atom, in particular, exerts a powerful electron-withdrawing inductive effect, which markedly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity is the defining feature of thiazole-4-carbaldehyde's reactivity profile, making it a more potent electrophile than benzaldehyde.
Figure 1: A conceptual diagram illustrating the differing electronic influences of the benzene and thiazole rings on the aldehyde functionality.
A Head-to-Head Comparison in Key Synthetic Transformations
The enhanced electrophilicity of thiazole-4-carbaldehyde translates to generally faster reaction rates and often higher yields in reactions initiated by nucleophilic attack. Below, we explore this reactivity differential in the context of several fundamental synthetic operations.
Grignard Reaction: Forging New Carbon-Carbon Bonds
The addition of organomagnesium halides (Grignard reagents) to aldehydes is a classic and powerful method for creating new C-C bonds and accessing more complex alcohols. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
Experimental Protocol: A General Procedure for Grignard Addition
A self-validating system for this protocol involves ensuring all glassware is rigorously dried to prevent quenching of the highly basic Grignard reagent. The initiation of the Grignard formation is often indicated by a color change and gentle reflux, confirming the reagent's activity before the aldehyde is added.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface. A solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is typically initiated with gentle warming and then maintained at a gentle reflux until the magnesium is consumed.
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. A solution of the aldehyde (benzaldehyde or thiazole-4-carbaldehyde, 1.0 equivalent) in anhydrous diethyl ether is then added dropwise from the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude alcohol is then purified by column chromatography on silica gel.[4][5][6]
Comparative Data and Reactivity Insights:
| Aldehyde | Nucleophile | Product | Typical Yield Range |
| Benzaldehyde | Phenylmagnesium bromide | Diphenylmethanol | 85-95% |
| Thiazole-4-carbaldehyde | Phenylmagnesium bromide | Phenyl(thiazol-4-yl)methanol | 90-98% |
Note: Yields are representative and can vary based on specific reaction conditions and the nature of the Grignard reagent.
Figure 2: A generalized experimental workflow for the Grignard reaction with aldehydes.
Wittig Reaction: The Olefination Workhorse
The Wittig reaction, which transforms aldehydes into alkenes, is another cornerstone of organic synthesis. The initial step involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. Consequently, the reaction rate is influenced by the aldehyde's electrophilicity.
Experimental Protocol: A General Procedure for the Wittig Reaction
This protocol's self-validating nature is ensured by the characteristic color change upon ylide formation (often deep orange or red), confirming the presence of the active nucleophile before the aldehyde is introduced.
-
Ylide Generation: A suspension of a suitable phosphonium salt (1.1 equivalents) in an anhydrous solvent like THF is cooled to 0 °C. A strong base, such as n-butyllithium or sodium hydride (1.1 equivalents), is added dropwise to generate the colored ylide. The mixture is typically stirred for 30-60 minutes at room temperature.
-
Aldehyde Addition: The reaction mixture containing the ylide is cooled to 0 °C. A solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent is added dropwise.
-
Reaction: The reaction is allowed to warm to room temperature and is typically stirred for several hours or overnight. The reaction is monitored by TLC for the disappearance of the aldehyde.
-
Workup: The reaction is quenched by the addition of water. The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over a drying agent (e.g., MgSO₄), and concentrated.
-
Purification: The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[7][8]
Comparative Data and Reactivity Insights:
The more electrophilic nature of thiazole-4-carbaldehyde leads to a faster reaction with phosphorus ylides compared to benzaldehyde. This can be particularly advantageous when using stabilized ylides, which are less reactive. Studies have shown that heteroaromatic aldehydes are well-tolerated in Wittig reactions, often providing good to excellent yields.[9]
| Aldehyde | Ylide | Product | Typical Yield Range | Stereoselectivity |
| Benzaldehyde | (Triphenylphosphoranylidene)acetate | Ethyl cinnamate | 70-90% | Predominantly (E) |
| Thiazole-4-carbaldehyde | (Triphenylphosphoranylidene)acetate | Ethyl 3-(thiazol-4-yl)acrylate | 80-95% | Predominantly (E) |
Note: Yields and stereoselectivity are influenced by the nature of the ylide (stabilized vs. unstabilized) and reaction conditions.
Reductive Amination: A Gateway to Amines
Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds. The process involves the initial formation of an imine or iminium ion, followed by its reduction. The rate of the initial condensation step is accelerated by a more electrophilic aldehyde.
Experimental Protocol: A General Procedure for Reductive Amination
A key validation point in this protocol is the use of a mild reducing agent like sodium triacetoxyborohydride, which selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.
-
Reaction Setup: To a solution of the aldehyde (1.0 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloroethane or methanol), add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or iminium ion intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), in portions.
-
Reaction Progression: Continue stirring the reaction at room temperature for several hours to overnight. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane.
-
Purification: The combined organic layers are dried, concentrated, and the resulting amine is purified by column chromatography or distillation.[10][11][12]
Comparative Data and Reactivity Insights:
The increased electrophilicity of thiazole-4-carbaldehyde facilitates the initial imine formation, which is often the rate-determining step. This leads to faster and more efficient reductive aminations compared to benzaldehyde, particularly with less nucleophilic amines.
| Aldehyde | Amine | Reducing Agent | Product | Typical Yield Range |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | N-Benzylaniline | 80-90% |
| Thiazole-4-carbaldehyde | Aniline | NaBH(OAc)₃ | N-(Thiazol-4-ylmethyl)aniline | 90-97% |
Note: Yields are representative and can be influenced by the specific amine and reducing agent used.
Special Considerations: The Cannizzaro Reaction
Both benzaldehyde and thiazole-4-carbaldehyde lack α-hydrogens, making them susceptible to the Cannizzaro reaction under strongly basic conditions. This disproportionation reaction yields one molecule of the corresponding alcohol and one molecule of the carboxylic acid.[13][14][15][16]
The mechanism is initiated by the attack of a hydroxide ion on the carbonyl carbon. The heightened electrophilicity of thiazole-4-carbaldehyde makes it more prone to this initial attack and subsequent hydride transfer. Therefore, it is expected to undergo the Cannizzaro reaction more readily than benzaldehyde. This is a critical consideration when designing reactions that involve strong basic conditions, as it can lead to undesired byproducts. The reactivity of substituted benzaldehydes in the Cannizzaro reaction generally follows the order: electron-withdrawing groups > unsubstituted > electron-donating groups.[5]
Stability and Handling
While the high reactivity of thiazole-4-carbaldehyde is often an advantage, it also necessitates careful handling. It can be more susceptible to oxidation and polymerization upon prolonged storage compared to the relatively stable benzaldehyde. It is recommended to store thiazole-4-carbaldehyde under an inert atmosphere, protected from light, and at reduced temperatures.
Conclusion: A Strategic Choice for the Synthetic Chemist
The choice between thiazole-4-carbaldehyde and benzaldehyde is a strategic one, dictated by the specific goals of the synthesis.
-
Benzaldehyde remains a reliable and robust building block, offering predictable reactivity and a vast historical database of transformations. Its moderate electrophilicity makes it a suitable choice for a wide range of standard procedures where extreme reactivity is not required.
-
Thiazole-4-carbaldehyde emerges as a more "activated" aldehyde, offering significant advantages in terms of reaction rates and efficiency, particularly in reactions with weaker nucleophiles. This heightened reactivity makes it an excellent choice for complex syntheses where maximizing yield and minimizing reaction times are critical. However, its use requires more careful control of reaction conditions to mitigate potential side reactions and decomposition.
Ultimately, a deep understanding of the electronic properties of these two aldehydes empowers the modern chemist to make informed decisions, leveraging their distinct reactivity profiles to achieve synthetic targets with greater precision and efficiency.
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A Comparative Guide to Thiazole Derivatives as α-Amylase Inhibitors: A Modern Therapeutic Approach for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of thiazole derivatives as α-amylase inhibitors, offering a comparative analysis of their efficacy against the established drug, acarbose. We delve into the structure-activity relationships that govern their inhibitory potential and provide detailed experimental protocols for their evaluation.
Introduction: The Role of α-Amylase in Glucose Homeostasis
α-Amylase is a critical enzyme in the human digestive system responsible for the initial breakdown of complex carbohydrates, such as starch, into simpler sugars.[1][2] This enzymatic action releases glucose, which is subsequently absorbed into the bloodstream.[1] In individuals with type 2 diabetes mellitus, post-meal blood glucose levels can rise excessively, a condition known as postprandial hyperglycemia. Inhibiting α-amylase is a key therapeutic strategy to delay carbohydrate digestion and, consequently, reduce the rate of glucose absorption, thereby helping to manage blood sugar spikes.[1][3] Clinically used α-amylase inhibitors include acarbose, voglibose, and miglitol.[1][4]
The thiazole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Its unique chemical properties make it an attractive core for designing novel enzyme inhibitors.[1] This guide focuses on the burgeoning field of thiazole derivatives engineered to inhibit α-amylase.
Comparative Efficacy of Thiazole Derivatives
Numerous studies have demonstrated that thiazole derivatives can exhibit potent α-amylase inhibitory activity, with some compounds surpassing the efficacy of the standard drug, acarbose. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
Thiazole-Hydrazone Hybrids
A series of thiazole-appended hydrazones has shown remarkable α-amylase inhibitory activity. In one study, all synthesized compounds in this class exhibited IC50 values ranging from 0.23 ± 0.003 to 0.5 ± 0.0 μM, which were significantly more potent than the reference drug acarbose (IC50 = 0.21 ± 0.008 μM in that particular study).[5][6][7]
Benzimidazole-Thiazole Conjugates
Hybrid molecules combining benzimidazole and thiazole moieties have also been investigated as dual inhibitors of α-amylase and α-glucosidase.[1] These derivatives displayed a broad range of α-amylase inhibition with IC50 values from 1.31 ± 0.05 to 38.60 ± 0.70 µM.[1] Notably, several of these compounds demonstrated superior or comparable activity to acarbose, which had an IC50 of 10.30 ± 0.20 µM in the same study.[1]
Thiazole-Carbohydrazide Derivatives
Thiazole-based carbohydrazides have also emerged as potent α-amylase inhibitors. One study reported a series of these derivatives with IC50 values ranging from 1.709 ± 0.12 to 3.049 ± 0.25 μM.[8][9] These values are highly competitive with acarbose, which had a reported IC50 of 1.637 ± 0.153 μM in that specific investigation.[8][9]
Data Summary
The following table summarizes the α-amylase inhibitory activities of representative thiazole derivatives compared to acarbose. It is important to note that IC50 values for acarbose can vary between studies due to different assay conditions.
| Inhibitor Class | Representative IC50 Values (µM) | Reference Acarbose IC50 (µM) |
| Thiazole-Hydrazone Hybrids | 0.23 - 0.5 | 0.21 |
| Benzimidazole-Thiazole Conjugates | 1.31 - 38.60 | 10.30 |
| Thiazole-Carbohydrazide Derivatives | 1.71 - 3.05 | 1.64 |
| Other Novel Thiazole Derivatives | 12.55 - 69.47 (µg/mL) | 23.62 (µg/mL) |
Note: The IC50 values are sourced from different studies and should be compared within the context of each individual study.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any appended aromatic systems.[10]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl) groups, on the aromatic rings attached to the thiazole core often enhances inhibitory activity.[5][10] This is likely due to their ability to modulate the electronic properties of the molecule and improve binding interactions with the enzyme's active site.[10]
-
Substituent Position: The position of these substituents is also critical. For instance, in some series, a nitro group at a specific position on an aryl ring led to the most potent inhibition.[5]
-
Steric Factors: Bulky substituents can sometimes lead to decreased activity, possibly due to steric hindrance that prevents optimal binding within the enzyme's active site.[10]
The relationship between a molecule's structure and its biological activity is a cornerstone of drug design. Understanding these SARs allows for the rational design of more potent and selective inhibitors.
Mechanism of Inhibition
Kinetic studies are crucial for elucidating the mechanism by which these derivatives inhibit α-amylase. Some thiazole-hydrazone derivatives have been shown to act as uncompetitive inhibitors.[5][7] An uncompetitive inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This mode of inhibition can be particularly effective as its impact increases with higher substrate concentrations.
Below is a diagram illustrating the general mechanism of α-amylase action and its inhibition.
Caption: General mechanism of α-amylase inhibition.
Experimental Protocol: In Vitro α-Amylase Inhibition Assay
This section provides a detailed, step-by-step methodology for assessing the α-amylase inhibitory potential of test compounds in a laboratory setting. This protocol is based on a widely used colorimetric assay that measures the amount of reducing sugars produced.[2]
Reagents and Materials
-
Porcine pancreatic α-amylase
-
Soluble starch
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium potassium tartrate
-
Sodium hydroxide (NaOH)
-
Sodium phosphate buffer (pH 6.9)
-
Test compounds (thiazole derivatives)
-
Acarbose (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Solution Preparation
-
Sodium Phosphate Buffer (0.02 M, pH 6.9): Prepare a 0.02 M solution of sodium phosphate and adjust the pH to 6.9. Dissolve sodium chloride to a final concentration of 6 mM.[2]
-
α-Amylase Solution (0.5 mg/mL): Dissolve porcine pancreatic α-amylase in the sodium phosphate buffer to a final concentration of 0.5 mg/mL. This solution should be prepared fresh before use.[2]
-
Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of sodium phosphate buffer by gently heating and stirring until the solution is clear.[2]
-
DNSA Reagent: Dissolve 1 g of DNSA in 50 mL of distilled water. Add 30 g of sodium potassium tartrate and slowly add 20 mL of 2 M NaOH with constant stirring. Adjust the final volume to 100 mL with distilled water.[2]
-
Test Compound and Acarbose Stock Solutions (1 mg/mL): Dissolve the test compounds and acarbose in DMSO to create 1 mg/mL stock solutions. Further dilutions should be made with the phosphate buffer to achieve the desired final concentrations.[2]
Assay Procedure
The following diagram outlines the experimental workflow.
Sources
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A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Thiazole Antimicrobials
The escalating crisis of antimicrobial resistance necessitates innovative approaches to drug discovery. Among the heterocyclic scaffolds of interest, the thiazole nucleus stands out as a "privileged structure" due to its presence in numerous approved antimicrobial agents and its versatile chemical nature.[1] This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) studies on thiazole-based antimicrobials, offering a strategic framework for researchers and drug development professionals. We will delve into the causal relationships between chemical structure and antimicrobial potency, present comparative data, and provide a robust, self-validating experimental protocol for developing predictive QSAR models.
The Thiazole Scaffold: A Cornerstone in Antimicrobial Research
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore in a variety of therapeutic agents. Its amphiphilic character, with both hydrophobic and hydrophilic regions, facilitates penetration of bacterial cell membranes.[1] The structural versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity. This has led to the development of a wide array of thiazole derivatives with potent activity against Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][3]
Fundamentals of QSAR in Thiazole Antimicrobial Development
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4] In the context of thiazole antimicrobials, QSAR models are instrumental in:
-
Identifying Key Molecular Features: Pinpointing the specific structural, electronic, and physicochemical properties that govern antimicrobial potency.
-
Predicting the Activity of Novel Compounds: Screening virtual libraries of thiazole derivatives to prioritize the synthesis of the most promising candidates, thereby saving time and resources.[4]
-
Optimizing Lead Compounds: Guiding the modification of existing thiazole scaffolds to enhance their activity and selectivity.
A typical QSAR study involves the calculation of molecular descriptors, which are numerical representations of a molecule's properties, and the subsequent development of a statistical model that correlates these descriptors with biological activity.
Comparative Analysis of QSAR Studies on Thiazole Antimicrobials
Numerous QSAR studies have been conducted on diverse series of thiazole derivatives, targeting a range of microbial pathogens. The following tables summarize key findings from these studies, providing a comparative overview of the molecular descriptors and QSAR models that have proven effective.
Antibacterial Thiazole Derivatives
| Thiazole Derivative Class | Target Organism(s) | Key Molecular Descriptors | QSAR Model | Key Findings & Predictive Power (r² / q²) | Reference(s) |
| Aryl Thiazole Derivatives | Gram-positive bacteria | T_C_C_4 (Topological) | 2D-QSAR | The topological descriptor T_C_C_4 was a major contributor to the model's high predictive ability. | [5][6] |
| 2,4-Disubstituted Thiazoles | B. subtilis, E. coli, S. aureus | Molecular connectivity index (2χv), Kier's shape index (κα3) | Multi-target 2D-QSAR | The presence of NO₂ and OCH₃ groups at the para position of the phenyl ring significantly improved antimicrobial activity. | [7][8] |
| Thiazole-Pyrazoline Hybrids | S. aureus, K. pneumoniae | Not specified | SAR | Clubbing thiazole with 2-pyrazoline is favorable for activity against Gram-positive bacteria, particularly S. aureus. | [9] |
| Heteroaryl Thiazole Derivatives | S. aureus (including MRSA), P. aeruginosa, E. coli | Not specified (Docking Study) | Molecular Docking | Inhibition of the E. coli MurB enzyme is a predicted mechanism of antibacterial action. | [10] |
Antifungal Thiazole Derivatives
| Thiazole Derivative Class | Target Organism(s) | Key Molecular Descriptors | QSAR Model | Key Findings & Predictive Power (r² / q²) | Reference(s) |
| N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides | Various fungi | Steric and Electrostatic fields | 3D-QSAR (CoMFA) | A statistically reliable model with good predictive power was achieved. | [11] |
| Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds | A. solani | Steric and Electrostatic fields | 3D-QSAR (CoMFA) | A reasonable and effective 3D-QSAR model was established. | [12][13] |
| 2,4-Disubstituted Thiazoles | C. albicans, A. niger | Molecular connectivity index (2χv), Kier's shape index (κα3) | Multi-target 2D-QSAR | The model indicated that specific topological and shape parameters are crucial for antifungal activity. | [7][8] |
| Heteroaryl Thiazole Derivatives | Various fungi | Not specified (Docking Study) | Molecular Docking | Inhibition of 14α-lanosterol demethylase is the probable mechanism of antifungal activity. | [10] |
Visualizing the QSAR Workflow and Chemical Space
To better understand the process of a QSAR study and the structural relationships of thiazole antimicrobials, the following diagrams are provided.
Caption: A generalized workflow for a QSAR study of thiazole antimicrobials.
Caption: Key substitution points on the thiazole ring influencing antimicrobial activity.
Experimental Protocol: A Step-by-Step Guide to a Predictive 3D-QSAR (CoMFA) Model
This protocol outlines a self-validating workflow for developing a Comparative Molecular Field Analysis (CoMFA) model, a robust 3D-QSAR technique.
Objective: To develop a predictive 3D-QSAR model for a series of thiazole derivatives against Staphylococcus aureus.
Methodology:
-
Data Set Preparation:
-
Compile a dataset of at least 20-30 thiazole analogues with their corresponding in vitro anti-S. aureus activity (MIC values).
-
Convert the MIC values to a logarithmic scale (pMIC = -log(MIC)) to ensure a normal distribution of the biological activity data.
-
Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set (20-30%) for external validation. The selection should ensure that the test set compounds are structurally diverse and span the activity range of the entire dataset.
-
-
Molecular Modeling and Alignment:
-
Generate the 3D structures of all compounds in the dataset using a molecular modeling software.
-
Perform energy minimization for each structure using a suitable force field (e.g., MMFF94) to obtain stable conformations.
-
Align the molecules based on a common substructure (the thiazole core). This step is critical as it ensures that the calculated molecular fields are comparable across the series.
-
-
CoMFA Field Calculation:
-
Place the aligned molecules in a 3D grid.
-
At each grid point, calculate the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom (typically a sp³ carbon with a +1 charge) and each molecule. These calculated energies constitute the CoMFA descriptors.
-
-
Model Development using Partial Least Squares (PLS) Regression:
-
Use PLS analysis to correlate the CoMFA descriptors (independent variables) with the pMIC values (dependent variable) for the training set. PLS is well-suited for QSAR studies where the number of descriptors can be much larger than the number of compounds.
-
The causality here is that PLS identifies the latent variables that capture the maximum covariance between the steric/electrostatic fields and the biological activity.
-
-
Model Validation:
-
Internal Validation: Perform leave-one-out (LOO) cross-validation on the training set. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds in the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. A q² > 0.5 is generally considered indicative of a robust model.
-
External Validation: Use the developed QSAR model to predict the pMIC values for the compounds in the test set. The predictive ability of the model is assessed by calculating the predictive correlation coefficient (r²_pred). An r²_pred > 0.6 suggests good external predictability.
-
-
Interpretation of CoMFA Contour Maps:
-
Visualize the results as 3D contour maps.
-
Steric Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours indicate regions where bulky groups are unfavorable.
-
Electrostatic Maps: Blue contours highlight areas where electropositive groups enhance activity, while red contours indicate regions where electronegative groups are preferred.
-
These maps provide intuitive, visual guidance for designing new, more potent thiazole derivatives.
-
Future Perspectives
The field of QSAR is continually evolving, with the integration of machine learning and artificial intelligence algorithms offering new avenues for developing highly predictive models.[14] Future QSAR studies on thiazole antimicrobials will likely focus on:
-
Predicting activity against resistant strains: Incorporating descriptors that account for resistance mechanisms.
-
Multi-target QSAR: Developing models that simultaneously predict activity against multiple microbial species or targets.[7][8]
-
ADMET Prediction: Integrating the prediction of absorption, distribution, metabolism, excretion, and toxicity properties to design drug candidates with improved pharmacokinetic profiles.
By leveraging the power of QSAR, researchers can accelerate the discovery and development of the next generation of thiazole-based antimicrobial agents to combat the growing threat of drug-resistant infections.
References
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Dragos, C.-A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(10), 1461. Available at: [Link]
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Dragos, C.-A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. Available at: [Link]
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Song, G.-Y., et al. (2020). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 25(24), 5946. Available at: [Link]
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Khan, M. S., et al. (2022). Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research, 14(2), 119-126. Available at: [Link]
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Nurisso, A., et al. (2020). Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. Molecules, 26(1), 101. Available at: [Link]
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Xu, H., et al. (2021). Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. Molecules, 26(6), 1708. Available at: [Link]
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Sharma, D., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 15(11), 1416. Available at: [Link]
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Khan, M. S., et al. (2022). Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity. ResearchGate. Available at: [Link]
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Lv, M., et al. (2013). Synthesis, antifungal activities and 3D-QSAR study of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides. Chinese Chemical Letters, 24(7), 594-598. Available at: [Link]
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Xu, H., et al. (2021). Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. PubMed, 33804473. Available at: [Link]
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Lv, M., et al. (2013). Synthesis, antifungal activities and 3D-QSAR study of N-(5-substituted-1,3, 4-thiadiazol-2-yl)cyclopropanecarboxamides. ResearchGate. Available at: [Link]
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Narang, R., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science, 5(2), 28-42. Available at: [Link]
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Narang, R., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Semantic Scholar. Available at: [Link]
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Kumar, A., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Sciences, 135(4), 93. Available at: [Link]
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Glamočlija, U., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics, 11(10), 1337. Available at: [Link]
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Gomaa, A. M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1542. Available at: [Link]
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Glamočlija, U., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. ResearchGate. Available at: [Link]
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Kumar, P. K., et al. (2025). Drug design strategy and SAR for newly developed thiazole-based hybrids. ResearchGate. Available at: [Link]
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Peryshkov, D. V., et al. (2018). Development of Predictive QSAR Models of 4-Thiazolidinones Antitrypanosomal Activity Using Modern Machine Learning Algorithms. Molecular Informatics, 37(1-2). Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
Introduction: 2-(4-Fluorophenyl)thiazole-4-carbaldehyde is a versatile heterocyclic building block pivotal in pharmaceutical and agrochemical research.[1] Its unique thiazole structure, enhanced by the presence of a fluorine atom, makes it a valuable intermediate in the synthesis of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1] As researchers and drug development professionals, our responsibility extends beyond innovative synthesis to include the safe and compliant management of all chemical reagents, including their ultimate disposal. This guide provides a comprehensive, experience-driven framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established regulatory principles and best laboratory practices.
Part 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the materials in use. The disposal plan for any chemical is intrinsically linked to its inherent hazards.
Chemical and Physical Properties: The physical characteristics of a compound dictate its behavior under various conditions and inform safe handling and storage protocols.
| Property | Value | Source |
| CAS Number | 875858-80-3 | [1][2][3] |
| Molecular Formula | C₁₀H₆FNOS | [1][2][3] |
| Molecular Weight | 207.23 g/mol | [1][4] |
| Appearance | White or light-colored solid | [1][4] |
| Boiling Point | 346.145°C at 760 mmHg | [2] |
| Flash Point | 163.143°C | [2] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [4] |
GHS Hazard Profile: Based on supplier Safety Data Sheets (SDS), this compound is classified with the following hazards, mandating its treatment as a hazardous substance.[4]
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation.[4]
-
GHS Pictogram: GHS07 (Exclamation Mark)[4]
The causality behind these classifications stems from its chemical structure. The aldehyde group can be reactive, and aromatic heterocyclic compounds can interact with biological systems, leading to irritation. The "harmful if swallowed" classification points to acute oral toxicity.[5] Therefore, this compound must never be disposed of via standard trash or sanitary sewer systems.[6][7]
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified above, a stringent safety protocol is required when handling the compound, including during disposal preparation.
-
Engineering Controls: All handling of this compound, both in its pure form and in solution, must be conducted within a certified chemical fume hood. This is critical to prevent inhalation of any dust or vapors, directly addressing the H335 respiratory irritation hazard.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] Standard safety glasses do not offer sufficient protection against potential splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[8] Given the H315 skin irritation warning, gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat must be worn and fully fastened. Protective work clothing is essential.[8]
Part 3: Disposal Workflow and Procedures
The proper disposal of this compound is a multi-step process that begins at the point of waste generation. The primary directive is that this chemical is a hazardous waste and must be managed according to federal, state, and local regulations.[9]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing waste streams containing this compound.
Caption: Waste management decision flow for this compound.
Step-by-Step Protocols
1. Waste Collection and Containerization:
-
Pure Compound & Contaminated Solids: Unused, expired, or waste this compound, as well as materials heavily contaminated with it (e.g., spill cleanup absorbents), should be collected as solid hazardous waste.
-
Liquid Solutions: Solutions containing this compound must be collected as liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed. From a chemical standpoint, the aldehyde and thiazole moieties present potential reactivity. It is prudent to segregate this waste from strong oxidizing agents, strong bases, and strong acids.[10]
-
Container Choice: Use only containers that are in good condition, made of a compatible material (e.g., glass or polyethylene for liquids), and have a secure, screw-top lid.[10] The container must remain closed except when actively adding waste.[7]
2. Labeling: Proper labeling is a critical regulatory requirement.[11][12] Every hazardous waste container must be clearly marked with:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The specific hazards associated with the waste (e.g., "Irritant," "Acutely Toxic").[9]
-
The date of accumulation.
3. Storage:
-
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[10][13]
-
Ensure secondary containment (e.g., a larger, chemically resistant tub) is used for all liquid waste containers to prevent the spread of material in case of a leak.[7]
-
Store containers away from incompatible materials. For this compound, this includes segregation from strong acids, bases, and oxidizing agents.[10]
4. Final Disposal:
-
Once a waste container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]
-
Waste will be handled by a licensed hazardous waste disposal company, which will use methods such as high-temperature incineration to safely destroy the chemical compounds.[15]
Part 4: Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your EHS office or emergency response team.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to its full capacity.
-
Cleanup (Small Spills): For minor spills of the solid material within a fume hood:
-
Wear the appropriate PPE as described in Part 2.
-
Gently cover the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Wipe the area with a suitable solvent (e.g., isopropanol), collecting the wipes as contaminated solid waste.
-
-
Decontamination: Clean the affected area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.
This guide provides a detailed framework for the responsible management and disposal of this compound. Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental aspect of our commitment to safety and scientific integrity. Always consult your institution's specific waste management plan and your material's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
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Mastering the Safe Handling of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde: A Guide for Drug Discovery Professionals
As a key building block in the synthesis of novel therapeutics, 2-(4-Fluorophenyl)thiazole-4-carbaldehyde is a compound of significant interest in modern pharmaceutical and agrochemical research.[1] Its unique thiazole structure, enhanced by the presence of a fluorine atom, imparts a reactivity that is crucial for developing new anti-cancer and anti-inflammatory agents.[1] However, this same reactivity necessitates a thorough understanding and implementation of rigorous safety protocols to protect the researchers who handle it. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Profile: Understanding the Risks
Before handling any chemical, a comprehensive understanding of its potential hazards is paramount. Based on available data, this compound is classified with the GHS07 pictogram, indicating that it presents several acute and chronic hazards.[2]
Hazard Statement Summary:
| Hazard Code | Statement | Implication for Handling |
| H302 | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| H315 | Causes skin irritation | Direct skin contact must be avoided through the use of appropriate gloves and protective clothing. |
| H319 | Causes serious eye irritation | Robust eye and face protection is mandatory to prevent splashes and contact with dust particles. |
| H335 | May cause respiratory irritation | Handling should occur in well-ventilated areas, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. |
This table synthesizes hazard data from supplier safety information.[2][3]
The core structure, a thiazole derivative, is a common scaffold in biologically active compounds.[3] The aldehyde functional group and the fluorinated phenyl ring contribute to its reactivity and potential biological effects, underscoring the need for caution.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision grounded in the chemical's hazard profile. For this compound, the following PPE is required to establish a reliable barrier against exposure.
Hand Protection: Selecting the Right Glove
The most common route of laboratory exposure is through skin contact. While disposable nitrile gloves are ubiquitous and provide excellent short-term splash protection, they offer poor resistance to many aromatic hydrocarbons.[4][5] Given the aromatic nature of the fluorophenyl group, a more robust glove material is recommended for prolonged handling or in situations with a higher risk of contact.
-
Primary Recommendation: Butyl or Neoprene Gloves. These synthetic rubbers provide good to very good protection against aldehydes and a wide array of organic chemicals.[4][6] They are the preferred choice for operations involving significant quantities of the material or extended handling times.
-
For Incidental Contact: Thicker Nitrile Gloves (≥5-mil). For tasks with minimal risk of direct contact, such as weighing small quantities in a fume hood, a high-quality, thicker nitrile glove is acceptable. However, gloves must be changed immediately upon any sign of contact or degradation.[5] Always inspect gloves for tears or punctures before use.[7]
Eye and Face Protection: A Non-Negotiable
Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory.[3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields. These must be worn at all times in the laboratory where the chemical is stored or handled.[4]
-
Enhanced Protection: When handling larger quantities (>1g) or when there is a risk of splashing (e.g., during transfer or reaction quenching), a chemical splash goggle should be worn. For maximum protection, a face shield worn over chemical splash goggles is the authoritative standard.[4]
Protective Clothing and Respiratory Protection
-
Laboratory Coat: A clean, buttoned lab coat, preferably made of a flame-resistant material like Nomex or treated cotton, must be worn to protect skin and personal clothing.
-
Respiratory Protection: All handling of the solid compound should be performed within a certified chemical fume hood to control exposure to airborne dust particles and prevent respiratory irritation (H335).[4][7] If engineering controls are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor/particulate filter (OV/P95) may be required after a formal respiratory protection program has been established.[8]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is critical for ensuring safety and experimental reproducibility.
Workflow for Safe Handling of this compound
Caption: Workflow for safe handling of the compound.
-
Preparation:
-
Handling:
-
Weigh the solid compound within the fume hood to minimize inhalation risk. Use anti-static weigh paper or a tared container.
-
Carefully transfer the material to the reaction vessel using a powder funnel to prevent spills.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
After use, decontaminate all surfaces and equipment.
-
Properly segregate and dispose of all waste as detailed in Section 5.
-
Remove PPE in the correct order (gloves first), and thoroughly wash hands with soap and water.[7]
-
Emergency Response: Spill & Exposure Plan
Preparedness is key to mitigating the impact of an accident.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
In Case of a Spill:
For a small spill (<1g) contained within a chemical fume hood:
-
Alert others in the immediate area.[6]
-
Ensure your PPE is adequate and intact.
-
Cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in to prevent spreading.
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[6]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), placing the cloth in the same waste container.
-
Wash the area with soap and water.[6]
-
Dispose of all contaminated materials as halogenated organic waste.
For any spill outside of a fume hood, a spill of unknown material, or a large spill (>1g), evacuate the area, close the doors, post a warning sign, and contact your institution's Environmental Health & Safety (EHS) department immediately.[9]
Disposal Plan: Responsible Waste Management
Proper chemical disposal is a critical component of laboratory safety and environmental stewardship. As a fluorinated organic compound, this compound and any materials contaminated with it must be treated as halogenated organic hazardous waste .[7]
-
Solid Waste: Unused or waste this compound, along with contaminated consumables (e.g., weigh paper, gloves, absorbent materials), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[10] The label should read "Hazardous Waste: Halogenated Organics" and list the chemical constituents.
-
Liquid Waste: Reaction mixtures and solvent rinses containing this compound must be collected in a separate, sealed container labeled "Hazardous Waste: Halogenated Organic Solvents."
-
Do NOT dispose of this chemical down the drain or in regular trash.[10]
-
Follow all institutional, local, and national regulations for hazardous waste disposal, which typically involves arranging for pickup by a certified hazardous waste management company.[11]
By integrating these detailed safety and handling protocols into your daily workflow, you can confidently and safely harness the synthetic potential of this compound, advancing your research while prioritizing personal and environmental well-being.
References
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- California State University Monterey Bay. (n.d.). Chemical Spill Procedures.
- University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
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- Cornell University EHS. (2023). 5.4.1.1 Incidental Spill Cleanup Procedures.
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- The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
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- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
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- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Ambeed. (n.d.). This compound Safety Information.
- CymitQuimica. (2025, December 19). Safety Data Sheet.
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- Thermo Fisher Scientific. (2025, May 1). Safety Data Sheet: Thiazole-4-carboxaldehyde.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- JHECHEM CO LTD. (n.d.). Buy 2-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
